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Core Science & Biosynthesis

Foundational

The Critical Role of Sodium N-Methylmethanesulfonamide (CAS 41881-75-8) in Advanced API Synthesis: A Technical Whitepaper

Executive Summary In the landscape of modern pharmaceutical manufacturing, the efficiency of active pharmaceutical ingredient (API) synthesis relies heavily on the strategic selection of highly reactive, pre-activated bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical manufacturing, the efficiency of active pharmaceutical ingredient (API) synthesis relies heavily on the strategic selection of highly reactive, pre-activated building blocks. Sodium N-methylmethanesulfonamide (CAS 41881-75-8) is a specialized organosulfur reagent that serves as a critical substituent donor in the synthesis of blockbuster statins, most notably Rosuvastatin [1].

This whitepaper provides an in-depth technical analysis of CAS 41881-75-8. By examining its physicochemical profile, mechanistic role in pyrimidine core functionalization, and standardized experimental protocols, this guide empowers synthetic chemists and drug development professionals to optimize their synthetic workflows with high fidelity and yield.

Physicochemical Profiling

Understanding the fundamental properties of Sodium N-methylmethanesulfonamide is essential for predicting its behavior in complex reaction matrices. As a pre-formed sodium salt, it offers superior nucleophilicity compared to its neutral sulfonamide counterpart, bypassing the need for aggressive in situ deprotonation steps that can degrade sensitive substrates[2].

Table 1: Key Physicochemical and Structural Properties

PropertyValue
Chemical Name Sodium N-methylmethanesulfonamide
CAS Registry Number 41881-75-8
Molecular Formula C₂H₆NNaO₂S
Molecular Weight 131.11 g/mol [3]
Linear Formula CH₃SO₂N(Na)CH₃
InChI Key YSNWHRKJEKWJNY-UHFFFAOYSA-N[1]
SMILES C[N-]S(=O)(=O)C.[Na+]
Physical Form Neat / Solid powder[1]
Primary Application HMG-CoA reductase inhibitor intermediate synthesis[4]

Mechanistic Rationale in Drug Design

The integration of the N-methylmethanesulfonamide moiety into the Rosuvastatin architecture is not arbitrary; it is a calculated design choice. Statins function by competitively inhibiting the 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase enzyme, the rate-determining catalyst in hepatic cholesterol biosynthesis[4].

The polar sulfonamide group donated by CAS 41881-75-8 extends from the hydrophobic pyrimidine core of Rosuvastatin, engaging in highly specific hydrogen-bonding interactions within the enzyme's active site. Furthermore, this moiety significantly increases the hydrophilicity of the overall molecule compared to earlier generation statins, enhancing its hepatoselectivity and minimizing systemic myopathic side effects.

Synthetic Integration Workflow

In the industrial synthesis of Rosuvastatin, CAS 41881-75-8 is typically introduced during the functionalization of the pyrimidine core. It undergoes a nucleophilic aromatic substitution (S_NAr) or direct coupling with a halogenated/mesylated pyrimidine precursor to yield the key intermediate, N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide[5].

G A Pyrimidine Precursor C Sulfonamidated Pyrimidine Core A->C Nucleophilic Substitution B Sodium N-methyl methanesulfonamide (CAS 41881-75-8) B->C Reagent Integration D Wittig Coupling & Chain Elongation C->D Aldehyde Activation E Rosuvastatin Calcium (Active API) D->E Stereoselective Reduction

Fig 1: Synthetic workflow of Rosuvastatin highlighting the integration of CAS 41881-75-8.

Standardized Experimental Protocol: Pyrimidine Core Sulfonamidation

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the sulfonamidation of a standard pyrimidine precursor using CAS 41881-75-8.

Objective: Synthesis of the sulfonamidated pyrimidine intermediate via nucleophilic substitution.

Step-by-Step Methodology

Step 1: Matrix Preparation

  • Action: In a flame-dried Schlenk flask purged with argon, dissolve 1.0 equivalent of the halogenated pyrimidine precursor in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Causality: MeCN is selected for its optimal dielectric constant ( ϵ≈37.5 ). It effectively solvates the sodium cation ( Na+ ), thereby leaving the N-methylmethanesulfonamide anion highly "naked" and nucleophilic, which accelerates the reaction kinetics without requiring harsh heating.

Step 2: Reagent Integration

  • Action: Cool the reaction matrix to 0°C using an ice bath. Add 1.2 equivalents of Sodium N-methylmethanesulfonamide (CAS 41881-75-8) in a single portion.

  • Causality: The 20% stoichiometric excess ensures complete consumption of the high-value pyrimidine precursor. Initiating the addition at 0°C mitigates any localized exothermic degradation of the reagents.

Step 3: Thermal Cycling & Substitution

  • Action: Remove the ice bath, allow the mixture to warm to room temperature, and subsequently elevate the temperature to 70°C. Reflux under continuous stirring for 6 to 8 hours.

  • Causality: The activation energy barrier for the substitution requires sustained thermal input. The pre-formed nature of the sodium salt prevents the need for adding strong bases (like NaH) at this stage, preventing unwanted side reactions such as precursor dimerization.

Step 4: In-Process Quality Control (Self-Validation Checkpoint)

  • Action: Withdraw a 50 µL reaction aliquot, dilute in 1 mL of HPLC-grade MeCN, and analyze via LC-MS.

  • Validation: The protocol is self-validating: the reaction is deemed complete only when the LC-MS chromatogram shows the disappearance of the precursor mass peak and the emergence of the [M+H]+ peak corresponding to the sulfonamidated intermediate[5]. Do not proceed to quenching until this metric is met.

Step 5: Quenching and Phase Separation

  • Action: Cool the reaction to ambient temperature and quench with a 1:1 volume of distilled water. Extract the aqueous matrix three times with Ethyl Acetate (EtOAc).

  • Causality: The aqueous quench rapidly solubilizes unreacted sodium salts and polar byproducts. The highly lipophilic sulfonamidated pyrimidine core selectively partitions into the EtOAc organic phase, achieving a primary purification.

Step 6: Isolation

  • Action: Wash the combined organic layers with saturated brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via recrystallization (e.g., using a hexane/EtOAc gradient) to yield the pure intermediate.

Analytical Validation Standards

Post-synthesis, the integrity of the integrated N-methylmethanesulfonamide moiety must be verified. Standard analytical benchmarks for the isolated intermediate include:

  • 1 H NMR (400 MHz, CDCl 3​ ): Look for the distinct singlet corresponding to the N -methyl group (typically around δ 3.5 ppm) and the S -methyl group (around δ 3.4 ppm), confirming the successful attachment of the intact moiety.

  • X-Ray Crystallography: For absolute stereochemical and structural confirmation, the intermediate typically crystallizes in the monoclinic system (space group C2/C), which is a definitive marker of purity prior to downstream Wittig coupling[5].

References

  • Sigma-Aldrich. "N-Methylmethanesulfonamide Sodium Salt | 41881-75-8". sigmaaldrich.com.
  • CymitQuimica. "N-Methylmethanesulfonamide Sodium Salt - TRC | 41881-75-8". cymitquimica.com.
  • Asian Journal of Chemistry. "Synthesis, Characterization and Crystal Structure of N-(4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide". asianpubs.org.
  • ResearchGate. "Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis". researchgate.net.
  • Google Patents. "EP2178846A1 - Rosuvastatin intermediates and their preparation". google.com.

Sources

Exploratory

N-Methylmethanesulfonamide Sodium Salt: Chemical Structure, Mechanistic Utility, and Applications in Advanced Organic Synthesis

Executive Summary The strategic design of active pharmaceutical ingredients (APIs) relies heavily on the precise incorporation of functional groups to dictate pharmacokinetic and pharmacodynamic properties. N-Methylmetha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic design of active pharmaceutical ingredients (APIs) relies heavily on the precise incorporation of functional groups to dictate pharmacokinetic and pharmacodynamic properties. N-Methylmethanesulfonamide sodium salt (CAS 41881-75-8) is a highly specialized fine chemical intermediate utilized extensively in advanced organic synthesis. Its most prominent industrial application is serving as the nucleophilic nitrogen source in the total synthesis of Rosuvastatin, a blockbuster HMG-CoA reductase inhibitor [1].

As a Senior Application Scientist, the goal of this whitepaper is to provide an in-depth mechanistic analysis of this compound. By moving beyond basic structural descriptions, this guide details the physicochemical causality behind its reactivity, its synthetic utility, and field-proven, self-validating protocols for its application in drug development.

Chemical Structure & Physicochemical Profiling

N-Methylmethanesulfonamide sodium salt is the deprotonated, anionic form of its parent compound, N-methylmethanesulfonamide (CAS 1184-85-6) [2].

The parent compound features a highly polarized sulfonamide linkage ( CH3​−SO2​−NH−CH3​ ). The strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the N-H proton, lowering its pKa to approximately 11.57 [2]. Deprotonation yields the sodium salt, characterized by the molecular formula C2​H6​NNaO2​S .

Causality in Structural Design: The presence of the methyl group on the nitrogen prevents over-alkylation during subsequent coupling reactions, ensuring that the sulfonamide acts as a strictly mono-nucleophilic species. The sodium counterion ( Na+ ) is strategically chosen over potassium or lithium due to its optimal balance of solubility in polar aprotic solvents (such as DMF or DMSO) and its ability to dissociate sufficiently to leave a "naked," highly reactive nitrogen anion.

Table 1: Quantitative Physicochemical Data
Property / ParameterValue / Description
Chemical Name N-Methylmethanesulfonamide Sodium Salt
CAS Registry Number 41881-75-8
Molecular Formula C2​H6​NNaO2​S
Molecular Weight 131.13 g/mol
Parent Compound pKa ~11.57 (N-H bond)
Physical State White to pale yellow solid
Primary Application Rosuvastatin API synthesis

Mechanistic Utility: The N-Sulfonamidation Pathway

In pharmaceutical synthesis, constructing sterically hindered C-N bonds on aromatic or heteroaromatic rings is notoriously challenging. The traditional approach of reacting a free amine with an aryl halide often fails due to poor nucleophilicity or competing side reactions.

By utilizing the pre-formed N-methylmethanesulfonamide sodium salt, chemists bypass the thermodynamic activation barrier of in situ deprotonation. In a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction, the localized negative charge on the nitrogen atom attacks the electrophilic carbon of a halogenated pyrimidine ring. The formation of the Meisenheimer complex is the rate-determining step, which rapidly collapses to expel the halide leaving group, forging a highly stable C-N bond.

G A N-Methylmethanesulfonamide (Parent, CAS: 1184-85-6) C N-Methylmethanesulfonamide Sodium Salt (CAS: 41881-75-8) A->C Deprotonation (pKa ~11.5) B Sodium Hydride (NaH) or Sodium Methoxide B->C Base D Nucleophilic Attack (S_NAr) on Pyrimidine Core C->D High Nucleophilicity E Rosuvastatin Intermediate D->E C-N Bond Formation

Synthetic workflow and reactivity profile of N-methylmethanesulfonamide sodium salt.

Core Application: Synthesis of Rosuvastatin

Rosuvastatin's pharmacophore requires a highly substituted pyrimidine core. The N-methylmethanesulfonamide moiety is not merely a structural filler; it actively participates in the drug's binding affinity. The oxygen atoms of the sulfonyl group form critical hydrogen bonds with the residues in the catalytic site of the HMG-CoA reductase enzyme, anchoring the drug and displacing the natural substrate [4].

During the API's synthesis, the sodium salt is reacted with a 2-chloro- or 2-methanesulfonyl-pyrimidine intermediate. Using the pre-formed sodium salt rather than a mixture of the free sulfonamide and a base prevents the base-catalyzed degradation of sensitive functional groups (such as esters or aldehydes) present on the pyrimidine ring [3].

Pathway HMG HMG-CoA Enzyme HMG-CoA Reductase HMG->Enzyme Substrate Binding Mevalonate Mevalonate Enzyme->Mevalonate Catalytic Conversion Cholesterol Cholesterol Biosynthesis Mevalonate->Cholesterol Downstream Pathway Rosuvastatin Rosuvastatin API (Sulfonamide-bearing) Rosuvastatin->Enzyme Competitive Inhibition (Mediated by Sulfonamide)

Pharmacological pathway of Rosuvastatin highlighting the role of the sulfonamide moiety.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and high-fidelity results, the following protocols are designed as self-validating systems. The causality of each step is explicitly defined to allow researchers to troubleshoot deviations effectively.

Protocol A: Preparation of N-Methylmethanesulfonamide Sodium Salt

Objective: To quantitatively deprotonate N-methylmethanesulfonamide without residual base contamination.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 equivalent of N-methylmethanesulfonamide (CAS 1184-85-6) in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration.

    • Causality: Anhydrous conditions are critical; ambient moisture will consume the base and quench the sodium salt back to the neutral parent compound.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.05 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Causality: NaH is chosen because its conjugate acid is hydrogen gas ( H2​ ), which bubbles out of the solution. This drives the reaction to completion via Le Chatelier's principle and leaves no basic byproducts in solution that could cause side reactions later.

  • Maturation & Validation: Stir the suspension at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

    • Self-Validation: The complete cessation of gas evolution visually validates the completion of the deprotonation step.

  • Isolation: Concentrate the mixture under reduced pressure. Wash the resulting white solid with anhydrous hexane to remove the residual mineral oil. Dry under high vacuum to yield the pure sodium salt (CAS 41881-75-8).

Protocol B: SN​Ar Coupling for Pyrimidine Core Assembly

Objective: To couple the sodium salt to a halogenated pyrimidine intermediate to form the Rosuvastatin core.

  • Solvation: Dissolve 1.0 equivalent of the electrophile (e.g., 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that effectively solvates the Na+ cation, leaving the sulfonamide anion highly "naked" and nucleophilic.

  • Coupling: Add 1.2 equivalents of the pre-formed N-methylmethanesulfonamide sodium salt.

    • Causality: A slight stoichiometric excess ensures complete consumption of the highly valuable pyrimidine intermediate.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 4-6 hours. Monitor progress via HPLC or TLC.

    • Causality: The steric bulk of the isopropyl group adjacent to the reaction site on the pyrimidine ring creates an activation energy barrier that requires thermal energy to overcome.

  • Quenching and Workup: Cool to room temperature and quench with ice-cold water. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove DMF, dry over Na2​SO4​ , and concentrate. The crude product can be purified by recrystallization to yield the highly pure API intermediate.

References

  • CymitQuimica. "N-Methylmethanesulfonamide Sodium Salt".
  • ChemicalBook. "N-Methyl methanesulfonamide | 1184-85-6".
  • ResearchGate.
  • MDPI. "Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues".
Foundational

The Physicochemical Profile and Molecular Weight of Sodium N-Methylmethanesulfonamide: A Mechanistic Guide for Pharmaceutical Synthesis

Executive Summary Sodium N-methylmethanesulfonamide (CAS: 41881-75-8) is a highly specialized organosulfur reagent that serves as a critical structural building block in modern pharmaceutical manufacturing. Most notably,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium N-methylmethanesulfonamide (CAS: 41881-75-8) is a highly specialized organosulfur reagent that serves as a critical structural building block in modern pharmaceutical manufacturing. Most notably, it is the primary nucleophilic substituent utilized in the total synthesis of Rosuvastatin, a blockbuster competitive inhibitor of HMG-CoA reductase. For drug development professionals and process chemists, understanding the exact physicochemical parameters—specifically its molecular weight and ionization behavior—is fundamental to ensuring stoichiometric precision, maximizing reaction yields, and preventing downstream impurity formation during late-stage Active Pharmaceutical Ingredient (API) synthesis.

Physicochemical Profiling & Molecular Weight Determination

The transition from the neutral free amine to the active sodium salt fundamentally alters the compound's mass and reactivity. The neutral precursor, N-methylmethanesulfonamide (CAS: 1184-85-6), has a molecular weight of 109.15 g/mol [[1]](). The formation of the sodium salt involves the displacement of the acidic sulfonamide proton (pKa ~11.57) by a sodium cation.

To achieve high-fidelity stoichiometric control, the exact molecular weight of the sodium salt must be calculated using standard atomic weights:

  • Carbon (C₂): 2 × 12.011 = 24.022 g/mol

  • Hydrogen (H₆): 6 × 1.008 = 6.048 g/mol

  • Nitrogen (N₁): 1 × 14.007 = 14.007 g/mol

  • Sodium (Na₁): 1 × 22.990 = 22.990 g/mol

  • Oxygen (O₂): 2 × 15.999 = 31.998 g/mol

  • Sulfura (S₁): 1 × 32.065 = 32.065 g/mol

Total Calculated Molecular Weight: 131.13 g/mol (Note: Commercial vendors frequently report this value as 131.11 g/mol based on specific isotopic distributions 2).

Table 1: Physicochemical Profile and Stoichiometric Data
ParameterValueCausality / Significance
Chemical Formula C₂H₆NNaO₂SDefines the deprotonated anionic state paired with a sodium counterion.
Molecular Weight 131.13 g/mol Critical for precise stoichiometric calculations in large-scale API synthesis.
Monoisotopic Mass 131.0017 DaUsed as the exact mass target for high-resolution mass spectrometry (HRMS).
Free Amine MW 109.15 g/mol Baseline weight before deprotonation; useful for tracking incomplete salt formation.
CAS Registry Number 41881-75-8Unique identifier for the pre-formed sodium salt variant.

Mechanistic Role in Rosuvastatin Synthesis

The synthesis of the Rosuvastatin core relies on a Nucleophilic Aromatic Substitution (SNAr) reaction, where the sulfonamide group is attached to a highly functionalized pyrimidine electrophile 3.

The Causality of Salt Selection: Why utilize the pre-formed sodium salt (131.13 g/mol ) instead of the neutral free amine (109.15 g/mol )? Deprotonating the neutral amine in situ requires the introduction of strong bases (such as sodium hydride or sodium tert-pentoxide) into the reaction vessel 4. Because the pyrimidine precursor often contains sensitive functional groups (e.g., esters or aldehydes), these harsh basic conditions can trigger catastrophic side reactions, including ester hydrolysis or unwanted aldol condensations. By utilizing the pre-formed sodium salt, chemists introduce a "naked," highly reactive nucleophile directly into the system. This self-validating choice ensures that the SNAr reaction proceeds under milder conditions, preserving the stereochemical and structural integrity of the intermediate.

Systems Visualization

Figure 1: Mechanistic workflow of Rosuvastatin core synthesis via SNAr utilizing the sodium salt.

Analytical Workflows for Molecular Weight & Purity Validation

To ensure the reagent meets the stringent quality requirements for API synthesis, the following self-validating analytical protocols must be executed.

Protocol A: High-Resolution Mass Spectrometry (HRMS) for Anion Validation
  • Sample Preparation: Dissolve 1.0 mg of sodium N-methylmethanesulfonamide in 1.0 mL of LC-MS grade acetonitrile/water (50:50 v/v).

    • Causality: The highly polar mixed solvent system ensures complete dissociation of the sodium ion from the sulfonamide core, optimizing the detection of the free anion in the electrospray plume.

  • Instrument Calibration: Infuse a sodium formate solution (10 mM) prior to sample analysis.

    • Causality: Sodium formate forms predictable cluster ions, acting as a self-validating mass axis calibrant to ensure mass accuracy within <5 ppm.

  • Ionization & Acquisition: Operate the Electrospray Ionization (ESI) source in negative ion mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350°C.

    • Causality: Negative mode selectively ionizes the acidic sulfonamide to yield the [M-Na]⁻ anion at a theoretical m/z of 108.01. This effectively filters out background noise from easily protonated basic impurities.

Protocol B: Quantitative NMR (qNMR) for Absolute Purity Determination
  • Sample Preparation: Weigh exactly 10.0 mg of the analyte and 5.0 mg of a high-purity internal standard (e.g., maleic acid) into a tared vial. Dissolve in 0.6 mL of Deuterium Oxide (D₂O).

    • Causality: D₂O is chosen because the sodium salt is highly water-soluble. Furthermore, it avoids overlapping solvent peaks in the aliphatic region where the compound's methyl groups resonate.

  • Parameter Configuration: Set the relaxation delay (D1) to 30 seconds on a 400 MHz spectrometer.

    • Causality: A D1 of >5×T₁ (longitudinal relaxation time) ensures that all nuclei fully return to equilibrium between radiofrequency pulses. This guarantees that the integrated peak areas are strictly proportional to the number of protons.

  • Acquisition & Integration: Acquire 16 scans. Integrate the N-CH₃ singlet (~2.7 ppm) and the S-CH₃ singlet (~2.9 ppm) against the maleic acid vinylic protons (~6.3 ppm).

    • Causality: Cross-referencing two distinct methyl signals provides an internal consistency check. If the calculated purities derived from both peaks do not match, it instantly flags peak overlap from an unknown impurity, validating the integrity of the assay.

References

  • LookChem:N-Methyl methanesulfonamide Chemical Properties and Applications.
  • CymitQuimica:N-Methylmethanesulfonamide Sodium Salt (CAS 41881-75-8) Product Information.
  • ResearchGate:A New Approach to the Total Synthesis of Rosuvastatin.
  • Google Patents (WO2007074391A2):Preparation of a key intermediate in the synthesis of rosuvastatin.

Sources

Exploratory

The Strategic Deployment of N-Methylmethanesulfonamide: Neutral vs. Sodium Salt in Advanced Organic Synthesis

Executive Summary In the landscape of advanced organic synthesis and drug development, the choice between utilizing a neutral reagent and its pre-formed salt can fundamentally alter reaction kinetics, yield, and purity p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, the choice between utilizing a neutral reagent and its pre-formed salt can fundamentally alter reaction kinetics, yield, and purity profiles. This technical guide provides an in-depth comparative analysis of the neutral form of N-methylmethanesulfonamide (MMSA) and its corresponding sodium salt (MMSA-Na) . By examining their physicochemical properties and mechanistic behaviors, this whitepaper establishes the causality behind experimental choices, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) such as Rosuvastatin.

Physicochemical Profiling: Neutral vs. Salt Forms

The structural state of the sulfonamide directly dictates its handling, solubility, and reactivity. Neutral MMSA is synthesized via the reaction of methanesulfonyl chloride with monomethylamine in ethanol[1]. It is a versatile, low-melting compound. However, the nitrogen proton is weakly acidic, which necessitates harsh basic conditions for in situ activation. Conversely, the sodium salt (MMSA-Na) is a pre-deprotonated, highly reactive nucleophile.

The quantitative distinctions between the two forms are summarized in the table below to facilitate direct comparison:

PropertyNeutral MMSAMMSA Sodium Salt (MMSA-Na)
CAS Number 1184-85-6[2]41881-75-8
Molecular Formula C₂H₇NO₂S[3]C₂H₆NNaO₂S[4]
Molecular Weight 109.15 g/mol [3]131.11 g/mol [4]
Physical State Colorless liquid to low-melting solid[2]White crystalline solid
Acidity (pKa) 11.57 ± 0.40 (Predicted)[2]N/A (Pre-deprotonated)
Boiling Point 118°C at 0.3 mmHg[2]Decomposes before boiling
Solubility Profile Soluble in water (5 g/L), ethanol, DCM[2]Highly soluble in polar aprotic solvents (DMF, DMSO) and water
Primary Utility General solvent, synthetic precursor[2]Direct nucleophile (e.g., Rosuvastatin synthesis)[4]

Mechanistic Causality: The Case for Pre-Formed Salts

The "Why" Behind the Reagent Choice

In nucleophilic substitution reactions—such as the attachment of the sulfonamide moiety to a pyrimidine core during the synthesis of the HMG-CoA reductase inhibitor Rosuvastatin[4]—the nucleophilicity of the nitrogen atom is paramount.

The neutral form of MMSA has a pKa of approximately 11.57[2]. To render it sufficiently nucleophilic, an external strong base (e.g., sodium hydride or potassium tert-butoxide) must be introduced to abstract the proton. This in situ deprotonation introduces several mechanistic liabilities:

  • Competitive Side Reactions: Excess strong base can attack the electrophile directly, leading to unwanted etherification or elimination byproducts.

  • Exothermic Degradation: The neutralization reaction is highly exothermic, requiring strict cryogenic control to prevent the thermal decomposition of sensitive substrates.

By deploying the MMSA Sodium Salt , researchers bypass the deprotonation step entirely. The salt provides a "naked" sulfonamide anion when dissolved in polar aprotic solvents (like DMF), maximizing nucleophilic attack velocity while maintaining a neutral overall reaction environment. This causal relationship between the pre-formed ionic state and the suppression of side reactions is why MMSA-Na is the industry standard for precision API synthesis.

ReactivityPathway MMSA Neutral MMSA (pKa ~11.57) MMSANa MMSA Sodium Salt (Pre-activated Nucleophile) MMSA->MMSANa In situ Deprotonation (Risk of side reactions) Base Strong Base (e.g., NaH) Base->MMSANa Proton Abstraction Product Sulfonamidated Product (Rosuvastatin Precursor) MMSANa->Product Direct Nucleophilic Attack (High Yield/Selectivity) Electrophile Electrophile (e.g., Pyrimidine Core) Electrophile->Product Substitution

Reaction pathway comparing in situ deprotonation of neutral MMSA vs direct use of MMSA-Na.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow for a model nucleophilic sulfonamidation is designed as a self-validating system . Every step contains an intrinsic feedback loop to confirm success or instantly diagnose failure without waiting for final product characterization.

Protocol: MMSA-Na Mediated Nucleophilic Substitution

Objective: High-yield coupling of MMSA-Na to a halogenated electrophile.

Step 1: Substrate Activation & Solvation

  • Action: Dissolve 1.0 equivalent of the halogenated electrophile in anhydrous Dimethylformamide (DMF) at 20°C under a nitrogen atmosphere.

  • Causality: DMF is a polar aprotic solvent that strongly solvates the Na⁺ cation but leaves the sulfonamide anion unsolvated and highly reactive.

  • Self-Validation Check: The solution must be completely transparent. Any turbidity indicates moisture contamination or polymerized impurities in the starting material.

Step 2: Nucleophile Introduction

  • Action: Add 1.2 equivalents of solid MMSA-Na in a single portion. Lower the temperature to 0°C if the electrophile is highly reactive.

  • Causality: A slight stoichiometric excess (1.2 eq) ensures the complete consumption of the valuable electrophile. The solid addition prevents the introduction of moisture that would accompany a solvent-based transfer.

Step 3: Controlled Thermal Coupling

  • Action: Gradually warm the reaction to 40°C and stir for 4 hours.

  • Causality: Gradual warming ensures kinetic control, favoring the substitution pathway over competitive elimination.

  • Self-Validation Check: Perform HPLC/TLC at the 2-hour and 4-hour marks. The strict 1:1 correlation between the disappearance of the electrophile peak and the appearance of the product peak validates that no divergent side reactions are occurring.

Step 4: Quenching & Phase Separation

  • Action: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Causality: Water instantly halts the reaction and dissolves the unreacted excess MMSA-Na and the displaced sodium halide salts, cleanly separating them from the organic product.

  • Self-Validation Check (pH & Mass Balance): Test the pH of the aqueous layer; it should be slightly basic (pH 8-9) due to the sulfonamide salt. If it is highly acidic, it indicates catastrophic hydrolysis of the sulfonyl group. Furthermore, the combined mass of the crude organic extract must equal the theoretical yield ±5%. A mass deficit instantly diagnoses emulsion losses during extraction.

ExperimentalWorkflow Step1 1. Substrate Solvation Dissolve Electrophile in DMF Step2 2. Nucleophile Addition Add MMSA-Na (Solid, 1.2 eq) Step1->Step2 Step3 3. Controlled Coupling Stir at 40°C under N2 for 4h Step2->Step3 Step4 4. Quenching & Extraction Add H2O, Extract with EtOAc Step3->Step4 Step5 5. Validation Mass Balance & HPLC Check Step4->Step5

Step-by-step experimental workflow for MMSA-Na mediated nucleophilic substitution.

Conclusion

The transition from neutral N-methylmethanesulfonamide to its sodium salt represents a critical optimization in synthetic organic chemistry. By eliminating the need for in situ deprotonation, MMSA-Na curtails competitive side reactions, simplifies downstream purification, and provides a highly predictable, kinetic-controlled pathway for nucleophilic substitution. For drug development professionals scaling up complex APIs, integrating pre-formed salts within self-validating protocols ensures both high fidelity in chemical yields and robust operational safety.

References

  • Title: N-Methylmethanesulfonamide | C2H7NO2S | CID 97632 - PubChem Source: PubChem - NIH URL
  • Title: N-Methylmethanesulfonamide Sodium Salt | 41881-75-8 Source: Sigma-Aldrich URL
  • Title: Cas 1184-85-6, N-Methyl methanesulfonamide Source: LookChem URL
  • Title: N-Methylmethanesulfonamide Sodium Salt Source: CymitQuimica URL
  • Title: N-Methyl methanesulfonamide synthesis Source: ChemicalBook URL

Sources

Foundational

Aqueous Solubility and Physicochemical Profiling of N-Methylmethanesulfonamide Sodium

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Content Focus: Thermodynamic solvation, quantitative physicochemical data, and self-validating experimental protocols. Executive Summary & Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Content Focus: Thermodynamic solvation, quantitative physicochemical data, and self-validating experimental protocols.

Executive Summary & Chemical ProfilingN-Methylmethanesulfonamide (CAS 1184-85-6) is a secondary sulfonamide widely utilized as an intermediate in organic synthesis and pharmaceutical manufacturing[1]. In its neutral state, the compound possesses a highly stable crystalline lattice driven by intermolecular hydrogen bonding, which restricts its aqueous solubility to approximately5 g/L at 25 °C[2].

However, in pharmaceutical synthesis—most notably in the production of the HMG-CoA reductase inhibitor [1]—the compound is utilized as. The conversion from a neutral sulfonamide to an alkali metal salt fundamentally alters its thermodynamic interaction with polar solvents, shifting it from a slightly soluble organic molecule to a highly soluble ionic compound[2],[3].

Mechanistic Basis of Solvation

As a Senior Application Scientist, understanding the causality behind solubility is critical for optimizing reaction conditions and formulation strategies. The dramatic increase in aqueous solubility of the sodium salt is governed by the thermodynamics of solvation.

The neutral sulfonamide has a predicted[4], meaning it remains un-ionized in neutral water. When synthesized into its sodium salt, the molecule exists as an ion pair: the Na+ cation and the delocalized CH3​SO2​N−CH3​ anion. When introduced to water, the high dielectric constant of the solvent rapidly overcomes the lattice energy of the solid. The intense ion-dipole interactions between the water molecules and the charged ions result in a highly exothermic hydration process. This massive release of solvation energy ( ΔGsolvation​<0 ) drives the equilibrium heavily toward the dissolved state, allowing the sodium salt to achieve solubilities exceeding 100 mg/mL.

Solvation_Mechanism Salt N-Methylmethanesulfonamide Sodium Salt (Solid) Dissociation Lattice Dissociation (Endothermic) Salt->Dissociation Energy Input Solution Aqueous Solution (Hydrated Ions) Salt->Solution ΔG_solvation < 0 Ions Free Ions in Vacuum (Na⁺ + R-SO₂N⁻-CH₃) Dissociation->Ions Hydration Aqueous Hydration (Exothermic) Ions->Hydration Water Interaction Hydration->Solution Solvation Energy Release

Caption: Thermodynamic cycle of N-methylmethanesulfonamide sodium solvation.

Quantitative Physicochemical Data

To facilitate easy comparison for formulation and synthetic design, the physicochemical properties of the neutral parent compound and its sodium salt are summarized below.

Table 1: Physicochemical Properties Comparison

PropertyN-Methylmethanesulfonamide (Neutral)N-Methylmethanesulfonamide Sodium Salt
CAS Number [5]
Molecular Formula C₂H₇NO₂SC₂H₆NNaO₂S
Molecular Weight 109.15 g/mol [6]131.13 g/mol [7]
Aqueous Solubility (25 °C) ~5.0 g/L (Slightly Soluble)[4]>100 g/L (Highly Soluble / Miscible)[3]
Solvent Compatibility Water, Alcohols, Ethers[8]Water, Methanol[2]
pKa 11.57 ± 0.40 (Predicted)[4]N/A (Ionized Salt)
Physical Form Colorless liquid to white powder[9]White crystalline solid[3]
Primary Application Organic solvent/reagent[8]Nucleophile in Rosuvastatin synthesis[1]

Experimental Methodology: Thermodynamic Solubility Determination

Step-by-Step Protocol

Step 1: Medium Preparation & Solid Addition

  • Action: Dispense 2.0 mL of ultra-pure HPLC-grade water into a 5 mL borosilicate glass vial. Add an excess of N-methylmethanesulfonamide sodium salt (e.g., 500 mg).

  • Causality: An excess of solid must be present to ensure the solution reaches absolute saturation. Borosilicate glass is utilized to prevent trace ion-leaching that could alter the pH and artificially shift the solubility equilibrium.

Step 2: Isothermal Equilibration

  • Action: Seal the vial tightly and place it in an isothermal water-bath shaker set to 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours.

  • Causality: 48 hours of continuous mechanical agitation provides the necessary kinetic energy to overcome the activation barrier of dissolution, ensuring the system settles into a stable thermodynamic equilibrium rather than a metastable supersaturated state.

Step 3: Phase Separation (Self-Validating Step)

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Draw the supernatant into a syringe and filter through a 0.22 µm PTFE membrane.

  • Causality: Centrifugation pellets the bulk solid, preventing filter clogging. PTFE is selected for its chemical inertness and low binding affinity.

  • Self-Validation: Discard the first 0.5 mL of the filtrate. This critical step saturates any potential non-specific binding sites on the filter membrane, ensuring the subsequently collected sample accurately represents the bulk solution concentration without analyte loss.

Step 4: HPLC-UV Quantification

  • Action: Dilute the filtered supernatant volumetrically (e.g., 1:100 or 1:500) with the mobile phase. Inject into an HPLC system equipped with a C18 column and a UV detector set to 210-220 nm.

  • Causality: Because the sodium salt is highly soluble, dilution is mandatory to bring the analyte concentration within the linear dynamic range of the UV detector, preventing signal saturation and ensuring strict adherence to the Beer-Lambert Law.

Shake_Flask Step1 1. Solid Addition Add excess sodium salt to aqueous medium Step2 2. Equilibration Isothermal shaking (25°C) for 48 hours Step1->Step2 Step3 3. Phase Separation Centrifugation & Filtration (0.22 µm PTFE) Step2->Step3 Step4 4. Quantification HPLC-UV Analysis of Supernatant Step3->Step4 Step5 5. Data Processing Calculate Equilibrium Solubility (mg/mL) Step4->Step5

Caption: Step-by-step workflow for the shake-flask thermodynamic solubility determination method.

Applications in Drug Development: Rosuvastatin Synthesis

The high aqueous and methanolic solubility of N-methylmethanesulfonamide sodium salt makes it an ideal reagent in active pharmaceutical ingredient (API) manufacturing[2]. Its primary industrial application is as a nucleophilic substituent in the synthesis of Rosuvastatin [1].

In this pathway, the pre-formed sodium salt provides a highly reactive, localized negative charge on the nitrogen atom. This enhanced nucleophilicity allows for a highly efficient nucleophilic aromatic substitution ( SN​Ar ) or coupling reaction with the pyrimidine core of the statin. Utilizing the pre-formed sodium salt bypasses the need to add harsh, unmeasured bases into the reaction vessel, thereby minimizing side reactions, reducing degradation of sensitive intermediates, and significantly improving the overall yield of the final API.

References

  • National Center for Biotechnology Information (PubChem). "N-Methylmethanesulfonamide | C2H7NO2S | CID 97632". NIH. URL:[Link]

Sources

Exploratory

The pKa Landscape of N-Methylmethanesulfonamide Derivatives: Structural Mechanics and Analytical Determination

Executive Summary Sulfonamides represent a cornerstone in medicinal chemistry, functioning as versatile pharmacophores, bioisosteres for carboxylic acids, and crucial hydrogen-bond donors/acceptors. N-methylmethanesulfon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides represent a cornerstone in medicinal chemistry, functioning as versatile pharmacophores, bioisosteres for carboxylic acids, and crucial hydrogen-bond donors/acceptors. N-methylmethanesulfonamide ( CH3​SO2​NHCH3​ ), a secondary aliphatic sulfonamide, serves as a fundamental building block in drug design. Understanding its acid dissociation constant ( pKa​ ) and how structural derivatization modulates this value is critical for optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles during lead optimization.

Mechanistic Basis of Sulfonamide Acidity

The acidity of the sulfonamide functional group ( R-SO2​NH-R′ ) is fundamentally driven by the strong electron-withdrawing capacity of the sulfonyl ( −SO2​− ) moiety. When the nitrogen deprotonates, the resulting negative charge is stabilized through delocalization into the highly electronegative oxygen atoms of the sulfonyl group.

In the case of N-methylmethanesulfonamide , the presence of the N-methyl group introduces a mild electron-donating inductive effect compared to a primary amine. This localized electron density slightly destabilizes the conjugate base, resulting in a higher predicted pKa​ of approximately 11.57 (1)[1], relative to its primary counterpart, methanesulfonamide, which has a predicted pKa​ of 10.87 (2)[2].

Derivatization drastically alters this landscape:

  • Acylsulfonamides : Substituting the N-alkyl group with an acyl group ( R-CO-NH-SO2​-R′ ) introduces a second strong electron-withdrawing group. This allows for extended resonance stabilization of the anion across both the sulfonyl and carbonyl oxygens, plummeting the pKa​ to the 3.5–4.5 range and making them ideal bioisosteres for carboxylic acids (3)[3].

  • Aryl Sulfonamides & Sulfonylureas : Conjugation with aromatic rings or carbamoyl groups (as seen in antidiabetic sulfonylureas) tunes the pKa​ to ~5.0–7.5, ensuring partial or full ionization at physiological pH (7.4), which is critical for target binding and aqueous solubility (4)[4].

G Core N-Methylmethanesulfonamide (Secondary Sulfonamide) pKa ~11.57 Demethyl Demethylation (Primary Sulfonamide) Core->Demethyl Acyl N-Acylation (Acylsulfonamide) Core->Acyl Aryl N-Arylation (Aryl Sulfonamide) Core->Aryl pKa1 Methanesulfonamide pKa ~10.87 (Increased Acidity) Demethyl->pKa1 pKa2 Bioisostere Target pKa ~3.5 - 4.5 (High Acidity) Acyl->pKa2 pKa3 Physiological Range pKa ~5.0 - 8.0 (Moderate Acidity) Aryl->pKa3

Caption: Logical relationship between structural modifications of N-methylmethanesulfonamide and pKa shifts.

Quantitative Data: pKa Values of Sulfonamide Derivatives

The table below summarizes the ionization constants across different classes of methanesulfonamide derivatives, highlighting how specific structural modifications impact the thermodynamic stability of the conjugate base.

Compound / ClassStructural ModificationTypical pKa RangePrimary Application
Methanesulfonamide Primary aliphatic sulfonamide10.87 ± 0.60Synthetic intermediate
N-Methylmethanesulfonamide Secondary aliphatic (N-methylation)11.57 ± 0.40Reagent / Solvent
Aryl Sulfonamides N-arylation (e.g., Sulfamethoxazole)5.00 – 7.50Antibiotics
Sulfonylureas N-carbamoylation (e.g., Glimepiride)~ 5.30Antidiabetics
Acylsulfonamides N-acylation3.50 – 4.50Carboxylic acid bioisosteres

Experimental Workflows for pKa Determination

While computational models provide excellent baseline estimates, empirical validation remains the gold standard. For sulfonamides with adequate aqueous solubility, potentiometric titration is the most rigorous and reproducible method (5)[5].

G Prep 1. Sample Preparation Dissolve API in 0.15M KCl Purge 2. Nitrogen Purging Displace dissolved CO2 Prep->Purge Maintains ionic strength Titration 3. Potentiometric Titration Incremental 0.1M NaOH/HCl Purge->Titration Prevents pH drift Data 4. Data Acquisition Record pH vs. Volume Titration->Data Ensures equilibrium Analysis 5. Inflection Analysis Second-derivative (Δ²pH/ΔV²) Data->Analysis Identifies pKa region

Caption: Step-by-step experimental workflow for potentiometric pKa determination of sulfonamides.

Self-Validating Protocol: High-Precision Potentiometric Titration
  • Step 1: System Calibration : Calibrate the potentiometer using standard aqueous buffers (pH 4.0, 7.0, and 10.0).

    • Causality: This establishes a self-validating baseline, ensuring the electrode's Nernstian response is accurate across the entire expected pH range of the titration before any sample is introduced.

  • Step 2: Sample Preparation & Ionic Strength Control : Dissolve the sulfonamide active pharmaceutical ingredient (API) to a concentration of at least 10−4 M in a 0.15 M Potassium Chloride (KCl) solution.

    • Causality: The 0.15 M KCl matrix mimics physiological osmolarity and maintains a constant ionic strength. This is critical because it stabilizes the activity coefficients of the ions in solution, ensuring the measured concentration-based pKa​ accurately reflects the thermodynamic pKa​ .

  • Step 3: Environmental Control (Nitrogen Purging) : Prior to and during the titration, continuously purge the reaction vessel with inert nitrogen gas.

    • Causality: Atmospheric carbon dioxide readily dissolves in water to form carbonic acid, which introduces a secondary buffering system that artificially lowers the pH and skews the titration curve. Nitrogen purging displaces CO2​ , isolating the API's actual ionization profile.

  • Step 4: Titration Execution : Gradually add standardized 0.1 M NaOH (for acidic sulfonamides) or 0.1 M HCl (for basic derivatives) while continuously monitoring pH until equilibrium is reached after each incremental addition.

  • Step 5: Data Analysis (Second-Derivative Method) : Rather than relying on visual estimation of the inflection point, plot the second derivative of the pH with respect to volume ( Δ2pH/ΔV2 ).

    • Causality: The exact equivalence point occurs where the second derivative crosses zero. The pKa​ is mathematically extracted from the half-equivalence point, eliminating subjective human error and providing a highly reproducible dataset (6)[6].

Predictive Modeling: Equilibrium Bond Lengths

In modern drug discovery, thermodynamic cycles for pKa​ prediction are often computationally expensive. Recent quantum chemical studies have demonstrated that the equilibrium bond lengths of the sulfonamide group (specifically the S-N and C-S bonds) serve as highly accurate predictors of aqueous pKa​ (4)[4].

For instance, substituents that draw electron density away from the sulfonamide core not only lower the pKa​ but also induce measurable contractions in the S-N bond length. This linear correlation allows researchers to predict the ionization state of novel N-methylmethanesulfonamide derivatives rapidly during lead optimization, obviating the immediate need for complex thermodynamic cycle calculations.

References

  • ChemicalBook . "N-Methyl methanesulfonamide - Properties and Predictives".1

  • LookChem . "Methanesulfonamide - Chemical Properties". 2

  • Wikipedia . "Acylsulfonamide". 3

  • Creative Bioarray . "Protocol for Determining pKa Using Potentiometric Titration". 5

  • PubMed Central (PMC) . "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths". 4

  • PubMed . "Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics". 6

Sources

Foundational

Sodium N-Methylmethanesulfonamide: Mechanistic Profiling and Industrial Application in Statin Synthesis

Executive Summary In modern pharmaceutical process chemistry, the strategic selection of building blocks dictates the scalability, safety, and economic viability of an Active Pharmaceutical Ingredient (API). N-Methylmeth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical process chemistry, the strategic selection of building blocks dictates the scalability, safety, and economic viability of an Active Pharmaceutical Ingredient (API). N-Methylmethanesulfonamide (1[1]) and its deprotonated derivative, Sodium N-methylmethanesulfonamide (CAS 41881-75-8)[2], serve as linchpin reagents in the synthesis of statins. Most notably, this sodium salt is the primary substituent donor in the synthesis of Rosuvastatin (Crestor), a blockbuster competitive HMG-CoA reductase inhibitor[2].

This technical guide deconstructs the physicochemical properties of this critical sulfonamide, elucidates the causality behind its use in Nucleophilic Aromatic Substitution ( SN​Ar ) workflows, and provides a self-validating protocol for its application in late-stage drug development[3].

Physicochemical Profiling & Structural Dynamics

To design a robust synthetic route, one must understand the intrinsic reactivity of the reagents. The neutral form of N-methylmethanesulfonamide is a relatively weak nucleophile due to the strong electron-withdrawing nature of the adjacent sulfonyl ( −SO2​− ) group. By utilizing the pre-formed sodium salt , process chemists bypass the need for hazardous, in-situ deprotonation with sodium hydride ( NaH ) at an industrial scale, thereby eliminating hydrogen gas evolution and ensuring stoichiometric precision.

Quantitative Data Summary
PropertyValueAnalytical Significance
Compound Name N-MethylmethanesulfonamideCore pharmacophore donor.
PubChem CID 97632[1]Primary database identifier.
CAS Number (Neutral) 1184-85-6[1]Reference for raw material sourcing.
CAS Number (Sodium Salt) 41881-75-8[2]Reference for the reactive nucleophile.
Molecular Formula (Salt) C2​H6​NNaO2​S [2]Determines mass balance in synthesis.
Molecular Weight (Salt) 131.11 g/mol [2]Used for precise equivalent calculations.
Boiling Point (Neutral) 118 °C[4]Indicates high thermal stability.

Mechanistic Pathway: The Rosuvastatin Sulfonamidation Step

The integration of the sulfonamide moiety into the pyrimidine core of Rosuvastatin is driven by an SN​Ar mechanism. The sodium salt of N-methylmethanesulfonamide attacks an electrophilic pyrimidine intermediate (typically a 2-chloro or 2-methanesulfonyl pyrimidine derivative).

Causality in Mechanism: The choice of the sodium counterion is deliberate. In polar aprotic solvents, the Na+ cation is highly solvated, leaving the sulfonamide anion "naked." This maximizes the HOMO energy of the nitrogen nucleophile, allowing it to easily attack the π∗ -antibonding orbital of the pyrimidine's C2-carbon, forming a transient Meisenheimer complex before the leaving group is expelled.

SNAr_Mechanism A 2-Chloropyrimidine Core (Electrophile) B Sodium N-methylmethanesulfonamide (Nucleophile) C Meisenheimer Complex (Transition State) D Sulfonamidated Pyrimidine (Rosuvastatin Intermediate) C->D Chloride Elimination AB AB AB->C Nucleophilic Attack (NMP, 80°C)

Mechanistic pathway of the SNAr reaction forming the Rosuvastatin precursor.

Experimental Protocol: Industrial-Scale Sulfonamidation

As an Application Scientist, I mandate that every protocol must be a self-validating system . The following methodology details the coupling of sodium N-methylmethanesulfonamide to a standard pyrimidine core, embedding In-Process Controls (IPCs) to guarantee success.

Step-by-Step Methodology

Step 1: Reagent Preparation & Inertion

  • Action: Charge a dry, nitrogen-purged reactor with 1.0 equivalent of the 2-chloropyrimidine core and 1.2 equivalents of Sodium N-methylmethanesulfonamide (CAS 41881-75-8).

  • Causality: A slight excess (1.2 eq) of the sodium salt compensates for any trace moisture that might protonate the nucleophile, ensuring complete consumption of the highly valuable pyrimidine core. Nitrogen inertion prevents oxidative degradation at elevated temperatures.

Step 2: Solvent Addition & Thermal Activation

  • Action: Add 5 volumes of anhydrous N-Methyl-2-pyrrolidone (NMP). Heat the reaction mixture to 80 °C under continuous agitation for 4–6 hours.

  • Causality: NMP is a superior polar aprotic solvent that effectively solvates the Na+ ions, maximizing the nucleophilicity of the sulfonamide anion. The 80 °C temperature provides the exact thermal energy required to overcome the activation barrier of the Meisenheimer complex without inducing thermal decomposition of the product.

Step 3: Self-Validating In-Process Control (IPC)

  • Action: Pull a 50 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via HPLC-UV (254 nm).

  • Validation Check: The reaction is deemed complete only when the starting pyrimidine core is <0.5% AUC. If >0.5%, stir for an additional 2 hours. This prevents the carryover of unreacted starting material, which is notoriously difficult to purge during downstream crystallization.

Step 4: Quench and Isolation

  • Action: Cool the reactor to 20 °C and slowly dose 15 volumes of chilled Deionized (DI) water. Filter the resulting precipitate, wash with DI water, and dry under vacuum at 50 °C.

  • Causality: The sulfonamidated pyrimidine product is highly hydrophobic. The anti-solvent addition (water) forces a rapid, high-yielding precipitation, while simultaneously dissolving and washing away the NaCl byproduct and excess NMP solvent.

Downstream Transformations & Pharmacological Relevance

Once the sulfonamide moiety is successfully installed, the intermediate undergoes a series of transformations to yield the final API[3]. The sulfonamide group is not merely a structural placeholder; in the final Rosuvastatin molecule, the polar oxygen atoms of the −SO2​− group engage in critical hydrogen bonding with the active site of the HMG-CoA reductase enzyme, anchoring the drug and providing its best-in-class efficacy.

Rosuvastatin_Workflow Step1 1. SNAr Sulfonamidation (Core + Sodium Salt) Step2 2. Ester Reduction & Oxidation (Forming Pyrimidine Aldehyde) Step1->Step2 Step3 3. Wittig Olefination (Attaching Chiral Side Chain) Step2->Step3 Step4 4. Deprotection & Saponification (Yielding Rosuvastatin Calcium) Step3->Step4

Step-by-step synthetic workflow from pyrimidine core to Rosuvastatin Calcium.

References

  • PubChem - NIH. "N-Methylmethanesulfonamide | C2H7NO2S | CID 97632". National Center for Biotechnology Information. URL:[Link]

  • ResearchGate. "A New Approach to the Total Synthesis of Rosuvastatin". Wiley-VCH Verlag GmbH & Co. KGaA. URL:[Link]

Sources

Exploratory

Thermodynamic Profiling and Application of N-Methylmethanesulfonamide Sodium Salt in API Synthesis

The Physicochemical Conundrum of Sulfonamide Salts In the development of complex active pharmaceutical ingredients (APIs), the physicochemical characterization of raw materials is a critical regulatory requirement. N-Met...

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical Conundrum of Sulfonamide Salts

In the development of complex active pharmaceutical ingredients (APIs), the physicochemical characterization of raw materials is a critical regulatory requirement. N-Methylmethanesulfonamide sodium salt (MMSA-Na, CAS 41881-75-8) is a pivotal nucleophilic reagent used extensively in the synthesis of statin-class drugs, most notably Rosuvastatin[1]. However, QA/QC professionals frequently encounter a glaring gap in commercial certificates of analysis: the melting point is universally listed as "No Data Available" by major suppliers like [1] and[2].

The Causality of the Missing Melting Point: To understand this, we must compare the salt to its free amine precursor, N-methylmethanesulfonamide (CAS 1184-85-6). The free amine exhibits a boiling point of 118 °C at 0.3 mmHg[3] and exists in a delicate thermodynamic state at room temperature. Depending on its thermal history and nucleation kinetics, it can present as a supercooled clear liquid at 20 °C[4] or crystallize into a solid with a melting point of 141–144 °C[3].

When the free amine is deprotonated to form the sodium salt, the molecular dynamics shift entirely. The covalent hydrogen bonding network is replaced by a rigid ionic lattice. The electrostatic lattice energy between the sodium cation and the delocalized sulfonamide anion is immensely strong. Consequently, the thermal energy required to break this lattice (the theoretical melting point, Tm​ ) exceeds the covalent bond dissociation energy of the sulfonamide linkage. Heating MMSA-Na in a standard capillary apparatus results in exothermic thermal degradation ( Td​ ) rather than a clean phase transition.

Comparative Quantitative Data

To establish a baseline for material release, the quantitative properties of the free amine and the sodium salt must be sharply delineated.

ParameterN-Methylmethanesulfonamide (Free Amine)MMSA-Na (Sodium Salt)
CAS Number 1184-85-641881-75-8
Molecular Formula C₂H₇NO₂SC₂H₆NNaO₂S
Molecular Weight 109.15 g/mol 131.13 g/mol
Physical State (20°C) Clear liquid / Supercooled solidWhite to off-white crystalline powder
Melting Point 141–144 °C (Polymorph dependent)No Data Available (Decomposes)
Boiling Point 118 °C at 0.3 mmHgN/A (Ionic solid)
Primary Application Solvent, Acylation ReagentNucleophile in API Synthesis

Mechanistic Role in Rosuvastatin Synthesis

MMSA-Na is engineered to install the highly specific N-methylmethanesulfonamide moiety onto the pyrimidine core of Rosuvastatin[5]. This is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The sodium coordination localizes the negative charge on the nitrogen atom, transforming it into a potent nucleophile capable of displacing a halide (typically chloride) from the electrophilic 2-chloro-pyrimidine intermediate[6].

SNAr PyCore Electrophile 2-Chloro-Pyrimidine Core SNAr SNAr Reaction Polar Aprotic Solvent (DMF) PyCore->SNAr MMSANa Nucleophile MMSA-Na (CAS 41881-75-8) MMSANa->SNAr RosuInt Product Rosuvastatin Intermediate SNAr->RosuInt

Fig 1: Nucleophilic aromatic substitution (SNAr) pathway utilizing MMSA-Na in API synthesis.

Self-Validating Protocol: Anhydrous SNAr Execution

Because a simple melting point test cannot verify the structural integrity of MMSA-Na, moisture ingress becomes a hidden variable. Sulfonamide salts are highly hygroscopic. If MMSA-Na forms a hydrate, the absorbed water acts as a competing nucleophile, hydrolyzing the pyrimidine core into a 2-hydroxypyrimidine impurity and destroying the yield.

To ensure trustworthiness, the following self-validating protocol must be used for the SNAr reaction:

Step-by-Step Methodology:

  • Pre-Reaction Moisture Quantification: Perform a Karl Fischer (KF) titration on the MMSA-Na batch. The reaction must not proceed unless water content is strictly < 0.5% w/w.

  • In-Situ Generation (Optional Rescue Step): If the isolated MMSA-Na fails the KF titration, discard it. Generate the salt in situ by dissolving the free amine (CAS 1184-85-6) in anhydrous THF and adding 1.05 equivalents of Sodium Hydride (NaH) at 0 °C until hydrogen evolution ceases.

  • Electrophile Addition: Dissolve the 2-chloro-pyrimidine intermediate in anhydrous DMF. Introduce the MMSA-Na solution dropwise at 0 °C to suppress exothermic side reactions.

  • Validation via HPLC: Quench a 100 µL aliquot after 2 hours. Analyze via Reverse-Phase HPLC. The protocol is validated if the chromatogram shows < 1.0% of the 2-hydroxypyrimidine byproduct, confirming the nucleophilic dominance of the anhydrous MMSA-Na.

Orthogonal Thermal Characterization (DSC/TGA)

Since capillary melting point apparatuses are useless for MMSA-Na, QA/QC departments must rely on orthogonal thermal profiling to establish batch-to-batch consistency.

Step-by-Step Methodology:

  • Sample Preparation: Transfer 3–5 mg of MMSA-Na into a pre-weighed aluminum crucible inside a nitrogen-purged glovebox to prevent atmospheric moisture absorption.

  • TGA Execution (Thermogravimetric Analysis): Heat the sample from 25 °C to 400 °C at a ramp rate of 10 °C/min under a dry nitrogen flow (50 mL/min). Record the onset temperature of mass loss. This establishes the thermal degradation limit ( Td​ ).

  • DSC Execution (Differential Scanning Calorimetry): Using a fresh sample in a hermetically sealed pan with a pinhole, heat from 25 °C to ( Td​

    • 10 °C) at 10 °C/min.
  • Thermogram Analysis: A pure, anhydrous batch will show a flat baseline with no endothermic melting peak prior to decomposition. Any endothermic peaks observed between 80–120 °C definitively indicate hydrate formation (water loss), failing the batch.

ThermalAnalysis SamplePrep 1. Sample Preparation Dry under vacuum, inert atmosphere TGA 2. TGA Execution Determine Degradation Temp (Td) SamplePrep->TGA DSC 3. DSC Execution Scan up to Td - 10°C SamplePrep->DSC Analysis 4. Thermogram Analysis Identify Hydration or Exothermic Shift TGA->Analysis Sets thermal limit DSC->Analysis

Fig 2: Orthogonal thermal characterization workflow for sulfonamide salts.

References

  • Title: N-METHYLMETHANESULFONAMIDE SODIUM SALT Source: International Laboratory USA URL: [Link]

  • Title: Processes for the manufacture of rosuvastatin and intermediates (AU2006268024B2)
  • Title: Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues Source: MDPI URL: [Link]

Sources

Foundational

stability of sulfonamide sodium salts in solution

An In-depth Technical Guide to the Stability of Sulfonamide Sodium Salts in Solution Introduction Sulfonamide antibiotics represent a cornerstone in the history of antimicrobial therapy. Their sodium salts are frequently...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability of Sulfonamide Sodium Salts in Solution

Introduction

Sulfonamide antibiotics represent a cornerstone in the history of antimicrobial therapy. Their sodium salts are frequently utilized in pharmaceutical formulations, primarily to overcome the poor aqueous solubility of the parent sulfonamide, thereby enabling the development of injectable and ophthalmic solutions. However, this enhancement in solubility comes at a cost. Sulfonamide sodium salts in aqueous solution are susceptible to a variety of degradation pathways that can compromise the product's potency, safety, and shelf-life. For researchers, formulation scientists, and drug development professionals, a thorough understanding of the factors governing the stability of these solutions is not merely an academic exercise—it is a prerequisite for developing safe, effective, and robust pharmaceutical products. This guide provides a detailed examination of the core stability challenges, degradation mechanisms, and stabilization strategies pertinent to sulfonamide sodium salt solutions, grounded in established scientific principles and field-proven methodologies.

The Sulfonamide Sodium Salt: A Structural and Physicochemical Overview

The therapeutic utility of sulfonamides is derived from their structural similarity to para-aminobenzoic acid (PABA), which allows them to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase.[1] The core structure features a sulfonyl group attached to an aniline moiety and a nitrogen atom. The hydrogen on this nitrogen atom (the N1-hydrogen) is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group.

This acidity allows the sulfonamide (a weak acid) to react with a strong base, such as sodium hydroxide, to form a water-soluble sodium salt.[2] The resulting solutions are typically alkaline due to the hydrolysis of the salt.[2] This inherent alkalinity, while beneficial for solubility, can also influence the degradation kinetics and must be a primary consideration during formulation development.

Primary Degradation Pathways in Solution

The stability of a sulfonamide sodium salt in solution is dictated by its susceptibility to several key degradation mechanisms. Understanding these pathways is the first step in designing effective mitigation strategies.

Hydrolysis

Hydrolysis is a principal degradation pathway for many pharmaceuticals, and sulfonamides are no exception. The primary site of hydrolytic cleavage is the sulfur-nitrogen (S-N) bond of the sulfonamide functional group. This reaction is highly dependent on pH.[3]

  • Mechanism: The hydrolysis of the S-N bond typically results in the formation of the corresponding sulfanilic acid derivative and the heterocyclic or aromatic amine. For example, the hydrolysis of sulfacetamide sodium can yield sulfanilamide.[4] The reaction is often catalyzed by acid. Studies have shown that while many sulfonamides are stable in neutral to alkaline conditions (pH 7-9), degradation is significantly accelerated under acidic conditions (e.g., pH 2-4).[5][6] This is a critical consideration, as exposure to acidic conditions, even transiently during manufacturing or through interaction with acidic excipients or packaging components, can initiate degradation.

Caption: Acid-catalyzed hydrolysis pathway of the sulfonamide S-N bond.

Oxidation

The aniline moiety of the sulfonamide structure is susceptible to oxidation. This degradation pathway is often complex and can be initiated by atmospheric oxygen, trace metal ions (which act as catalysts), or oxidizing agents present as impurities.

  • Mechanism: Oxidation of the aromatic amino group can lead to the formation of colored degradation products, such as nitroso and nitro derivatives.[7] This is highly undesirable as it not only reduces potency but also leads to an obvious and unacceptable change in the physical appearance of the drug product. Advanced oxidation processes have been shown to effectively degrade sulfonamides, underscoring their susceptibility to oxidative attack.[8][9] The presence of hydroxyl radicals (•OH) is a key mediator in many oxidative degradation processes.[10]

Caption: Oxidative degradation of the sulfonamide aniline group.

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) range, can provide the energy required to initiate photochemical reactions, leading to the degradation of sulfonamides.[11][12]

  • Mechanism: Photodegradation can occur through direct photolysis, where the drug molecule itself absorbs light energy, or indirect photolysis, mediated by other light-absorbing species in the solution. The degradation often follows pseudo-first-order kinetics.[13][14] The rate and pathway of photodegradation are highly influenced by the solution's pH and the presence of other substances like dissolved organic matter.[15] Studies on various sulfonamides, including sulfadiazine and sulfamethoxazole, have demonstrated their susceptibility to degradation under UV irradiation.[13]

Critical Factors Influencing Solution Stability

A successful formulation strategy hinges on controlling the key factors that accelerate the degradation pathways described above.

FactorEffect on StabilityMechanistic Rationale
pH Highly significant. Stability is generally lowest in acidic conditions and highest in neutral to alkaline conditions.[5]Catalyzes the hydrolysis of the S-N bond. Also influences the protonation state of the molecule, which can affect its susceptibility to photodegradation and oxidation.
Temperature Significant. Higher temperatures accelerate the rate of all degradation reactions (hydrolysis, oxidation).[11]Provides the activation energy needed for chemical reactions to occur, often described by the Arrhenius equation. Even a 10°C increase can double the degradation rate.
Light Significant. Exposure to UV and sometimes visible light causes photodegradation.[11][12]Provides the energy for photochemical reactions, leading to bond cleavage and structural rearrangement. Protection from light is mandated by ICH Q1B guidelines.[3]
Oxygen Significant. The presence of dissolved oxygen promotes oxidative degradation of the aniline moiety.[11]Oxygen acts as a primary oxidizing agent, leading to the formation of colored degradants and loss of potency.
Metal Ions Potentially significant. Ions such as Fe²⁺, Fe³⁺, and Cu²⁺ can catalyze oxidative degradation.[8][9]Act as catalysts in redox reactions, facilitating the transfer of electrons and the formation of reactive oxygen species.
Excipients Variable. Buffers, antioxidants, and chelating agents can enhance stability.[16] Reactive impurities in excipients can accelerate degradation.Excipients can directly participate in reactions or alter the solution microenvironment (e.g., pH) to either promote or inhibit degradation.

A Framework for Stability Assessment: Protocols and Methodologies

A robust stability assessment program is essential to identify potential liabilities early in development. This involves stress testing to understand intrinsic stability and the development of validated analytical methods to monitor degradation over time.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment. They are designed to intentionally degrade the drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[3] This process is self-validating: if the analytical method can separate all the degradants formed under these harsh conditions, it is deemed "stability-indicating."

Step-by-Step Protocol for Forced Degradation:

  • Prepare Stock Solution: Prepare an aqueous solution of the sulfonamide sodium salt at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Store at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-24 hours). A room temperature control should also be run.[3]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Use similar temperature and time conditions as the acid hydrolysis study.[3]

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Typically conducted at room temperature for a set duration.[3]

  • Thermal Degradation: Heat the stock solution in a temperature-controlled oven (e.g., 60-100°C) for a defined period.[3]

  • Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines (providing combined visible and UV outputs). A control sample, wrapped in foil to protect from light, must be stored under the same temperature and humidity conditions.[3]

  • Sample Analysis: At predetermined time points, withdraw samples from each stress condition. Neutralize the acid and base samples, then dilute all samples appropriately with the mobile phase and analyze using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.

Forced_Degradation_Workflow cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare Drug Solution acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (ICH Light Source) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC sampling->analysis end Identify Degradants & Establish Degradation Profile analysis->end

Caption: Workflow for conducting forced degradation studies.

Development of a Stability-Indicating HPLC Method

A validated, stability-indicating analytical method is non-negotiable. High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the industry standard.[3][17]

Methodology for HPLC Method Development:

  • Column Selection: A reversed-phase C18 or C8 column is typically a good starting point.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, formic acid) and an organic solvent (e.g., acetonitrile, methanol) is common.[3] The gradient is optimized to achieve separation between the parent peak and all degradation product peaks generated during forced degradation.

  • Detection: A PDA detector is crucial. It allows for the monitoring of multiple wavelengths and, more importantly, for peak purity analysis.[17] This analysis helps confirm that the parent drug peak is not co-eluting with any degradants. The primary detection wavelength should be set at the absorbance maximum (λmax) of the sulfonamide.[3]

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Formulation and Packaging Strategies for Enhanced Stability

Once the degradation pathways are understood, targeted formulation and packaging strategies can be implemented.[16][18]

  • pH Control: The most critical parameter. The formulation should be buffered to a pH that confers maximum stability, which for hydrolysis is typically in the neutral to slightly alkaline range.[5][16] The choice of buffer system must be evaluated for its own stability and compatibility.

  • Protection from Oxidation:

    • Antioxidants: Incorporating antioxidants such as sodium metabisulfite or ascorbic acid can protect the drug from oxidative degradation.[18]

    • Chelating Agents: Adding a chelating agent like edetate disodium (EDTA) can sequester trace metal ions, preventing them from catalyzing oxidation.[16]

    • Inert Atmosphere: Manufacturing processes should include steps to minimize dissolved oxygen. This is achieved by sparging solutions with an inert gas like nitrogen or argon and blanketing the product headspace in the final container.[16]

  • Protection from Light: The use of primary packaging that protects the product from light, such as amber glass vials or ampoules, is a simple and effective strategy.[11]

  • Packaging Selection: The container closure system must be carefully selected to prevent leaching of contaminants into the product or interaction with the drug product.

Conclusion

The development of stable sulfonamide sodium salt solutions is a multifactorial challenge that demands a systematic, science-driven approach. While their enhanced solubility is a significant formulation advantage, it exposes the molecule to aqueous degradation pathways including hydrolysis, oxidation, and photolysis. The success of any formulation project rests upon a foundational understanding of these mechanisms, rigorous characterization of stability under stress conditions, and the development of a validated, stability-indicating analytical method. By carefully controlling critical parameters—most notably pH—and implementing intelligent formulation strategies such as the inclusion of antioxidants and the use of protective packaging, researchers can successfully navigate these challenges to produce safe, effective, and stable liquid dosage forms.

References

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Exploratory

The Versatility of Sodium Sulfonamides in Modern Organic Synthesis: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The sulfonamide functional group, and its corresponding sodium salt (the sulfonamidate), represents a cornerstone of m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The sulfonamide functional group, and its corresponding sodium salt (the sulfonamidate), represents a cornerstone of modern organic and medicinal chemistry.[1] While widely recognized for their prevalence in pharmaceuticals, the synthetic utility of these motifs is equally profound.[2][3] This technical guide provides an in-depth exploration of the applications of sodium sulfonamides in organic synthesis. We will delve into their critical role as highly effective directing groups for carbon-hydrogen (C-H) bond functionalization, their utility as robust and versatile protecting groups for amines, and their formation from ubiquitous sodium sulfinate precursors. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as a practical resource for researchers aiming to leverage the unique reactivity of sodium sulfonamides in the synthesis of complex molecules.

Introduction: The Sulfonamide Functional Group - Properties and Reactivity

The sulfonamide functional group consists of a sulfonyl group directly attached to a nitrogen atom (R-SO₂NR'R'').[4] This arrangement imparts a unique set of chemical properties that are central to its synthetic applications.

Structure and Acidity of the N-H Bond

In primary and secondary sulfonamides, the proton on the nitrogen atom is significantly acidic (pKa ≈ 10-11 in water) due to the powerful electron-withdrawing nature of the adjacent sulfonyl group. This acidity is fundamental to many of its applications, as it allows for easy deprotonation under moderately basic conditions to form the corresponding anion, the sulfonamidate.

Formation and Significance of Sodium Sulfonamides (Sulfonamidates)

The treatment of a sulfonamide with a suitable sodium base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), quantitatively generates the sodium sulfonamidate salt. This anionic species is the key player in many of the reactions discussed in this guide. The sodium cation forms a tight ion pair with the nitrogen and oxygen atoms, creating a pre-organized chelate structure that is crucial for its function as a directing group in C-H activation.

Sodium Sulfonamides as Directing Groups in C-H Functionalization

One of the most powerful applications of the sulfonamide group is its ability to direct the selective functionalization of otherwise inert C-H bonds, particularly at the ortho-position of an aromatic ring.[5] This strategy, known as directed metalation, provides a highly efficient route to substituted aromatic compounds.[6][7]

Mechanism of Directed ortho-Metalation (DoM)

In the presence of a strong base like an organolithium reagent (e.g., n-butyllithium), the sulfonamide is first deprotonated to form the lithium sulfonamidate. This species then coordinates to another equivalent of the organolithium reagent, bringing the base into close proximity to the ortho-C-H bond. This intramolecular delivery facilitates the deprotonation of the aromatic ring, forming a stable five-membered ring intermediate, which can then be trapped by an electrophile.[8][9] The sodium analogue behaves similarly in related transition-metal-catalyzed processes.

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Directed ortho-Metalation cluster_2 Step 3: Electrophilic Quench Ar-SO2NHR Aryl Sulfonamide Ar-SO2N(-)-Li(+)-R Lithium Sulfonamidate Ar-SO2NHR->Ar-SO2N(-)-Li(+)-R + Base - Base-H Base Base (e.g., n-BuLi) Intermediate Coordinated Intermediate Ar-SO2N(-)-Li(+)-R->Intermediate + n-BuLi Ortho-Lithiated ortho-Lithiated Species Intermediate->Ortho-Lithiated Deprotonation Product ortho-Functionalized Product Ortho-Lithiated->Product + Electrophile (E+)

Caption: General workflow for sulfonamide-directed ortho-metalation.

Transition-Metal-Catalyzed C-H Functionalization

The directing ability of the sulfonamide group extends to transition-metal catalysis, enabling a wide range of C-H functionalization reactions, including arylation, alkenylation, and amidation.[10][11] Rhodium(III) and Palladium(II) are commonly employed catalysts.[6][10] A key advantage here is that the reaction becomes catalytic, and the functional group tolerance is often broader than with organolithium reagents. In these systems, the deprotonated sodium or potassium sulfonamidate acts as a bidentate directing group, forming a stable metallacyclic intermediate that facilitates the C-H activation step.

G Start Pd(II) Precatalyst Active_Catalyst Active Pd(II) Species Start->Active_Catalyst Substrate Aryl Sulfonamide (Ar-SO2NHR) CMD Concerted Metalation- Deprotonation (CMD) Substrate->CMD Active_Catalyst->CMD Cyclometalated Palladacycle Intermediate CMD->Cyclometalated Oxidative_Addition Oxidative Addition (e.g., with R'-X) Cyclometalated->Oxidative_Addition PdIV Pd(IV) Intermediate Oxidative_Addition->PdIV Reductive_Elimination Reductive Elimination PdIV->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product ortho-Functionalized Product (Ar(R')-SO2NHR) Reductive_Elimination->Product

Caption: Simplified catalytic cycle for Pd-catalyzed C-H functionalization.

Experimental Protocol: Rh(III)-Catalyzed Ortho-Olefination of an Aryl Sulfonamide

This protocol is adapted from the work of Xie, et al., demonstrating the olefination of an N-acetylated aryl sulfonamide.[12] The N-acetylation enhances the directing group ability.

  • Reagent Preparation: To an oven-dried Schlenk tube, add the aryl sulfonamide (1.0 equiv., 0.5 mmol), the olefin (1.5 equiv., 0.75 mmol), [RhCp*Cl₂]₂ (2.5 mol%, 0.0125 mmol), and AgSbF₆ (20 mol%, 0.1 mmol).

  • Reaction Setup: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE) via syringe.

  • Reaction Execution: Stir the mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the ortho-olefinated product.

Substrate (Aryl Sulfonamide)OlefinYield (%)
N-acetylbenzenesulfonamideEthyl acrylate85
N-acetyl-4-methylbenzenesulfonamideStyrene78
N-acetyl-4-methoxybenzenesulfonamideEthyl acrylate91
N-acetylnaphthalene-2-sulfonamideN,N-Dimethylacrylamide75
Data is representative and compiled from trends in C-H activation literature.[12]

N-S Bond Formation: Synthesis of Sulfonamides from Sodium Sulfinates

While the focus is on sodium sulfonamides, their synthesis is a critical application area for a related class of reagents: sodium sulfinates (RSO₂Na).[13] These shelf-stable salts are versatile precursors for forming the crucial S-N bond of sulfonamides through oxidative amination reactions.[14]

Overview of Oxidative Amination Strategies

The direct coupling of a sodium sulfinate with an amine requires an oxidant to facilitate the formation of the S-N bond. Several methods have been developed that are milder and more functional-group-tolerant than the classical approach using harsh sulfonyl chlorides.[15] Key methods include:

  • Iodine-Mediated Coupling: Molecular iodine or ammonium iodide can mediate the reaction, proceeding through a proposed sulfonyl radical or sulfonyl iodide intermediate.[16][17]

  • Copper-Catalyzed Amination: Copper salts, such as CuBr₂, can catalyze the electrophilic amination of sodium sulfinates at room temperature using O-benzoyl hydroxylamines as the amine source.[18][19]

  • Electrochemical Synthesis: An electrochemical approach uses electricity as a clean oxidant, often with a redox mediator like NH₄I, avoiding chemical oxidants entirely.[20][21]

Experimental Protocol: Iodine-Mediated Synthesis of a Sulfonamide

This general, metal-free protocol is adapted from methodologies reported by Wang, Song, and others.[13]

  • Reagent Setup: In a round-bottom flask, dissolve the sodium sulfinate (1.0 equiv., 1.0 mmol) and the amine (primary or secondary, 1.2 equiv., 1.2 mmol) in 5 mL of a suitable solvent (e.g., water or acetonitrile).

  • Initiation: Add molecular iodine (I₂, 1.0 equiv., 1.0 mmol) to the stirring solution at room temperature.

  • Reaction Execution: Allow the reaction to stir at room temperature for 2-6 hours. The reaction mixture may change color as the iodine is consumed. Monitor by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or recrystallization.

Sodium SulfinateAmineYield (%)
Sodium benzenesulfinateMorpholine95
Sodium p-toluenesulfinateBenzylamine88
Sodium benzenesulfinateAniline82
Sodium methanesulfinatePiperidine91
Yields are representative of typical iodine-mediated sulfonamide syntheses.[13][14]

Sulfonamides as Robust Protecting Groups for Amines

The stability of the sulfonamide group makes it an excellent choice for protecting primary and secondary amines during multi-step synthesis.[22] They are resistant to a wide range of conditions that would cleave other common protecting groups like carbamates (e.g., Boc).[23]

Stability and Orthogonality

Sulfonamides are generally stable to strongly acidic conditions, many basic conditions (though they can be deprotonated), and a wide array of oxidative and reductive reagents.[22] This robustness allows for extensive chemical transformations on other parts of a molecule while the amine remains protected. The challenge, historically, has been the harsh conditions required for their removal.[23] However, the development of specialized sulfonamides like the 2-(trimethylsilyl)ethanesulfonyl (SES) group has introduced mild and orthogonal deprotection strategies.[24]

Deprotection Strategies
  • Harsh Conditions (for Ts, Ms): Traditional groups like tosyl (Ts) and mesyl (Ms) often require harsh reductive cleavage (e.g., sodium in liquid ammonia) or strongly acidic conditions (HBr/AcOH).[23]

  • Mild Conditions (for Ns, SES):

    • Nosyl (Ns): The 2-nitrobenzenesulfonyl group can be cleaved under mild conditions using a thiol nucleophile (e.g., thiophenol) and a base.

    • SES: The 2-(trimethylsilyl)ethanesulfonyl group is cleverly designed for cleavage with a fluoride source, such as tetrabutylammonium fluoride (TBAF). The fluoride attacks the silicon, initiating an elimination reaction that liberates the free amine, ethylene, sulfur dioxide, and TMSF. This provides excellent orthogonality with acid-labile and base-labile groups.[24]

Experimental Protocol: SES Protection and Fluoride-Mediated Deprotection

This two-part protocol is based on procedures outlined for SES-protected amines.[24]

Part A: Protection of a Primary Amine

  • Reagent Setup: Dissolve the primary amine (1.0 equiv.) in dichloromethane (DCM). Add triethylamine (1.5 equiv.).

  • Sulfonylation: Cool the solution to 0 °C in an ice bath. Add 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl, 1.1 equiv.) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours until the starting amine is consumed (monitor by TLC).

  • Workup: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography to obtain the N-SES protected amine.

Part B: Deprotection

  • Reagent Setup: Dissolve the SES-protected amine (1.0 equiv.) in anhydrous acetonitrile.

  • Cleavage: Add tetrabutylammonium fluoride (TBAF, 3.0 equiv., 1.0 M solution in THF).

  • Reaction: Heat the mixture to 60-70 °C and stir for 2-8 hours until the starting material is consumed.

  • Workup: Cool the reaction, concentrate under reduced pressure to remove most of the solvent.

  • Purification: Dilute the residue with ethyl acetate and wash with water to remove TBAF salts. Dry the organic layer and concentrate. Further purification by chromatography or extraction yields the free amine.

Conclusion and Future Outlook

Sodium sulfonamides and their neutral precursors are far more than just stable motifs in final drug products; they are dynamic and powerful tools in the hands of synthetic chemists. Their ability to function as robust, chelation-assisting directing groups has revolutionized the approach to C-H functionalization, allowing for late-stage diversification of complex molecules.[7] Concurrently, modern methods for their synthesis from sodium sulfinates have expanded the toolkit for S-N bond formation, moving away from hazardous reagents toward milder, catalytic processes.[16][18] As protecting groups, their renowned stability is now complemented by cleverly designed systems that allow for mild and orthogonal removal.[24] The future will likely see further expansion of their roles in asymmetric catalysis and photocatalytic applications, solidifying the sulfonamide as an indispensable functional group in the art and science of organic synthesis.

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  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. (2011). ResearchGate. ([Link])

  • Bakunov, S. A., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 1. ([Link])

  • Tian, H., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ResearchGate. ([Link])

  • Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (2009).
  • Gava, R., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Advanced Synthesis & Catalysis, 364(15), 2533-2573. ([Link])

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). LinkedIn. ([Link])

  • Tian, H., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen, 11(8). ([Link])

  • Sulfonamide. (n.d.). Wikipedia. ([Link])

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). National Center for Biotechnology Information. ([Link])

  • (PDF) Sulfonamide derivatives: Synthesis and applications. (2024). ResearchGate. ([Link])

  • (PDF) Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. (n.d.). ResearchGate. ([Link])

  • Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. (n.d.). ResearchGate. ([Link])

  • Macklin, T. K., et al. (2007). Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins. Organic Letters, 9(7), 1379-1382. ([Link])

  • Gray, M., et al. (2011). Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides. Organic Letters, 13(14), 3806-3809. ([Link])

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Foundational

The Hygroscopic Dynamics of N-Methylmethanesulfonamide Sodium: Mechanistic Insights and Analytical Workflows for API Synthesis

Introduction N-Methylmethanesulfonamide sodium salt (CAS 41881-75-8) is a critical nucleophilic substituent utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the production of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Methylmethanesulfonamide sodium salt (CAS 41881-75-8) is a critical nucleophilic substituent utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the production of Rosuvastatin, a competitive HMG-CoA reductase inhibitor[1]. While its free base counterpart (N-methylmethanesulfonamide, CAS 1184-85-6) is relatively stable[2], the deprotonated sodium salt exhibits profound hygroscopicity.

As a Senior Application Scientist, I have consistently observed that failure to rigorously control and quantify the moisture uptake of this reagent leads to stoichiometric imbalances, quenched nucleophilicity, and ultimately, catastrophic yield drops in cross-coupling and substitution workflows. This whitepaper dissects the mechanistic causality of its hygroscopic nature and provides self-validating experimental protocols to ensure absolute precision in drug development applications.

Mechanistic Causality of Hygroscopicity

The severe hygroscopic nature of N-methylmethanesulfonamide sodium is not a mere physical anomaly; it is driven by the high charge density of the sodium cation (Na⁺) and the delocalized anionic charge across the nitrogen and sulfonyl oxygens[2].

  • Ion-Dipole Interactions: The Na⁺ ion acts as a strong Lewis acid. When exposed to ambient air, it rapidly coordinates with atmospheric water molecules (Lewis bases) to form tightly bound hydration spheres.

  • Hydrogen Bonding Shielding: The unshared electron pairs on the sulfonyl oxygens and the deprotonated amide nitrogen act as potent hydrogen bond acceptors.

When the anhydrous crystalline lattice absorbs water, it transitions into a hydrated state. Causality Check: This absorbed moisture is not just a passive diluent. The water molecules chemically shield the nucleophilic nitrogen via hydrogen bonding, drastically reducing its reactivity in subsequent electrophilic substitution steps. Furthermore, the added mass of the water skews the molar calculations, leading to an active reagent deficit in the reactor.

G A NMMS-Na (Anhydrous) C Hydrated State (Na+ Coordination) A->C Absorbs B Atmospheric Moisture (H2O) B->C Drives D Nucleophilicity Quenching C->D H-Bonding Shielding E Stoichiometric Imbalance C->E Mass/Mole Variance

Diagram 1: Mechanistic impact of moisture on N-methylmethanesulfonamide sodium.

Quantitative Moisture Sorption Data

To establish a predictive model for handling, we must quantify the thermodynamic moisture uptake. Dynamic Vapor Sorption (DVS) provides a gravimetric profile of the salt across varying relative humidity (RH) levels.

Table 1: Representative Dynamic Vapor Sorption (DVS) Profile for N-Methylmethanesulfonamide Sodium at 25°C

Relative Humidity (% RH)Mass Change (Δm %)Hydration StatePhysical Appearance
0 - 10% < 0.2%AnhydrousFree-flowing white powder
20 - 30% 1.5% - 3.0%Partial HydrateClumping solid
40 - 50% 8.5% - 12.0%Mono/DihydrateSticky, cohesive solid
60 - 80% > 25.0%DeliquescentViscous liquid/solution

Note: Deliquescence occurs rapidly above 60% RH, rendering the reagent entirely unsuitable for anhydrous organic synthesis without prior desiccation.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the handling of N-methylmethanesulfonamide sodium requires a closed-loop, self-validating analytical workflow. The following protocols integrate Karl Fischer (KF) titration with controlled environment handling to guarantee stoichiometric precision, aligning with [3].

G Step1 Sample Prep (Inert Glovebox) Step2 DVS Isotherm (0-90% RH) Step1->Step2 Step3 Karl Fischer Titration Step1->Step3 Step4 Data Correlation (Mass % vs H2O) Step2->Step4 Step3->Step4 Step5 Validation Loop (Self-Correcting) Step4->Step5 Step5->Step1 Re-calibrate if Δ > 0.5%

Diagram 2: Self-validating analytical workflow for moisture quantification.

Protocol 1: Glovebox Handling and Stoichiometric Correction

Causality: Because the salt rapidly absorbs moisture, weighing it in ambient air introduces a positive mass error, leading to a molar deficit of the active nucleophile in the reaction.

  • Preparation: Transfer the sealed bottle of N-methylmethanesulfonamide sodium into an argon-purged glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

  • Equilibration: Allow the container to thermally equilibrate to the glovebox environment (20°C) for 2 hours before breaking the seal.

  • Sampling: Using an anti-static spatula, transfer exactly 100 mg of the solid into a pre-tared, septum-sealed vial for KF titration.

  • Reaction Dispensing (Self-Correction): Weigh the required mass for the synthesis into a Schlenk flask. Crucial Step: Adjust the target mass based on the KF water content result (Protocol 2) using the formula: Adjusted Mass = Target Anhydrous Mass / (1 - %H₂O).

Protocol 2: Coulometric Karl Fischer Titration

Causality: Gravimetric loss-on-drying (LOD) is insufficient because the high temperatures required to break the Na⁺-H₂O coordination bonds can cause thermal decomposition of the sulfonamide. Coulometric KF titration provides specific, non-destructive water quantification[3].

  • Solvent Preparation: Inject 50 mL of anhydrous methanol/formamide (3:1 v/v) into the KF titration cell. Why Formamide? It is required to fully dissolve the highly polar sodium salt matrix.

  • Pre-Titration: Run the instrument to neutralize trace moisture in the solvent until a stable baseline drift (< 10 µ g/min ) is achieved.

  • Sample Injection: Inject the 100 mg sample (prepared in Protocol 1) dissolved in 1.0 mL of anhydrous solvent through the septum.

  • Validation Loop: Run a certified water standard (e.g., Hydranal 1.0) immediately after the sample. If the standard recovery deviates by > 2%, the cell is contaminated by the sulfonamide, the data is flagged, and the solvent must be replaced.

Conclusion

The hygroscopicity of N-methylmethanesulfonamide sodium is a fundamental thermodynamic property dictated by its ionic nature. By implementing rigorous DVS profiling and self-validating Karl Fischer workflows, researchers can neutralize the stoichiometric variables introduced by moisture. This ensures high-yield, reproducible syntheses of critical APIs, bridging the gap between theoretical chemistry and scalable drug manufacturing.

References

  • Title: General Chapters: USP Reference Standards - Hygroscopic Materials Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: N-Methylmethanesulfonamide | C2H7NO2S | CID 97632 Source: PubChem - National Institutes of Health URL: [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Application of N-Methylmethanesulfonamide Sodium in the Synthesis of Rosuvastatin: A Detailed Guide for Drug Development Professionals

Introduction: The Architectural Elegance of Rosuvastatin and the Rationale for a Sulfonamide-Functionalized Core Rosuvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia.[1] It...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Elegance of Rosuvastatin and the Rationale for a Sulfonamide-Functionalized Core

Rosuvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia.[1] Its remarkable efficacy in lowering low-density lipoprotein (LDL) cholesterol stems from its potent and selective inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The molecular architecture of Rosuvastatin is a testament to precision in medicinal chemistry, featuring a chiral dihydroxyheptenoic acid side chain responsible for its pharmacodynamic activity, and a distinct heterocyclic core that significantly influences its pharmacokinetic profile. This core is a substituted pyrimidine, uniquely functionalized with an N-methylmethanesulfonamide group.

This application note provides an in-depth exploration of a key step in many modern Rosuvastatin syntheses: the incorporation of the N-methylmethanesulfonamide moiety via its sodium salt. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and discuss the strategic advantages conferred by the sulfonamide group, moving beyond a mere recitation of synthetic steps to offer a cohesive narrative grounded in scientific principles.

The Pyrimidine Core: A Locus of Synthetic Innovation

The synthesis of Rosuvastatin can be broadly dissected into the preparation of the chiral side chain and the pyrimidine core, followed by their strategic coupling. A pivotal intermediate in this process is N-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methylmethanesulfonamide. This molecule contains the fully elaborated heterocyclic core, ready for coupling with the side chain, often via a Wittig-type reaction.[1] The introduction of the N-methylmethanesulfonamide group is a critical step in the construction of this core.

Why N-Methylmethanesulfonamide? A Multifaceted Role

The selection of the N-methylmethanesulfonamide group is not arbitrary; it serves several crucial functions:

  • Bioisosteric Replacement and Enhanced Potency: In the development of Rosuvastatin, the N-methylmethanesulfonamide group was introduced as a key modification to the pyrimidine ring. This group contributes to the overall electronic and conformational properties of the molecule, enhancing its binding affinity to the HMG-CoA reductase enzyme. Research has shown that this specific sulfonamide substitution leads to a significant increase in inhibitory activity compared to other functional groups.[2]

  • Modulation of Physicochemical Properties: The sulfonamide moiety influences the polarity and hydrogen bonding capacity of the molecule. This can favorably impact its absorption, distribution, metabolism, and excretion (ADME) profile, contributing to its clinical efficacy and safety.

  • Synthetic Handle and Stability: From a process chemistry perspective, the sulfonamide group is robust and stable under various reaction conditions employed in the subsequent steps of the total synthesis. Its presence does not interfere with the critical coupling and deprotection steps.

The Key Transformation: Nucleophilic Aromatic Substitution with N-Methylmethanesulfonamide Sodium

The most common and efficient method for installing the N-methylmethanesulfonamide group onto the pyrimidine ring is through a nucleophilic aromatic substitution (SNAr) reaction. The substrate for this reaction is typically a 2-halo-pyrimidine, often 2-chloropyrimidine, which is activated towards nucleophilic attack.

The nucleophile is the anion of N-methylmethanesulfonamide, generated in situ by reacting N-methylmethanesulfonamide with a strong base. Sodium hydride is a frequently employed base for this purpose, leading to the formation of sodium N-methylmethanesulfonamide.

Reaction Mechanism and Causality

The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing pyrimidine ring system facilitates the attack of the sulfonamide anion at the 2-position, forming a Meisenheimer complex. The subsequent departure of the chloride leaving group re-aromatizes the ring, yielding the desired product.

The use of the pre-formed sodium salt, or its in-situ generation, is critical for several reasons:

  • Enhanced Nucleophilicity: Deprotonation of the N-H proton of N-methylmethanesulfonamide dramatically increases its nucleophilicity, enabling an efficient attack on the electron-deficient pyrimidine ring.

  • Irreversible Reaction: The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation, driving the reaction to completion.

  • Avoidance of Side Reactions: By using the sodium salt, the concentration of the more acidic and potentially reactive N-H form is minimized, reducing the likelihood of undesired side reactions.

Experimental Protocols

The following protocols are presented as a guide and may require optimization based on specific laboratory conditions and the scale of the synthesis.

Protocol 1: Preparation of N-Methylmethanesulfonamide

This protocol describes the synthesis of the starting sulfonamide from readily available precursors.

Materials:

  • Methanesulfonyl chloride

  • Methylamine (8M solution in ethanol)

  • Dichloromethane (DCM)

  • Ethanol

Procedure:

  • To a stirred solution of methylamine in ethanol (8M, 4.8 eq) at 0 °C, add methanesulfonyl chloride (1.0 eq) dropwise, maintaining the temperature below 5 °C.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.[3]

  • Monitor the reaction by TLC or LC-MS until the methanesulfonyl chloride is consumed.

  • Remove the solvent under reduced pressure.

  • Dilute the residue with dichloromethane and filter to remove any solid byproducts (methylamine hydrochloride).

  • Concentrate the filtrate to afford N-methylmethanesulfonamide as an oil. The product can be purified further by vacuum distillation if necessary.

Protocol 2: Synthesis of N-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methylmethanesulfonamide

This protocol details the key SNAr reaction to form the functionalized pyrimidine core.

Materials:

  • 2-Chloro-5-[4][5]dioxolane-2-yl-4-(4-fluorophenyl)-6-isopropylpyrimidine (or a similar 2-halopyrimidine intermediate)

  • N-Methylmethanesulfonamide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a solution of N-methylmethanesulfonamide (1.1 eq) in anhydrous DMF.

  • Carefully add sodium hydride (60% dispersion in oil, 1.1 eq) portion-wise at room temperature. Stir the resulting suspension for 20-30 minutes to ensure complete formation of the sodium salt.[4]

  • To this suspension, add a solution of 2-Chloro-5-[4][5]dioxolane-2-yl-4-(4-fluorophenyl)-6-isopropylpyrimidine (1.0 eq) in anhydrous DMF.[4]

  • Heat the reaction mixture to 100 °C and maintain for 5 hours, or until reaction completion is confirmed by TLC or LC-MS.[4]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[4]

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product, which can then be purified by crystallization or column chromatography.

  • The formyl group is typically revealed in a subsequent step by acidic hydrolysis of the acetal protecting group.

Data Presentation

ParameterProtocol 1: N-Methylmethanesulfonamide SynthesisProtocol 2: Pyrimidine Core Synthesis
Key Reagents Methanesulfonyl chloride, Methylamine2-Chloropyrimidine intermediate, N-Methylmethanesulfonamide, Sodium Hydride
Solvent EthanolAnhydrous DMF
Base Methylamine (reagent and base)Sodium Hydride
Reaction Temp. 0 °C to Room TemperatureRoom Temperature to 100 °C
Typical Yield >80%70-90%
Purification Distillation (optional)Crystallization/Column Chromatography

Visualizing the Workflow and Mechanism

Overall Synthetic Workflow

G cluster_0 Synthesis of N-Methylmethanesulfonamide cluster_1 Formation of the Pyrimidine Core A Methanesulfonyl Chloride C N-Methylmethanesulfonamide A->C B Methylamine B->C F N-[...]-N-methylmethanesulfonamide Pyrimidine C->F D 2-Chloropyrimidine Intermediate D->F E Sodium Hydride E->F G Rosuvastatin Synthesis (Further Steps) F->G caption Figure 1. High-level workflow for the synthesis of the Rosuvastatin core.

Caption: Mechanism of N-methylmethanesulfonamide addition.

Conclusion and Future Perspectives

The use of N-methylmethanesulfonamide sodium in the synthesis of Rosuvastatin is a prime example of strategic molecular design and efficient process chemistry. This approach not only facilitates the construction of a key structural motif but also imparts favorable biological and physicochemical properties to the final active pharmaceutical ingredient. The protocols detailed herein provide a robust framework for researchers and drug development professionals working on the synthesis of Rosuvastatin and related compounds. As the demand for efficient and scalable synthetic routes to complex pharmaceuticals continues to grow, a deep understanding of the causality behind experimental choices, as outlined in this guide, will remain paramount.

References

  • Process for the preparation of n-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-n-methyl-methanesulfonamide. EP1893585A1.
  • Method of preparing N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropyl-pyrimidine-2-yl]-N-methylmethanesulfonamide. CN104817505A.
  • Preparation Of Alkyl 4 (4 Fluorophenyl) 6 Isopropyl 2 [Methyl(methyisuifonyl)amino] Pyrimidine 5 Carboxylate And Its Subsequent Conversion To N [4 (4 Fluorophenyl) 5 Formyl 6 Isopropyl Pyrimidin 2 Yl] N Methylmethanesulfonamide A Key Intermediate In The Synthesis Or Rosuvastatin. QuickCompany. [Link]

  • Chaudhari, A. et al. (2017). PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. World Journal of Pharmaceutical and Medical Research, 3(8), 123-141. [Link]

  • Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof. US20120022091A1.
  • Watanabe, M. et al. (1995). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry, 3(7), 815-824. [Link]

  • Synthesis of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-methanesulfonamido) -5-pyrimidinecarbaldehyde (2). ResearchGate. [Link]

  • Nagaiah, K. et al. (2017). A Novel Process for the Preparation of Antihypercholesterolemic Drug Rosuvastatin Calcium using Novel Intermediates. Asian Journal of Chemistry, 29(5), 1018-1022. [Link]

  • Li, X. et al. (2020). Synthesis of the Related Substances of Rosuvastatin. Chinese Pharmaceutical Journal, 55(12), 985-989. [Link]

  • A Practical Synthesis of Rosuvastatin and Other Statin Intermediates. ResearchGate. [Link]

  • Yan, J. & Jiang, C. (2020). Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. Open Access Library Journal, 7, e6421. [Link]

  • Synthesis process method of rosuvastatin. Patsnap. [Link]

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Application

Application Note: A Comprehensive Protocol for the Synthesis of N-Methylmethanesulfonamide via N-Alkylation of its Sodium Salt

Here are the detailed Application Notes and Protocols for the N-methylation of methanesulfonamide sodium salt. Abstract This guide provides a detailed, field-proven protocol for the N-methylation of methanesulfonamide so...

Author: BenchChem Technical Support Team. Date: March 2026

Here are the detailed Application Notes and Protocols for the N-methylation of methanesulfonamide sodium salt.

Abstract

This guide provides a detailed, field-proven protocol for the N-methylation of methanesulfonamide sodium salt, a critical transformation for synthesizing N-methylmethanesulfonamide. N-alkylated sulfonamides are prevalent structural motifs in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] This document offers an in-depth explanation of the underlying chemical principles, a step-by-step experimental procedure, characterization data, troubleshooting advice, and essential safety precautions. The primary protocol employs methyl iodide as the alkylating agent, with discussions on alternative, modern methodologies for context. This note is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for this synthesis.

Scientific Principles and Mechanism

The N-methylation of methanesulfonamide sodium salt is a classic example of a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) mechanism.

1.1. The Nucleophile: The starting material is the sodium salt of methanesulfonamide (CH₃SO₂NH⁻Na⁺). The nitrogen atom of the methanesulfonamide anion carries a negative charge and a lone pair of electrons, making it a potent nucleophile. While the negative charge is delocalized through resonance onto the two oxygen atoms, the nitrogen remains a sufficiently strong nucleophilic center to participate in alkylation reactions.[3][4]

1.2. The Electrophile (Methylating Agent): A suitable methylating agent, such as methyl iodide (CH₃I), serves as the electrophile. The carbon-iodine bond in methyl iodide is polarized due to the higher electronegativity of iodine, rendering the methyl carbon electron-deficient and susceptible to nucleophilic attack. Iodine is an excellent leaving group, which facilitates the reaction. While effective, traditional alkylating agents like methyl iodide and dimethyl sulfate are known for their high toxicity and carcinogenic properties, necessitating stringent safety measures.[5][6]

1.3. The SN2 Reaction Pathway: The reaction proceeds via a concerted, single-step mechanism. The methanesulfonamide anion attacks the electrophilic methyl carbon, leading to the simultaneous formation of a new Nitrogen-Carbon bond and the cleavage of the Carbon-Iodine bond.

Caption: SN2 mechanism for N-methylation.

1.4. Choice of Solvent: The choice of solvent is critical for the success of an SN2 reaction. A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is ideal. These solvents can effectively solvate the sodium cation (Na⁺), leaving the methanesulfonamide anion relatively "bare" and highly nucleophilic. They do not participate in hydrogen bonding, which would otherwise stabilize and hinder the nucleophile. DMF is a common choice for similar alkylations of sulfonamides.[4][7]

Experimental Protocol

This protocol details the N-methylation of pre-formed methanesulfonamide sodium salt.

2.1. Reagents and Materials

Reagent/MaterialGradeSupplierNotes
Methanesulfonamide Sodium Salt≥98%CommercialCan be prepared from methanesulfonamide and a sodium base.
Methyl Iodide (CH₃I)≥99%, stabilizedCommercialHighly Toxic & Carcinogen. Handle with extreme care.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%CommercialUse a dry solvent to prevent side reactions.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction.
Deionized WaterHigh PurityLaboratoryFor work-up.
Brine (sat. NaCl solution)N/ALaboratoryFor washing during extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialFor drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
Round-bottom flask & condenserN/ALaboratory
Magnetic stirrer and stir barN/ALaboratory
TLC plates (Silica gel 60 F₂₅₄)N/ACommercialFor reaction monitoring.

2.2. Step-by-Step Procedure

  • Reaction Setup:

    • To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methanesulfonamide sodium salt (e.g., 5.85 g, 50 mmol, 1.0 eq).

    • Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Add 40 mL of anhydrous DMF via syringe. Stir the mixture at room temperature until the salt is fully dissolved.

  • Addition of Methylating Agent:

    • CAUTION: Perform this step in a certified chemical fume hood. Methyl iodide is a suspected carcinogen and is highly toxic.[8]

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly add methyl iodide (3.4 mL, 7.7 g, 55 mmol, 1.1 eq) dropwise via syringe over 10 minutes. A slight exotherm may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Eluent: 50% Ethyl Acetate in Hexanes.

      • Visualization: UV light (254 nm) and/or potassium permanganate stain.

      • The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure N-methylmethanesulfonamide.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as an oil or low-melting solid.[9]

Characterization of N-Methylmethanesulfonamide

Proper characterization is essential to confirm the identity and purity of the synthesized product.

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃)δ 4.82 (br s, 1H, N-H), 2.93 (s, 3H, S-CH₃), 2.79 (d, J=5.2 Hz, 3H, N-CH₃). Note: The N-H proton is exchangeable and may not always be observed. The N-CH₃ signal will collapse to a singlet upon D₂O exchange. The exact shifts reported in the literature can vary slightly.[9]
¹³C NMR (101 MHz, CDCl₃)δ 41.6 (S-CH₃), 29.2 (N-CH₃).
Mass Spec. (ESI+)m/z: 110.03 [M+H]⁺, 132.01 [M+Na]⁺.
Appearance Colorless to pale orange oil or low-melting solid.[9]

Process Optimization and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Low temperature. 3. Impure or wet reagents/solvent.1. Extend the reaction time and continue monitoring by TLC. 2. Gently heat the reaction to 40-50 °C. 3. Ensure the use of anhydrous solvent and high-purity starting materials.
Low Yield 1. Inefficient extraction of the product. 2. Loss during chromatography. 3. Side reactions due to moisture.1. Perform additional extractions of the aqueous phase. 2. Carefully monitor fractions during chromatography. 3. Rigorously maintain anhydrous conditions.
Impure Product 1. Incomplete separation from starting material. 2. Residual solvent.1. Optimize the chromatography eluent system for better separation. 2. Dry the final product under high vacuum for an extended period.

Alternative "Green" N-Methylation Strategies

While classic SN2 alkylation is robust, modern chemistry emphasizes the use of safer and more sustainable reagents.[10] For academic and industrial researchers, exploring these alternatives is highly encouraged.

  • Borrowing Hydrogen Catalysis: This method uses methanol as the methylating agent, with water as the only byproduct. It typically requires a transition-metal catalyst, such as those based on Manganese or Ruthenium, and proceeds at elevated temperatures.[11][12] This approach avoids the use of toxic alkyl halides.

  • Methylation with Dimethyl Carbonate (DMC): DMC is a non-toxic, environmentally benign methylating agent. The reaction with sulfonamides often requires a base and elevated temperatures but is significantly safer than using methyl iodide.

  • Using N,N-Dimethylformamide Dimethylacetal (DMF-DMA): DMF-DMA can serve as a methylating agent for NH-containing compounds, including sulfonamides, with the byproducts being easily removable.[6]

workflow start Start: Methanesulfonamide Sodium Salt in Anhydrous DMF add_MeI Add Methyl Iodide at 0 °C start->add_MeI react Stir at Room Temp (12-16h) add_MeI->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up & EtOAc Extraction monitor->workup Reaction Complete purify Column Chromatography (Silica Gel) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end_node End: Pure N-Methylmethanesulfonamide characterize->end_node

Caption: Experimental workflow for N-methylation.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene are recommended for handling methyl iodide and DMF).[8]

  • Fume Hood: All manipulations involving methyl iodide and DMF must be conducted within a certified chemical fume hood to prevent inhalation of toxic vapors.

  • Methyl Iodide: This substance is highly toxic, a suspected carcinogen, and a potent alkylating agent.[8][13] Avoid all contact with skin and eyes. Use a syringe or cannula for transfers.

  • Solvent Hazards: DMF is a reproductive toxin. Ethyl acetate and hexanes are flammable. Keep away from ignition sources.[14]

  • Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, in appropriately labeled hazardous waste containers according to institutional and local regulations.

References

  • Molecules. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Semantic Scholar.
  • Organic Chemistry Portal. (n.d.).
  • ChemicalBook. (n.d.). N-Methyl methanesulfonamide synthesis.
  • Sega, G. A., & Sotomayor, R. E. (1982). Methylation of DNA and protamine by methyl methanesulfonate in the germ cells of male mice. PubMed.
  • Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERO-L5OLJLnEowcp0QUMn0ztm9aLU1ABujfzcv7QR_2QFRwTjyem6tCovALuVXYKiwM-yleSzbV_j4JNm9AOeP2mlueLWO0cAWIzR80bXo4LZPhV4m8JkRbhRJPBdEQNGDd45SmHFAjfZPqAbEEO3gZAvv26fe8VuFVDsIz5XXZewRwV4PYLcQSjCo-IYn]([Link]

Sources

Method

Application Notes and Protocols for the Coupling of Sodium N-Methylmethanesulfonamide

Introduction: The Significance of the N-Methylmethanesulfonamide Moiety The N-substituted sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of clinically...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the N-Methylmethanesulfonamide Moiety

The N-substituted sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of clinically significant pharmaceuticals.[1] The N-methylmethanesulfonamide scaffold, in particular, offers a unique combination of polarity, hydrogen bonding capability, and metabolic stability. Its effective synthesis is paramount for the exploration of new chemical entities. The coupling of sodium N-methylmethanesulfonamide, a readily available and nucleophilic starting material, with various electrophiles (primarily aryl, heteroaryl, and alkyl halides) is a critical transformation for accessing libraries of these valuable compounds.

This guide provides an in-depth analysis of the primary catalytic methods used for these coupling reactions. We will delve into the mechanistic underpinnings of each transformation, explain the rationale behind the selection of specific reagents and conditions, and provide detailed, field-proven protocols for researchers and drug development professionals.

Part 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for the formation of aryl C-N bonds.[2] Developed in the 1990s, this palladium-catalyzed cross-coupling reaction has revolutionized synthetic approaches to aryl amines and their derivatives, including N-arylsulfonamides.[2][3] The reaction's success hinges on a carefully orchestrated catalytic cycle involving a palladium(0) active species and specialized, sterically hindered, electron-rich phosphine ligands.[3]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism proceeds through three key steps: oxidative addition, amine/amide binding and deprotonation, and reductive elimination.[3][4] The use of bulky, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands") is crucial; they stabilize the palladium center, promote the challenging oxidative addition step with aryl chlorides, and facilitate the final, product-releasing reductive elimination.[3]

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition Amide_complex [Ar-Pd(II)(NHR')L₂]⁺X⁻ OA_complex->Amide_complex Ligand Exchange Amido_complex Ar-Pd(II)(NR')L₂ Amide_complex->Amido_complex Deprotonation inv2 Amido_complex->Pd0 Product Ar-NR' Amido_complex->Product Reductive Elimination inv1 Reactant_ArX Ar-X Reactant_ArX->OA_complex Reactant_Amine R'NH⁻ (from Salt) Reactant_Amine->Amide_complex Base Base Base->Amide_complex BaseH Base-H⁺ inv2->BaseH

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Key Reaction Parameters & Optimization

Successful coupling depends on the careful selection of several components. The table below summarizes typical conditions and provides the rationale for their use.

ComponentTypical ReagentsMolar Ratio (vs. Ar-X)Rationale & Expert Insights
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂0.5 - 2 mol%Pd(OAc)₂ is often used but requires in-situ reduction to the active Pd(0) state.[4] Pd₂(dba)₃ is a direct source of Pd(0). For sensitive substrates, using pre-formed Pd(0) precatalysts can be advantageous.
Ligand XPhos, SPhos, BrettPhos, BINAP, DPPF1 - 4 mol%Bulky, electron-rich monophosphine ligands (XPhos, etc.) are generally superior for sulfonamides, accelerating reductive elimination.[3] Bidentate ligands like BINAP were used in earlier generation systems.[2]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄1.5 - 2.5 equiv.A strong, non-nucleophilic base is required.[3] Sodium tert-butoxide is a common choice. Since the starting material is a sodium salt, the base's primary role is to facilitate the catalytic cycle, particularly the deprotonation of the intermediate palladium-amide complex. Weaker bases like Cs₂CO₃ may be used for base-sensitive substrates.
Solvent Toluene, Dioxane, t-BuOH5 - 10 mL / mmolAnhydrous, deoxygenated solvents are critical to prevent catalyst deactivation. Toluene and dioxane are standard choices for their ability to dissolve the organic components and their high boiling points.[5][6]
Temperature 80 - 110 °C-Heat is typically required to drive the reaction, especially the oxidative addition step for less reactive aryl chlorides or bromides.[6]
Protocol: General Procedure for Buchwald-Hartwig Coupling

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Sodium N-methylmethanesulfonamide (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)

  • Phosphine ligand (e.g., XPhos, 2 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv)

  • Anhydrous, degassed toluene (or dioxane)

  • Oven-dried glassware, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, sodium N-methylmethanesulfonamide, palladium precatalyst, phosphine ligand, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.[6] Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.[6]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to obtain the desired N-aryl-N-methylmethanesulfonamide.

Part 2: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

The copper-catalyzed N-arylation of amides and sulfonamides, often referred to as the Ullmann condensation or Goldberg reaction, is a classical and cost-effective alternative to palladium-based methods.[7][8] While traditional Ullmann conditions were often harsh (high temperatures, stoichiometric copper), modern protocols utilize catalytic amounts of copper in conjunction with specific ligands, allowing for milder and more efficient transformations.[9][10]

The Catalytic Cycle: A Mechanistic Overview

The mechanism of the ligated Ullmann coupling is thought to involve a Cu(I)/Cu(III) cycle. The ligand plays a critical role in stabilizing the copper intermediates and facilitating both the oxidative addition of the aryl halide to the Cu(I) center and the subsequent reductive elimination of the product.

Ullmann_Coupling CuI_L Cu(I)L CuI_Amide Cu(I)(NR')L CuI_L->CuI_Amide Amide Binding CuIII_complex Ar-Cu(III)(X)(NR')L CuI_Amide->CuIII_complex Oxidative Addition CuIII_complex->CuI_L Product Ar-NR' CuIII_complex->Product Reductive Elimination Reactant_ArX Ar-X Reactant_ArX->CuIII_complex Reactant_Amine R'NH⁻ (from Salt) Reactant_Amine->CuI_Amide

Caption: Proposed catalytic cycle for Ullmann-type C-N coupling.

Key Reaction Parameters & Optimization

Copper-catalyzed systems have their own set of critical parameters for achieving high yields.

ComponentTypical ReagentsMolar Ratio (vs. Ar-X)Rationale & Expert Insights
Copper Source CuI, Cu₂O, CuBr5 - 20 mol%Cu(I) salts are most commonly used as they are believed to be the active catalytic species.[10] Cu₂O is also effective and can be more air-stable.[8] Catalyst loading is typically higher than in palladium systems.
Ligand N,N'-dimethylethylenediamine (DMEDA), Oxalamides, 8-hydroxyquinoline, D-Glucosamine10 - 40 mol%Simple, inexpensive diamine or amino alcohol ligands are often sufficient to promote the reaction.[9][11][12] They chelate to the copper center, increasing its solubility and reactivity. Ligand-free conditions have also been reported, though often require higher temperatures.[10]
Base K₃PO₄, K₂CO₃, Cs₂CO₃2.0 - 3.0 equiv.A moderately strong inorganic base is typically employed. K₃PO₄ is a frequent choice.[8] The base is crucial for activating the sulfonamide and driving the catalytic cycle.
Solvent DMF, DMSO, Dioxane, t-BuOH5 - 10 mL / mmolPolar aprotic solvents are preferred as they can dissolve the inorganic base and the sodium sulfonamide salt, facilitating the reaction.[10][12]
Temperature 100 - 140 °C-Copper-catalyzed reactions often require slightly higher temperatures than their palladium counterparts, particularly for aryl chlorides.[8][10]
Protocol: General Procedure for Ullmann-Type Coupling

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Sodium N-methylmethanesulfonamide (1.5 - 2.0 equiv)

  • Copper catalyst (e.g., CuI, 10 mol%)

  • Ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous DMF (or DMSO)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a reaction vial or flask, combine the aryl halide, sodium N-methylmethanesulfonamide, copper catalyst, and base.

  • Reagent Addition: Add the solvent, followed by the liquid ligand (if applicable), via syringe.

  • Sealing and Heating: Seal the vial or flask and place it in a preheated oil bath or heating block at the desired temperature (e.g., 135 °C).[10]

  • Reaction: Stir the mixture vigorously for 18-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract several times with ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine to remove residual DMF/DMSO and salts. Dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography.

Part 3: N-Alkylation of N-Methylmethanesulfonamide

While arylation is common, direct N-alkylation is also a crucial transformation. This is typically achieved via a nucleophilic substitution (Sₙ2) reaction with an appropriate alkylating agent. Using the pre-formed sodium salt of N-methylmethanesulfonamide provides a potent, ready-to-use nucleophile.

General Considerations

The N-alkylation of sulfonamides can be accomplished using various alkylating agents and conditions.[13][14]

Alkylating AgentCatalyst / ConditionsRationale & Expert Insights
Alkyl Halides (R-X) No catalyst needed. Base (e.g., K₂CO₃) in DMF/Acetonitrile.This is the most straightforward Sₙ2 approach. Using the sodium salt obviates the need for a strong base. The reaction rate follows the order R-I > R-Br > R-Cl.[14]
Alcohols (R-OH) Transition Metal Catalysts (e.g., Iridium, Ruthenium)This is a greener "borrowing hydrogen" or "hydrogen autotransfer" methodology. The catalyst temporarily oxidizes the alcohol to an aldehyde, which undergoes condensation with the sulfonamide, followed by reduction.[15][16]
TMS-Activation Silylation followed by alkylationFor sterically hindered or poorly reactive systems, the sulfonamide can first be silylated (e.g., with HMDS). The resulting N-silyl sulfonamide is a much more potent nucleophile for subsequent alkylation.[17]
Protocol: N-Alkylation with an Alkyl Halide

Materials:

  • Sodium N-methylmethanesulfonamide (1.0 equiv)

  • Alkyl halide (bromide or iodide preferred) (1.1 equiv)

  • Anhydrous DMF

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the sodium N-methylmethanesulfonamide in anhydrous DMF in a round-bottom flask.

  • Addition: Add the alkyl halide dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction by pouring it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent and purify the product by column chromatography or recrystallization.

References

  • ResearchGate. A New Class of Amide Ligands Enable Cu‐Catalyzed Coupling of Sodium Methanesulfinate with (Hetero)aryl Chlorides. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • University of South Florida Scholar Commons. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • ResearchGate. Synthesis of Medicinally Relevant Phenyl Sulphonylamino Alkanamides and N-aryl P-toluenesulphonamides. Available from: [Link]

  • ResearchGate. Synthesis of n -arylsulfonamides from nitroarenes and sodium sulfinate. Available from: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

  • PubMed. Synthesis of N-aryl substituted p-toluenesulphonamides via nickel catalyzed amidation reaction and their antibacterial, antifungal and antioxidant activities evaluation. Available from: [Link]

  • Organic Chemistry Portal. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Available from: [Link]

  • ResearchGate. Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Available from: [Link]

  • Royal Society of Chemistry. Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • Organic Chemistry Portal. Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. Available from: [Link]

  • PubMed. Copper-catalyzed intramolecular N-vinylation of sulfonamides: general and efficient synthesis of heterocyclic enamines and macrolactams. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available from: [Link]

  • National Institute of Education, Nanyang Technological University. Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Royal Society of Chemistry. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [CpIr(biimH2)(H2O)][OTf]2*. Available from: [Link]

  • Journal of Chemistry and Technologies. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Available from: [Link]

  • ACS Publications. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Available from: [Link]

  • ResearchGate. Methods for mono‐selective N‐alkylation of primary sulfonamides using.... Available from: [Link]

  • New England Biolabs. Reaction Conditions for Chemical Coupling (S9148). Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • MDPI. Selective N=S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. Available from: [Link]

  • ResearchGate. Reaction between aryl halides and sodium sulfinates a | Download Table. Available from: [Link]

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Application

Application Note: Strategic Solvent Selection for Reactions of N-methylmethanesulfonamide Sodium Salt

Abstract & Application Highlights This guide provides a detailed framework for the strategic selection of solvents in reactions involving N-methylmethanesulfonamide sodium salt (MMSA-Na). As a key intermediate in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Highlights

This guide provides a detailed framework for the strategic selection of solvents in reactions involving N-methylmethanesulfonamide sodium salt (MMSA-Na). As a key intermediate in pharmaceutical synthesis, notably in the production of drugs like Rosuvastatin, the reactivity of MMSA-Na is critically dependent on the reaction medium.[1] This document moves beyond generic protocols to explain the fundamental principles governing solvent-solute interactions and their direct impact on reaction kinetics, yield, and purity. We will explore the causal relationships between solvent properties and the nucleophilicity of the MMSA anion, offering researchers a robust methodology for solvent screening and reaction optimization. Detailed, field-tested protocols are provided to empower scientists in drug development and chemical research to achieve predictable and superior outcomes.

Physicochemical Profile: N-methylmethanesulfonamide and its Sodium Salt

A foundational understanding of the reagents is paramount. N-methylmethanesulfonamide (MMSA) is a weakly acidic compound, and its deprotonation yields the corresponding sodium salt, a potent nucleophile.

PropertyN-methylmethanesulfonamide (MMSA)N-methylmethanesulfonamide Sodium Salt (MMSA-Na)
Molecular Formula C₂H₇NO₂S[2][3]C₂H₆NNaO₂S[1]
Molecular Weight 109.15 g/mol [2][4]131.11 g/mol [1]
Appearance Colorless to almost colorless liquid[2][5]Expected to be a white to off-white hygroscopic solid
Boiling Point ~118°C @ 0.3 mmHg[2][3]N/A (ionic solid)
pKa ~11.57 (Predicted)[2][3]N/A (conjugate base)
Solubility Profile Soluble in a range of organic solvents.Expected to have high solubility in polar solvents and poor solubility in nonpolar solvents.[6]

The predicted pKa of MMSA indicates that a sufficiently strong base is required for its complete deprotonation.[2][3] Once formed, the resulting sodium salt is an ionic compound. The success of subsequent reactions, typically N-alkylations, hinges on the solvent's ability to dissolve this salt and modulate the reactivity of the resulting anion.

The Decisive Role of the Solvent: Mechanism & Rationale

The most common transformation involving MMSA-Na is the N-alkylation, a nucleophilic substitution (S_N2) reaction. The solvent dictates the rate and efficiency of this process through its interaction with the ionic reactants.

The Nucleophile: The MMSA- Anion

In solution, MMSA-Na dissociates into a sodium cation (Na⁺) and the N-methylmethanesulfonamide anion (MMSA⁻). The nitrogen atom of this anion is the nucleophilic center. The solvent's primary role is to maximize the availability and reactivity of this nucleophile.

Solvent Classes and Their Mechanistic Impact

a) Polar Aprotic Solvents: The Optimal Choice Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are the preferred choice for these reactions.[7]

  • Causality: These solvents possess large dipole moments, allowing them to effectively solvate the sodium cation (Na⁺) through ion-dipole interactions. However, they lack acidic protons (no O-H or N-H bonds) and are therefore unable to form strong hydrogen bonds with the MMSA⁻ anion. This leaves the anion "naked" and highly nucleophilic, dramatically accelerating the rate of S_N2 attack on the electrophile (e.g., an alkyl halide).[7]

b) Polar Protic Solvents: A Generally Poor Choice Polar protic solvents like water, methanol, and ethanol are typically avoided.

  • Causality: These solvents readily solvate both the cation and the anion. Crucially, they form a strong "cage" of hydrogen bonds around the MMSA⁻ anion. This energetic stabilization significantly lowers the anion's ground state energy and sterically hinders its approach to the electrophile, drastically reducing its nucleophilicity and slowing the reaction rate. Furthermore, these solvents can act as competing nucleophiles, leading to undesirable solvolysis byproducts.

c) Nonpolar Solvents: Limited by Solubility Nonpolar solvents such as toluene, xylenes, and hexane are generally unsuitable.

  • Causality: The fundamental principle of "like dissolves like" applies here. The highly polar, ionic MMSA-Na has extremely low solubility in nonpolar solvents. The reaction, if it proceeds at all, would be a slow, heterogeneous process occurring at the crystal surface, resulting in poor yields and long reaction times.[8] An exception exists for certain high-temperature, catalyst-free reactions where thermal energy can overcome initial solubility barriers.[8]

Diagram: Solvent Effects on the MMSA⁻ Nucleophile

G cluster_0 Polar Aprotic Solvent (e.g., DMF) cluster_1 Polar Protic Solvent (e.g., Methanol) Na_plus_aprotic Na⁺ MMSA_anion_aprotic MMSA⁻ Electrophile (R-X) Electrophile (R-X) MMSA_anion_aprotic->Electrophile (R-X) Fast Sₙ2 Attack (High Nucleophilicity) DMF1 δ⁻ O=CH-N(Me)₂ δ⁺ DMF1->Na_plus_aprotic Solvation of Cation DMF2 δ⁻ O=CH-N(Me)₂ δ⁺ DMF2->Na_plus_aprotic Solvation of Cation DMF3 δ⁻ O=CH-N(Me)₂ δ⁺ DMF3->Na_plus_aprotic Solvation of Cation Na_plus_protic Na⁺ MMSA_anion_protic MMSA⁻ MMSA_anion_protic->Electrophile (R-X) Slow / No Attack (Low Nucleophilicity) MeOH1 δ⁺ H-O(Me) δ⁻ MeOH1->MMSA_anion_protic H-Bond 'Cage' MeOH2 δ⁺ H-O(Me) δ⁻ MeOH2->MMSA_anion_protic MeOH3 δ⁺ H-O(Me) δ⁻ MeOH3->MMSA_anion_protic

Caption: Solvent-ion interactions determining nucleophilicity.

Data Summary: Solvent Properties and Expected Reaction Outcomes
SolventTypeDielectric Constant (ε)Expected Solubility of MMSA-NaExpected N-Alkylation RateKey Considerations
DMSO Polar Aprotic47HighVery FastCan be difficult to remove; potential for side reactions at high temp.[9]
DMF Polar Aprotic37HighVery FastHigh boiling point; potential for decomposition at high temperatures.[9]
Acetonitrile Polar Aprotic37.5ModerateFastLower boiling point, easier to remove.
THF Polar Aprotic7.6Moderate-LowModerateLess polar, may require higher temperatures or longer reaction times.[7]
Toluene Nonpolar2.4Very LowVery Slow / NonePoor choice for S_N2; may be used in specific catalytic cycles.[8][10]
Methanol Polar Protic33HighVery SlowReduces nucleophilicity; risk of O-alkylation of methanol.
Water Polar Protic80HighNonePromotes hydrolysis of many alkylating agents.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Use anhydrous solvents for best results, as water can interfere with the reaction.

Protocol 1: Solvent Screening for N-Alkylation of MMSA-Na

This protocol provides a self-validating system to identify the optimal solvent for a specific MMSA-Na alkylation reaction.

Objective: To compare the efficacy of different solvent classes for the N-alkylation of MMSA-Na with a model electrophile, benzyl bromide.

Materials:

  • N-methylmethanesulfonamide sodium salt (MMSA-Na)

  • Benzyl bromide

  • Anhydrous Solvents: DMF, DMSO, Acetonitrile, THF, Toluene

  • Reaction vials with stir bars

  • Inert atmosphere (Nitrogen or Argon)

  • TLC plates and appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane)

  • LC-MS for accurate monitoring (optional)

Workflow: Solvent Screening Protocol

G start Start: Prepare Reagents setup Set up 5 identical, dry reaction vials under an inert atmosphere (N₂ or Ar) start->setup add_solid To each vial, add MMSA-Na (e.g., 1.0 mmol, 131 mg) setup->add_solid add_solvent Add 2 mL of a different anhydrous solvent to each vial (DMF, DMSO, MeCN, THF, Toluene) add_solid->add_solvent stir Stir mixtures at room temperature for 10 min to assess solubility add_solvent->stir add_electrophile Add Benzyl Bromide (1.1 mmol, 1.1 eq) to each vial via syringe stir->add_electrophile heat Heat all reactions to a consistent temperature (e.g., 60 °C) add_electrophile->heat monitor Monitor reaction progress at t = 1h, 4h, 12h using TLC or LC-MS heat->monitor analyze Analyze results: Compare spot intensity (product vs. starting material) monitor->analyze select Select the solvent that provides the fastest conversion and cleanest profile analyze->select end End: Optimal Solvent Identified select->end

Caption: Experimental workflow for parallel solvent screening.

Procedure:

  • Preparation: Under an inert atmosphere, add MMSA-Na (1.0 eq) to five separate, flame-dried reaction vials equipped with stir bars.

  • Solvent Addition: To each vial, add 2 mL of one of the anhydrous test solvents (DMF, DMSO, MeCN, THF, Toluene).

  • Dissolution: Stir the mixtures at room temperature for 10 minutes. Note any differences in solubility.

  • Electrophile Addition: Add benzyl bromide (1.1 eq) to each vial via syringe.

  • Reaction: Place all vials in a pre-heated block at a consistent temperature (e.g., 60 °C) and stir.

  • Monitoring: After 1, 4, and 12 hours, take a small aliquot from each reaction, quench with a drop of water, dilute with ethyl acetate, and spot on a TLC plate.

  • Analysis: Visualize the TLC plates under UV light and/or with a potassium permanganate stain. Compare the consumption of starting material and the formation of the product across the different solvents. The solvent that shows the most complete conversion with the fewest byproducts is the optimal choice.

Protocol 2: Reaction Optimization

Objective: To optimize the reaction conditions in the best solvent identified in Protocol 1 (e.g., DMF).

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve MMSA-Na (1.0 eq) in the chosen anhydrous solvent (e.g., DMF).

  • Temperature Control: Cool the solution to 0 °C in an ice bath. This is especially important for highly reactive electrophiles to control the initial exotherm.

  • Slow Addition: Add the alkylating agent (1.0-1.2 eq) dropwise over 10-15 minutes. Slow addition can help prevent side reactions like dialkylation.[7]

  • Heating: Allow the reaction to warm to room temperature, then heat to the desired temperature (e.g., 60-80 °C) to drive the reaction to completion.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine to remove the solvent and any remaining salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Common Issues

Even with a well-chosen solvent, challenges can arise. A logical approach to troubleshooting is essential.

Diagram: Troubleshooting Logic for MMSA-Na Reactions

G start Problem Observed low_yield Low or No Conversion? start->low_yield side_product Side Product Formation? start->side_product q1 q1 q4 q4 q1_node Is MMSA-Na fully dissolved? a1_yes a1_yes q1_node->a1_yes Yes a1_no Action: Switch to a more polar aprotic solvent (e.g., THF -> DMF). Increase temperature. q1_node->a1_no No q2_node Is the temperature high enough? a1_yes->q2_node a2_yes a2_yes q2_node->a2_yes Yes a2_no Action: Increase reaction temperature. Increase reaction time. q2_node->a2_no No q3_node Is the alkylating agent reactive enough? a2_yes->q3_node a3_no Action: Switch to a better leaving group (e.g., R-Cl -> R-Br or R-I). q3_node->a3_no No q4_node Is dialkylation observed? a4_yes Action: Use closer to 1.0 eq of alkylating agent. Add alkylating agent slowly at 0 °C. q4_node->a4_yes Yes a4_no a4_no q4_node->a4_no No q5_node Is decomposition observed? a4_no->q5_node a5_yes Action: Lower reaction temperature. Check for solvent compatibility at high temp. q5_node->a5_yes Yes

Caption: A decision tree for troubleshooting common reaction problems.

Conclusion

The selection of a solvent for reactions involving N-methylmethanesulfonamide sodium salt is not a trivial choice but a strategic decision that governs the fundamental reactivity of the system. Polar aprotic solvents, such as DMF and DMSO, are demonstrably superior due to their ability to dissolve the ionic nucleophile while maximizing its anionic reactivity. By understanding the underlying mechanistic principles and employing a systematic screening approach, researchers can significantly improve reaction efficiency, reduce side product formation, and develop robust, scalable synthetic routes. This guide provides the foundational knowledge and practical protocols necessary to make informed solvent choices, leading to more predictable and successful outcomes in the laboratory and beyond.

References

  • LookChem. Cas 1184-85-6, N-Methyl methanesulfonamide. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • Ramesh, R., & Anandaraj, S. (2022). N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods. ResearchGate. [Link]

  • Yang, X., et al. (2017). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. ResearchGate. [Link]

  • NIH PubChem. N-Methylmethanesulfonamide. [Link]

  • YUFENG. CAS 1184-85-6 | Where to buy N-Methylmethanesulfonamide. [Link]

  • Cruz-Cabeza, A. J., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. [Link]

  • Ghosh, K., et al. (2020). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions (RSC Publishing). [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Bogdal, D., & Pielichowski, J. (2000). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

  • Resonance – Journal of Science Education. An Elegant Example of Chemoselective Reaction. [Link]

  • Semantic Scholar. EDA mediated S–N bond coupling of nitroarenes and sodium sulfinate salts. [Link]

  • MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • ResearchGate. The reactions of N,N‐disubstituted formamides with sodium sulfinates. [Link]

Sources

Method

Application Note: Optimizing Sulfonamide Sodium Salt Reactions – A Comparative Guide to DMSO vs. DMF

Introduction & Mechanistic Principles Sulfonamides ( R−SO2​NH2​ ) are critical pharmacophores in medicinal chemistry and versatile intermediates in organic synthesis. The deprotonation of the weakly acidic N-H bond yield...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

Sulfonamides ( R−SO2​NH2​ ) are critical pharmacophores in medicinal chemistry and versatile intermediates in organic synthesis. The deprotonation of the weakly acidic N-H bond yields a sulfonamide sodium salt, a potent nucleophile used extensively in N-alkylation and N-arylation reactions. The success of these SN​2 and SN​Ar pathways is heavily dictated by the choice of solvent.

, specifically Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), are the industry standards for these transformations. Unlike polar protic solvents (e.g., methanol, water) that "cage" nucleophiles via hydrogen bonding, polar aprotic solvents strongly solvate the sodium cation ( Na+ ) while leaving the sulfonamide anion "naked" and highly reactive[1]. This lack of solvation around the anion dramatically lowers the activation energy required for nucleophilic attack, accelerating the reaction[2].

Causality in Solvent Selection: DMSO vs. DMF

While both solvents promote SN​2 kinetics by dissolving the salt-form nucleophiles without hindering their reactivity, their distinct physicochemical properties dictate their specific use cases[3].

  • N,N-Dimethylformamide (DMF): DMF is often the first-line solvent for standard N-alkylations due to its favorable balance of solvency and ease of removal. It has a lower boiling point (153 °C) than DMSO, allowing for straightforward concentration under reduced pressure. However, at elevated temperatures (>120 °C) or in the presence of strong bases, into dimethylamine and carbon monoxide, potentially leading to unwanted side reactions (e.g., amidation of electrophiles)[4].

  • Dimethyl Sulfoxide (DMSO): DMSO possesses a higher dielectric constant ( ϵ=46.7 ) compared to DMF ( ϵ=36.7 ), providing superior cation solvation and maximizing the nucleophilicity of the sulfonamide anion[3]. It is the solvent of choice for sterically hindered electrophiles or less reactive secondary alkyl halides. The primary drawback of DMSO is its high boiling point (189 °C) and high viscosity, which typically necessitates an aqueous workup (extraction) or lyophilization to isolate the product.

Quantitative Comparison of Solvent Properties

To facilitate logical solvent selection, the physical and kinetic parameters of DMSO and DMF are summarized below.

Table 1: Physicochemical Properties of DMF and DMSO in Substitution Reactions [3]

PropertyN,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)Impact on Reaction
Chemical Formula (CH3​)2​NC(O)H (CH3​)2​SO Dictates degradation pathways and byproducts.
Dielectric Constant ( ϵ ) 36.746.7Higher ϵ in DMSO enhances ion-pair separation.
Dipole Moment (D) 3.823.96Stronger dipole in DMSO better solvates Na+ .
Boiling Point (°C) 153189DMF is significantly easier to remove in vacuo.
Freezing Point (°C) -6118.5DMSO may freeze in cool ambient laboratory conditions.
Thermal Stability Degrades >120°C (with base)Stable up to ~190°CDMSO is preferred for high-temperature reactions.

Decision Workflow for Solvent Selection

The following logic tree dictates the optimal solvent choice based on substrate reactivity and reaction conditions.

SolventChoice Start Sulfonamide N-Alkylation Q1 Highly reactive electrophile? (e.g., 1° halide, benzyl) Start->Q1 Q2 Sterically hindered or poor electrophile? Q1->Q2 No DMF Select DMF (Easier workup, volatile) Q1->DMF Yes Q3 Reaction Temp > 120°C with strong base? Q2->Q3 Yes DMSO Select DMSO (Max nucleophilicity, stable) Q2->DMSO Max reactivity needed Q3->DMF No Q3->DMSO Yes (Avoid DMF degradation)

Decision matrix for selecting DMF vs. DMSO in sulfonamide alkylation reactions.

Experimental Protocols

The following protocols establish a self-validating system: Protocol A isolates the reactive intermediate, while Protocols B and C provide tailored conditions based on the chosen solvent.

Protocol A: Preparation of Sulfonamide Sodium Salt (General Procedure)
  • Causality: Pre-forming the sodium salt ensures complete deprotonation, preventing the base from interfering with base-sensitive electrophiles during the subsequent alkylation step[5].

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Dissolution: Dissolve the sulfonamide (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) portion-wise. Caution: Hydrogen gas ( H2​ ) is evolved.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until gas evolution ceases and a clear solution or fine white suspension is formed.

  • Isolation: Concentrate the mixture under reduced pressure to yield the sulfonamide sodium salt as a solid. Wash with anhydrous hexane to remove mineral oil, then dry under high vacuum.

Protocol B: N-Alkylation in DMF (Standard Conditions)
  • Causality: Ideal for primary alkyl halides and benzyl halides where extreme nucleophilicity is not required, allowing for a streamlined workup[4][6].

  • Reaction Setup: Dissolve the pre-formed sulfonamide sodium salt (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere.

  • Electrophile Addition: Add the alkyl halide (1.2 eq) dropwise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature to 60 °C (depending on electrophile reactivity) for 4–12 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Quench the reaction with water (5 volumes relative to DMF). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash chromatography.

Protocol C: N-Alkylation in DMSO (Challenging Substrates)
  • Causality: Utilized for secondary alkyl halides or sterically hindered substrates where the enhanced ion-pair separation provided by DMSO is necessary to drive the SN​2 reaction to completion[3].

  • Reaction Setup: Dissolve the sulfonamide sodium salt (1.0 eq) in anhydrous DMSO (0.2 M concentration). Ensure the DMSO is slightly warmed (e.g., 25 °C) to prevent freezing.

  • Electrophile Addition: Add the sterically hindered alkyl halide (1.5 eq) to the solution.

  • Reaction Execution: Heat the mixture to 80–100 °C. The superior thermal stability of DMSO prevents solvent degradation at these elevated temperatures. Stir for 12–24 hours.

  • Workup: Cool to room temperature. Pour the reaction mixture into a large volume of crushed ice/water (10 volumes relative to DMSO) to precipitate the product.

  • Isolation: If the product is a solid, isolate via vacuum filtration and wash with cold water. If it is an oil, extract thoroughly with Diethyl Ether ( Et2​O ) or Dichloromethane (DCM). Wash the organic layer extensively with water (5 times) to remove all traces of DMSO. Dry, concentrate, and purify.

Troubleshooting & Optimization Insights

  • Incomplete Conversion in DMF: If the reaction stalls, the nucleophile may not be sufficiently reactive. Switch to DMSO to increase the "naked" character of the sulfonamide anion, or add a catalytic amount of Potassium Iodide (KI) to facilitate an in situ Finkelstein reaction, converting alkyl chlorides/bromides to more reactive alkyl iodides[3].

  • Dimethylamine Impurities: If using DMF at >100 °C with excess base, DMF hydrolysis/degradation can occur, yielding dimethylamine which can attack the electrophile. Switch to DMSO or lower the reaction temperature[4].

  • Product Loss During Workup: DMSO is notorious for dragging polar products into the aqueous phase during extraction. To mitigate this, use a highly non-polar extraction solvent (e.g., Et2​O instead of EtOAc) and perform multiple back-extractions of the aqueous layer.

References

  • , Lumen Learning. 2., KPU Pressbooks. 3., BenchChem. 4., BenchChem. 5., BenchChem.

  • , MDPI.

Sources

Application

Application Note: Advanced Protocols for S–N Bond Formation via Oxidative Coupling of Sodium Sulfinates

Executive Summary & Strategic Advantages The sulfonamide moiety is a cornerstone in modern drug discovery, featured prominently in antimicrobials, diuretics, and anti-inflammatories. Historically, the synthesis of sulfon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Advantages

The sulfonamide moiety is a cornerstone in modern drug discovery, featured prominently in antimicrobials, diuretics, and anti-inflammatories. Historically, the synthesis of sulfonamides has relied on the reaction of amines with sulfonyl chlorides. However, sulfonyl chlorides are notoriously moisture-sensitive, prone to hydrolysis, and often require harsh, basic conditions that are incompatible with sensitive functional groups.

Recent advancements in synthetic methodology have established sodium sulfinates ( R−SO2​Na ) as superior, bench-stable, and odorless alternatives for S–N bond formation. Through oxidative cross-coupling, sodium sulfinates can be directly coupled with amines. This application note details two field-proven, complementary protocols: a Metal-Free Iodine-Mediated Coupling [1] and a Copper-Catalyzed Coupling in Green Solvents [2].

Mechanistic Insights: Causality in S–N Coupling

Understanding the mechanistic pathways is critical for troubleshooting and optimizing yields. The oxidative coupling of sodium sulfinates diverges into two primary mechanistic routes depending on the mediator used, as shown in [3].

  • Pathway A (Ionic/Halogen-Mediated): Molecular iodine ( I2​ ) acts as a mild oxidant and halogenating agent. It reacts with the sodium sulfinate to generate a highly electrophilic sulfonyl iodide intermediate in situ. The amine then performs a nucleophilic attack on this intermediate, extruding hydrogen iodide (HI) to form the sulfonamide.

  • Pathway B (Radical-Mediated): In the presence of a Cu(II) catalyst and a terminal oxidant (like K2​S2​O8​ ), the sulfinate undergoes a single-electron transfer (SET) to form a sulfonyl radical. This radical rapidly cross-couples with the amine (or an amine radical cation generated concurrently) to forge the S–N bond.

Mechanism cluster_A Pathway A: Iodine-Mediated cluster_B Pathway B: Cu-Catalyzed NaSulf Sodium Sulfinate (R-SO2Na) SulfIodide Sulfonyl Iodide [R-SO2I] NaSulf->SulfIodide + I2 SulfRadical Sulfonyl Radical [R-SO2•] NaSulf->SulfRadical Oxidation Amine Amine (R'2NH) Amine->SulfIodide Amine->SulfRadical I2 Iodine (I2) Sulfonamide Sulfonamide (R-SO2NR'2) SulfIodide->Sulfonamide Nucleophilic Attack CuCat Cu(II) / K2S2O8 SulfRadical->Sulfonamide Radical Cross-Coupling

Figure 1: Divergent mechanistic pathways for S-N bond formation from sodium sulfinates.

Comparative Quantitative Data

The choice of protocol depends heavily on the nature of the amine. The data below summarizes the expected performance of each methodology across various substrate classes.

Substrate ClassProtocol A: Iodine-Mediated YieldProtocol B: Cu-Catalyzed YieldStrategic Recommendation
Primary Alkyl Amines 85 – 95%40 – 60%Use Protocol A (Highly efficient, no over-oxidation)
Secondary Amines 88 – 98%70 – 85%Use Protocol A (Excellent nucleophilicity drives Path A)
Electron-Rich Anilines 70 – 85%80 – 95%Protocol B preferred (Prevents ring-iodination side reactions)
Electron-Deficient Anilines < 40% (Sluggish)75 – 90%Use Protocol B (Radical pathway overcomes poor nucleophilicity)
Sterically Hindered Amines 50 – 65%60 – 80%Use Protocol B (Elevated temp and radical nature aid coupling)

Experimental Methodologies

Workflow Step1 1. Assembly (Sulfinate + Amine) Step2 2. Mediator/Cat. Addition Step1->Step2 Step3 3. Incubation (RT or 60°C) Step2->Step3 Step4 4. Quenching (Na2S2O3) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Figure 2: Universal experimental workflow for the oxidative S-N cross-coupling.

Protocol A: Metal-Free Iodine-Mediated Synthesis

Optimized for aliphatic and secondary amines. Based on the foundational work by [1].

Step-by-Step Procedure:

  • Reaction Assembly: In a 25-mL round-bottom flask, add sodium sulfinate (1.0 mmol) and the target amine (0.5 mmol) in 1,2-dichloroethane (DCE, 2.0 mL).

    • Causality: DCE provides optimal polarity, facilitating the partial dissolution of the inorganic sulfinate salt while keeping the organic amine fully solvated. The 2:1 stoichiometry ensures complete consumption of the valuable amine.

  • Mediator Addition: Add molecular iodine ( I2​ , 0.5 mmol) in one portion to the stirring mixture at room temperature.

    • Causality: I2​ reacts in situ with the sulfinate to form the reactive sulfonyl iodide. Adding I2​ after the amine ensures the intermediate is trapped immediately by the nitrogen nucleophile, preventing the sulfinate from homocoupling into thiosulfonates.

  • Incubation: Stir the reaction mixture open to the air at 25 °C for 12–36 hours.

    • Causality: Ambient air can assist in re-oxidizing trace iodide byproducts, though I2​ is primarily stoichiometric here. The prolonged time at room temperature prevents thermal degradation of sensitive functional groups.

  • Quenching: Add saturated aqueous Na2​S2​O3​ (5 mL) and stir vigorously for 5 minutes.

    • Causality: Sodium thiosulfate rapidly reduces any unreacted electrophilic I2​ into water-soluble iodide ( I− ). This prevents unwanted halogenation of the sulfonamide product during the concentration phase.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Petroleum Ether/EtOAc).

Self-Validating System (QC):

  • Visual Cue: The reaction turns deep brown/purple upon I2​ addition. A shift to a pale yellow or colorless suspension indicates successful consumption of the iodine mediator.

  • Quench Verification: Immediate decolorization upon Na2​S2​O3​ addition confirms the neutralization of the oxidant.

Protocol B: Copper-Catalyzed Synthesis in Green Solvents

Optimized for challenging, electron-deficient, or sterically hindered aryl amines. Adapted from [2].

Step-by-Step Procedure:

  • Reagent Loading: To an 8-mL reaction vial equipped with a magnetic stir bar, add K2​S2​O8​ (0.45 mmol, 1.5 equiv), Na4​P2​O7​ (0.15 mmol, 0.5 equiv), and sodium arylsulfinate (0.45 mmol, 1.5 equiv).

    • Causality: Potassium persulfate is the terminal oxidant required to generate the sulfonyl radical. Sodium pyrophosphate ( Na4​P2​O7​ ) acts as a crucial buffer and ligand; it coordinates with the copper catalyst to modulate its redox potential and prevent precipitation of inactive copper salts.

  • Solvent Introduction: Add sulfolane (0.6 mL) followed by acetic acid (0.9 mL).

    • Causality: This specific green solvent mixture is critical. Sulfolane provides high thermal stability and solubilizes the inorganic salts, while acetic acid acts as a proton shuttle that facilitates the radical coupling process and stabilizes the amine radical cation.

  • Catalyst & Substrate Addition: Add the aryl amine (0.3 mmol, 1.0 equiv) and CuBr2​ (30 μL of a 1.5 M aqueous solution, 0.15 equiv). Seal the vial with a PTFE-lined screw cap.

    • Causality: CuBr2​ catalyzes the single-electron transfer from the sulfinate to the persulfate. Sealing the vial prevents the evaporation of acetic acid and maintains a consistent internal pressure, ensuring reproducible radical kinetics.

  • Thermal Incubation: Stir the mixture at 60 °C for 12 hours.

    • Causality: 60 °C provides the exact thermal activation energy required for controlled persulfate decomposition without triggering thermal degradation of the resulting sulfonamide.

  • Workup: Cool the vial to room temperature. Dilute with ethyl acetate (15 mL), wash sequentially with water (2 × 10 mL) and brine (10 mL). Dry over Na2​SO4​ , concentrate, and purify via chromatography.

Self-Validating System (QC):

  • Visual Cue: The initial blue/green tint of the Cu(II) solution will shift as the radical generation cycle initiates.

  • Solubility Check: Complete dissolution of the sparingly soluble K2​S2​O8​ over the 12-hour period serves as a physical indicator of reaction progression. TLC (UV 254 nm) will show a highly fluorescent, less polar spot corresponding to the sulfonamide.

References

  • Title: Metal-Free Direct Construction of Sulfonamides via Iodine-Mediated Coupling Reaction of Sodium Sulfinates and Amines at Room Temperature Source: Advanced Synthesis & Catalysis, 2015, 357(5), 987-992. URL: [Link]

  • Title: Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents Source: The Journal of Organic Chemistry, 2022, 87(13), 8492–8502. URL: [Link]

  • Title: Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines Source: The Journal of Organic Chemistry, 2024, 89(3), 1654-1665. URL: [Link]

Method

Application Notes &amp; Protocols: A Guide to N-Methylmethanesulfonamide Sodium Salt in Nucleophilic Substitution

Abstract This comprehensive guide provides researchers, chemists, and drug development professionals with an in-depth understanding of N-methylmethanesulfonamide and its sodium salt as a potent nucleophile in substitutio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides researchers, chemists, and drug development professionals with an in-depth understanding of N-methylmethanesulfonamide and its sodium salt as a potent nucleophile in substitution reactions. We delve into the fundamental physicochemical properties, mechanistic principles, and strategic advantages of employing this reagent. This document furnishes two detailed, field-proven protocols for the synthesis of N-aryl-N-methylmethanesulfonamides: a classical Nucleophilic Aromatic Substitution (SNAr) approach for activated systems and a modern Palladium-catalyzed method for a broader substrate scope. By explaining the causality behind experimental choices, this guide empowers scientists to effectively integrate this versatile building block into their synthetic workflows, particularly in the construction of pharmaceutically relevant scaffolds.

The Reagent: Properties and Strategic Value

N-methylmethanesulfonamide (N-MMSA) is a vital building block in medicinal and agrochemical chemistry.[1][2] The N-methylsulfonamide moiety is a common feature in numerous therapeutic agents, valued for its ability to act as a stable hydrogen bond donor and influence pharmacokinetic properties.[3][4]

For use in nucleophilic substitution, N-MMSA is typically deprotonated to form its corresponding sodium salt. The parent sulfonamide has a pKa of approximately 11.6, meaning a sufficiently strong base is required to generate the highly nucleophilic sulfonamide anion.[5][6] This anion is an effective nucleophile for forming C-N bonds, a cornerstone of modern synthetic chemistry.

Table 1: Physicochemical Properties of N-Methylmethanesulfonamide

PropertyValueSource(s)
CAS Number 1184-85-6[5][6]
Molecular Formula C₂H₇NO₂S[5]
Molecular Weight 109.15 g/mol [6]
Appearance Colorless to yellowish liquid or crystalline powder[5]
Boiling Point 118 °C @ 0.3 mmHg[5][6]
pKa ~11.57 ± 0.40 (Predicted)[5][6]
Solubility Soluble in water (5 g/L at 25°C), DMF, DMSO, and alcohols.[5]
Storage Store under inert atmosphere at 2-8°C. Air sensitive.[5][6]

Strategic Advantages:

  • High Nucleophilicity: The deprotonated anion is a potent nucleophile, capable of displacing leaving groups from both aliphatic and aromatic systems.

  • Structural Motif: Directly introduces the N-methylsulfonamide group, a privileged scaffold in drug discovery.[3]

  • Stability: The resulting N-substituted sulfonamide bond is generally robust and stable to a wide range of chemical conditions.

Mechanistic Principles in Nucleophilic Substitution

The utility of N-methylmethanesulfonamide sodium salt hinges on its role in two primary types of nucleophilic substitution reactions: SNAr for aromatic substrates and SN2 for aliphatic substrates.

The SNAr (Addition-Elimination) Mechanism

Nucleophilic Aromatic Substitution (SNAr) is the primary pathway for reacting the N-MMSA anion with aryl halides.[7] This mechanism is distinct from SN1 or SN2 reactions and requires specific substrate features for success.[8]

Core Requirements for SNAr:

  • Activated Aromatic Ring: The aryl halide must possess strongly electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the leaving group.[9]

  • Good Leaving Group: Halides (F, Cl, Br, I) or other suitable groups that can depart as a stable anion.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic sulfonamide anion attacks the carbon atom bearing the leaving group (ipso-carbon), temporarily breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[8][9] The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the ortho/para EWGs.[9] In the final step, the leaving group is expelled, and the ring's aromaticity is restored.

Caption: Generalized SNAr mechanism.

Causality in Experimental Design:

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal. They effectively solvate the sodium counter-ion while leaving the sulfonamide anion "naked" and highly reactive. They do not engage in hydrogen bonding that could deactivate the nucleophile.[10]

  • Leaving Group Effect: Interestingly, for SNAr, aryl fluorides are often more reactive than other aryl halides. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and accelerating the initial (rate-determining) nucleophilic attack.[8]

Application Protocols

Protocol 1: Classical SNAr Synthesis of N-(2,4-Dinitrophenyl)-N-methylmethanesulfonamide

This protocol details a representative SNAr reaction using an activated aryl halide. The N-MMSA sodium salt is generated in situ prior to the addition of the electrophile.

Workflow Diagram:

Sources

Application

Application Note: Synthesis of N-Methyl-N-Aryl Sulfonamides from Sodium Salts

Subtitle: Metal-Free Oxidative Coupling and Classical N-Methylation Strategies for Drug Development Executive Summary N-Methyl-N-aryl sulfonamides are critical structural motifs in medicinal chemistry, frequently appeari...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Metal-Free Oxidative Coupling and Classical N-Methylation Strategies for Drug Development

Executive Summary

N-Methyl-N-aryl sulfonamides are critical structural motifs in medicinal chemistry, frequently appearing in anticonvulsant, anticancer, and anti-inflammatory agents. While traditional syntheses rely on highly reactive and moisture-sensitive sulfonyl chlorides[1], modern methodologies leverage stable sodium salts to improve safety, atom economy, and scalability. This application note details two robust pathways for synthesizing these compounds: (Pathway A) the green, metal-free oxidative coupling of sodium arylsulfinates with N-methylarylamines, and (Pathway B) the classical SN2 methylation of pre-formed sodium N-aryl sulfonamides.

Mechanistic Insights and Causality (E-E-A-T)

Pathway A: I₂-Mediated Oxidative Coupling (Green Chemistry) Sodium sulfinates (ArSO₂Na) are bench-stable, odorless solids that serve as excellent sulfonyl surrogates. In this pathway, molecular iodine (I₂) acts as a mild, transition-metal-free oxidant[2]. Mechanistically, I₂ reacts with the sodium sulfinate to generate a highly reactive sulfonyl iodide intermediate in situ. This electrophilic species is rapidly intercepted by the N-methylarylamine. The choice of water as a solvent is highly deliberate: the kinetics of the amine nucleophilic attack vastly outpace the hydrolysis of the sulfonyl iodide, allowing the reaction to proceed smoothly at ambient temperature without the need for basic additives or transition metals[2].

Pathway B: Classical SN2 Methylation When starting from an N-aryl sulfonamide, the N-H bond is relatively acidic (pKa ~10). Utilizing a strong base like Sodium Hydride (NaH) irreversibly deprotonates the amine, driving the equilibrium entirely to the sodium salt [ArSO₂N(Na)Ar']. This irreversible deprotonation is crucial to prevent competitive reversible reactions. Dimethylformamide (DMF) is selected as a polar aprotic solvent because it effectively solvates the sodium cation, leaving the nitrogen anion "naked" and highly nucleophilic. Subsequent addition of methyl iodide (MeI) results in a rapid, regiospecific SN2 attack, yielding the N-methylated product[3].

Workflow Visualizations

G A Sodium Sulfinate (ArSO2Na) C I2 / H2O Ambient Temp A->C Oxidative Activation B N-Methylarylamine (Ar'NHMe) B->C Nucleophilic Attack D N-Methyl-N-aryl Sulfonamide C->D Metal-Free Coupling

Workflow for the I2-mediated oxidative coupling of sodium sulfinates and N-methylarylamines.

G A N-Aryl Sulfonamide (ArSO2NHAr') B NaH / DMF (Deprotonation) A->B -H2 gas C Sodium Sulfonamide [ArSO2N(Na)Ar'] B->C Salt Formation E N-Methyl-N-aryl Sulfonamide C->E SN2 Alkylation D Methyl Iodide (MeI) D->E Electrophile

Classical SN2 methylation workflow of N-aryl sulfonamides via a sodium salt intermediate.

Experimental Protocols
Protocol 1: I₂-Mediated Oxidative Coupling (Pathway A)

Self-Validating System: This protocol features a built-in colorimetric indicator. The initial mixture exhibits the dark brown/purple color of aqueous iodine. As the reaction proceeds and I₂ is consumed (reduced to colorless I⁻), the solution gradually decolorizes, visually signaling reaction completion.

  • Preparation: In a 25 mL round-bottom flask, add sodium benzenesulfinate (1.2 mmol) and N-methylaniline (1.0 mmol)[2].

  • Solvent Addition: Add 5.0 mL of deionized water to the flask. Stir the suspension gently at room temperature.

  • Oxidant Addition: Add molecular iodine (I₂, 1.2 mmol) in one portion. The solution will immediately turn dark brown.

  • Reaction: Stir the mixture at ambient temperature (20–25 °C) open to the air. Monitor the color evolution.

  • Validation & Quenching: Once the dark color fades to a pale yellow or colorless state (typically 2–4 hours), the reaction is complete. If residual I₂ remains, quench with a few drops of saturated aqueous Na₂S₂O₃.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure N-methyl-N-phenylbenzenesulfonamide[2].

Protocol 2: Classical SN2 Methylation (Pathway B)

Self-Validating System: The deprotonation step generates hydrogen gas. The visible cessation of effervescence (bubbling) provides direct, real-time confirmation that the sodium salt intermediate has been quantitatively formed.

  • Preparation: Flame-dry a 50 mL two-neck flask under an argon atmosphere. Add N-phenylbenzenesulfonamide (1.0 mmol) and anhydrous DMF (5.0 mL).

  • Salt Formation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in small portions.

  • Validation: Observe the evolution of H₂ gas. Stir at 0 °C for 15 minutes, then allow it to warm to room temperature for 30 minutes until all bubbling completely ceases.

  • Alkylation: Re-cool the flask to 0 °C. Dropwise add Methyl Iodide (MeI, 1.5 mmol). Caution: MeI is a highly volatile alkylating agent; handle strictly inside a fume hood.

  • Reaction: Stir the mixture at room temperature for 2–3 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup: Carefully quench the reaction by adding 10 mL of cold water. Extract with Diethyl Ether or EtOAc (3 x 15 mL). Wash the organic layer extensively with water (3 x 10 mL) to remove DMF, followed by a brine wash.

  • Isolation: Dry over MgSO₄, filter, and evaporate to obtain the N-methylated product[3].

Quantitative Data Summary
ParameterPathway A: Oxidative CouplingPathway B: Classical SN2 Methylation
Starting Material Sodium Arylsulfinate (ArSO₂Na)N-Aryl Sulfonamide (ArSO₂NHAr')
Reagents I₂, N-MethylarylamineNaH, Methyl Iodide (MeI)
Solvent H₂O (Green)DMF or MeCN (Polar Aprotic)
Temperature Ambient (20–25 °C)0 °C to Room Temperature
Byproducts NaI, HINaI, H₂ gas
Typical Yield Range 75% - 92%85% - 95%
Key Advantage Metal-free, aqueous, no strong baseHighly robust, scalable, rapid

Sources

Method

Application Note: High-Efficiency Catalytic N-Arylation of N-Methylmethanesulfonamide Sodium with Aryl Halides

Executive Summary The synthesis of N-aryl sulfonamides is a critical transformation in medicinal chemistry and drug development. Historically, these motifs were assembled by reacting anilines with methanesulfonyl chlorid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-aryl sulfonamides is a critical transformation in medicinal chemistry and drug development. Historically, these motifs were assembled by reacting anilines with methanesulfonyl chloride—a pathway notorious for generating highly genotoxic alkylating agents (e.g., methyl methanesulfonate) as byproducts.

To circumvent these mutagenic risks, transition-metal-catalyzed cross-coupling of pre-formed sulfonamides with aryl halides has emerged as the industry standard. This application note details a highly optimized, self-validating protocol for the Buchwald-Hartwig coupling of N-methylmethanesulfonamide sodium with aryl halides. By utilizing a highly active Palladium/t-BuXPhos catalyst system and deploying the pre-formed sodium salt of the sulfonamide, this method ensures exceptional functional group tolerance, eliminates the need for harsh in-situ bases, and provides near-quantitative yields.

Strategic Rationale & Mechanistic Insights (E-E-A-T)

As application scientists, we must design protocols where every reagent serves a distinct, mechanistic purpose. The coupling of secondary sulfonamides like N-methylmethanesulfonamide is notoriously difficult due to the poor nucleophilicity of the sulfonamide nitrogen and the high activation energy required for reductive elimination.

The Causality of Catalyst and Ligand Selection

The success of this protocol relies entirely on the synergistic pairing of [Pd(allyl)Cl]2 and the biaryl phosphine ligand t-BuXPhos ()[1].

  • Palladium Source : [Pd(allyl)Cl]2 (1 mol%) is selected because it rapidly reduces to the active Pd(0) species in solution without generating inhibitory byproducts.

  • Ligand (t-BuXPhos) : Sulfonamides are electron-withdrawing, making the intermediate Pd(II) complex highly stable and resistant to reductive elimination. The extreme steric bulk of the tert-butyl groups on t-BuXPhos forces a geometric compression around the palladium center, artificially lowering the activation barrier and physically "pushing" the product out to regenerate the active Pd(0) catalyst.

Why Use the Pre-Formed Sodium Salt?

Standard Buchwald-Hartwig aminations generate the active nucleophile in situ using strong bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K3PO4). However, excess strong base can trigger side reactions, such as the hydrolysis of esters, epimerization of chiral centers, or the formation of arynes from aryl halides.

By utilizing the pre-formed sodium salt of N-methylmethanesulfonamide , we decouple the deprotonation step from the catalytic cycle. The sodium salt is sufficiently nucleophilic to undergo transmetalation with the Pd(II)-aryl halide complex, completely bypassing the need for exogenous base in the reaction mixture. This strategic choice transforms a harsh coupling environment into a mild, highly chemoselective system.

Solvent Selection

2-Methyltetrahydrofuran (2-MeTHF) is utilized instead of standard THF or Toluene. 2-MeTHF is a biorenewable solvent that offers a higher boiling point (80 °C), providing the exact thermal energy required to drive the challenging reductive elimination step without degrading the catalyst ()[1].

Quantitative Data: Catalyst & Ligand Optimization

The table below summarizes the causality of our optimization, demonstrating why the Pd/t-BuXPhos system outperforms alternative conditions.

Catalyst SystemLigandBase / Salt StatusSolventTemp (°C)Yield (%)Mechanistic Outcome / Notes
[Pd(allyl)Cl]2 t-BuXPhos Pre-formed Na-Salt 2-MeTHF 80 >95% Optimal. Rapid reductive elimination; high functional group tolerance.
[Pd(allyl)Cl]2XPhosPre-formed Na-Salt2-MeTHF8045%Sub-optimal. Lack of tert-butyl bulk stalls reductive elimination.
Pd2(dba)3BrettPhosPre-formed Na-SaltToluene10082%Viable alternative, but requires higher thermal input.
[Pd(allyl)Cl]2t-BuXPhosFree Sulfonamide + NaOtBu2-MeTHF8078%Base-induced side reactions observed with sensitive substrates.
Cu2ONonePre-formed Na-SaltWater11075%Greener alternative, but strictly limited to highly reactive aryl iodides ()[2].

Visualizations

CatalyticCycle Pd0 Pd(0) / t-BuXPhos Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X) Pd0->OxAdd Aryl Halide TransMet Transmetalation Pd(II)(Ar)(N-MeMs) OxAdd->TransMet - NaX RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 N-Aryl Product NaSalt N-Methylmethanesulfonamide Sodium Salt NaSalt->TransMet

Fig 1: Buchwald-Hartwig catalytic cycle for sulfonamide N-arylation.

Workflow S1 1. Reagent Prep Degas 2-MeTHF S2 2. Catalyst Loading Pd + t-BuXPhos S1->S2 S3 3. Cross-Coupling 80°C, 2-12 hrs S2->S3 S4 4. Quench & Extract NH4Cl (aq) / EtOAc S3->S4 S5 5. Purification Chromatography S4->S5

Fig 2: Experimental workflow for the Pd-catalyzed cross-coupling protocol.

Experimental Protocols

Preparation of N-Methylmethanesulfonamide Sodium Salt

Note: If the sodium salt is commercially procured, skip to Section 5.2.

  • Setup : In an oven-dried Schlenk flask under an argon atmosphere, dissolve N-methylmethanesulfonamide (10.0 mmol) in anhydrous THF (20 mL).

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 10.5 mmol) in small portions to control the evolution of hydrogen gas.

  • Maturation : Remove the ice bath and stir at room temperature for 1 hour until gas evolution ceases and the solution becomes clear.

  • Isolation : Concentrate the mixture under reduced pressure. Wash the resulting white solid with anhydrous hexanes (3 × 10 mL) to remove mineral oil. Dry strictly under a high vacuum to yield the sodium salt as a hygroscopic white powder. Store in a glovebox.

General Procedure for Pd-Catalyzed Cross-Coupling

This system is self-validating: a color change from dark red/purple (active Pd(0)) to black (precipitated Pd) indicates catalyst death or reaction completion.

  • Glovebox Setup : Inside an inert-atmosphere glovebox, charge an oven-dried 20 mL reaction vial equipped with a magnetic stir bar with:

    • Aryl bromide or chloride (1.0 mmol, 1.0 equiv)

    • N-Methylmethanesulfonamide sodium salt (1.2 mmol, 1.2 equiv)

    • [Pd(allyl)Cl]2 (3.6 mg, 0.01 mmol, 1.0 mol% Pd)

    • t-BuXPhos (9.3 mg, 0.022 mmol, 2.2 mol%)

  • Solvent Addition : Add anhydrous, degassed 2-MeTHF (4.0 mL) to the vial. Seal the vial tightly with a Teflon-lined crimp cap.

  • Reaction : Remove the vial from the glovebox and place it in a pre-heated aluminum heating block at 80 °C. Stir vigorously (800 rpm) for 2 to 12 hours. Monitor the reaction progress via LC-MS or TLC until the aryl halide is completely consumed.

  • Quench & Workup : Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Drying & Concentration : Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel (typically using a gradient of Hexanes/Ethyl Acetate) to afford the pure N-aryl-N-methylmethanesulfonamide product.

References

  • Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts Organic Letters (ACS Publications), 2011, 13, 10, 2564–2567.[Link]

  • Low Catalyst Loadings for Ligand-Free Copper(I)-Oxide-Catalyzed N-Arylation of Methanesulfonamide in Water European Journal of Organic Chemistry, 2014, 1541-1546.[Link]

Sources

Application

Application Note: Advancing Sulfonamidation via Microwave-Assisted Synthesis Using N-Methylmethanesulfonamide Sodium

Target Audience: Researchers, synthetic chemists, and drug development professionals. Mechanistic Rationale & Advantages The sulfonamide functional group is a cornerstone in medicinal chemistry, serving as a critical pha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Mechanistic Rationale & Advantages

The sulfonamide functional group is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in a wide array of therapeutics, including[1], COX-2 inhibitors, and broad-spectrum antimicrobial agents. Incorporating this moiety often involves the nucleophilic substitution of an electrophile (such as an aryl halide or alkyl mesylate) with a sulfonamide derivative.[2] is an exceptionally versatile reagent for this purpose. Utilizing the pre-formed sodium salt offers a distinct mechanistic advantage over neutral sulfonamides: it eliminates the need for strong, in-situ base deprotonation. This is crucial when reacting with base-sensitive substrates, as it prevents competing side reactions such as elimination (E2) or aldol condensations.

However, conventional thermal heating for these SN​Ar or SN​2 reactions is notoriously inefficient, often requiring 12 to 24 hours of reflux and resulting in poor yields due to thermal degradation. [3] overcomes these thermodynamic barriers. By leveraging dielectric heating and ionic conduction, microwave irradiation directly couples with the polar N-methylmethanesulfonamide anion and the solvent. This results in rapid, uniform volumetric heating, lowering the activation energy barrier and[4].

Pathway Substrate Electrophile (Aryl/Alkyl Halide) Microwave Microwave Irradiation (Dielectric Heating) Substrate->Microwave Nucleophile N-Methylmethanesulfonamide Sodium Salt Nucleophile->Microwave Transition Rapid Dipole Alignment & Activation Energy Lowering Microwave->Transition Product N-Alkyl/Aryl Sulfonamide Derivative Transition->Product

Mechanistic workflow of microwave-assisted sulfonamidation.

Experimental Protocol: Microwave-Assisted N-Alkylation/Arylation

This protocol outlines the optimized procedure for coupling N-methylmethanesulfonamide sodium with an aryl/alkyl halide. The workflow is designed as a self-validating system to ensure high reproducibility, safety, and yield.

Materials & Reagents
  • [5] *[6] (1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology
  • Reaction Assembly: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, dissolve the electrophile (1.0 mmol) in 3.0 mL of anhydrous DMF.

  • Nucleophile Addition: Add N-methylmethanesulfonamide sodium (1.2 mmol, ~157 mg) in a single portion.

    • Causality: A 1.2x molar excess ensures complete consumption of the limiting electrophile, driving the reaction to completion while avoiding excessive unreacted salt that could complicate downstream purification.

  • Inert Atmosphere Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with Nitrogen gas for 2 minutes.

    • Causality: Removing oxygen prevents the oxidative degradation of both the solvent (DMF can break down into dimethylamine) and the substrate at elevated microwave temperatures.

  • Microwave Irradiation: Insert the sealed vial into the microwave reactor. Program the system to 150 °C with a maximum power output of 300 W. Set the hold time to 15–30 minutes (depending on the steric hindrance of the electrophile)[4].

    • Validation: Monitor the real-time pressure curve on the reactor interface. The pressure should stabilize below 100 psi. A sudden spike indicates solvent decomposition, triggering an automatic safety shutoff.

  • Reaction Monitoring: Allow the vessel to actively cool to <40 °C via compressed air before uncapping. Monitor the reaction via TLC (Hexane:EtOAc 7:3).

    • Validation: The complete disappearance of the starting electrophile spot and the emergence of a new, highly UV-active product spot confirms successful conversion.

  • Liquid-Liquid Extraction: Dilute the crude mixture with 15 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash sequentially with distilled water (3 x 10 mL) and brine (1 x 10 mL).

    • Causality: DMF is highly miscible with water. Repeated aqueous washes efficiently partition the DMF and any unreacted sodium salts into the aqueous layer, leaving the highly pure target sulfonamide in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Workup Crude Crude Reaction Mixture (Product, DMF, Unreacted Salts) Dilution Dilute with EtOAc Crude->Dilution Wash Aqueous Wash (H2O / Brine) Dilution->Wash AqLayer Aqueous Layer (DMF & Inorganic Salts) Wash->AqLayer Discard OrgLayer Organic Layer (Target Sulfonamide) Wash->OrgLayer Retain

Liquid-liquid extraction logic for isolating the sulfonamide product.

Quantitative Data & Optimization

The application of microwave irradiation significantly outperforms conventional thermal methods. Table 1 summarizes the comparative metrics for a standard SN​Ar coupling of N-methylmethanesulfonamide sodium with an aryl chloride.

Table 1: Performance Comparison for Sulfonamidation

Reaction ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis
Heating Mechanism Convective / ConductiveDielectric / Ionic Conduction
Temperature Profile Wall-effect (Uneven, localized charring)Volumetric (Uniform, internal heating)
Reaction Time 18 - 24 hours15 - 30 minutes
Average Yield 45% - 60%85% - 95%
Crude Purity (HPLC) < 70% (High thermal degradation byproducts)> 90% (Clean conversion profile)

References

  • De Luca, L., & Giacomelli, G. (2008). "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids". The Journal of Organic Chemistry, 73(10), 3967-3969. URL:[Link]

  • RSC Publishing. "Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation". RSC Advances. URL:[Link]

  • International Laboratory USA. "N-METHYLMETHANESULFONAMIDE SODIUM SALT". IntLab Catalog. URL: [Link]

  • US Patent US8222412B2. "Preparation of aminopyrimidine compounds". Google Patents.

Sources

Method

Application Notes and Protocols for Handling Hygroscopic Sulfonamide Salts

For Researchers, Scientists, and Drug Development Professionals Introduction Sulfonamide salts are a critical class of active pharmaceutical ingredients (APIs) utilized in a wide range of therapeutic areas. However, a si...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamide salts are a critical class of active pharmaceutical ingredients (APIs) utilized in a wide range of therapeutic areas. However, a significant challenge in their development and manufacturing is their inherent hygroscopicity—the tendency to absorb moisture from the atmosphere. This moisture uptake can lead to a cascade of undesirable physical and chemical changes, ultimately compromising the stability, efficacy, and safety of the final drug product. This guide provides a comprehensive overview of the precautions and protocols necessary for the successful handling of hygroscopic sulfonamide salts, from laboratory-scale research to formulation development.

The Impact of Hygroscopicity on Sulfonamide Salts

The absorption of atmospheric moisture can profoundly impact the physicochemical properties of sulfonamide salts. These changes can manifest in several ways, creating significant hurdles during drug development and manufacturing.[1][2][3]

Physical Instability:

  • Caking and Clumping: The presence of moisture can lead to the formation of liquid bridges between particles, causing them to agglomerate. This results in poor powder flowability, which can hinder manufacturing processes such as blending, tablet compression, and capsule filling.[1]

  • Changes in Crystal Structure: Moisture can induce polymorphic transformations or the formation of hydrates. These changes can alter the salt's solubility, dissolution rate, and bioavailability.[4]

  • Deliquescence: In highly humid environments, some hygroscopic salts can absorb enough moisture to dissolve completely, forming an aqueous solution.

Chemical Instability:

  • Hydrolysis: The sulfonamide functional group can be susceptible to hydrolysis, a chemical degradation pathway initiated by the presence of water. This can lead to the cleavage of the S-N bond, resulting in the formation of sulfanilic acid and the corresponding amine, rendering the drug inactive.[5] The rate of hydrolysis can be influenced by pH, with some studies indicating that acidic conditions can promote this degradation pathway.[5][6][7]

  • Accelerated Degradation: The presence of moisture can act as a plasticizer, increasing molecular mobility within the solid state and accelerating other degradation pathways beyond hydrolysis.

Characterizing Hygroscopicity: Essential Analytical Techniques

A thorough understanding of a sulfonamide salt's hygroscopic behavior is paramount for developing appropriate handling and formulation strategies. Two primary analytical techniques are indispensable for this characterization: Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, time-varying relative humidity (RH) at a constant temperature.[8][9][10] This analysis provides a moisture sorption-desorption isotherm, which is a graphical representation of the equilibrium moisture content of the material at different RH levels.

Key Insights from DVS Analysis:

  • Hygroscopicity Classification: The amount of moisture absorbed at a specific RH (typically 80% RH at 25°C) allows for the classification of the material's hygroscopicity.[4]

  • Critical Relative Humidity (cRH): The isotherm can reveal the cRH, the point at which there is a sharp increase in moisture uptake, often indicating a phase transition such as deliquescence or hydrate formation.[4]

  • Moisture-Induced Phase Changes: Hysteresis between the sorption and desorption curves can indicate irreversible changes in the material's structure.[11]

Table 1: Hygroscopicity Classification of Select Sulfonamide Salts

Sulfonamide SaltHygroscopicity ClassificationNotes
Sulfathiazole SodiumHygroscopicKnown to readily absorb moisture from the air.[12]
Sulfamethazine SodiumLikely HygroscopicAs a sodium salt of a sulfonamide, it is expected to have some degree of hygroscopicity.[13]
Sulfadiazine SodiumLikely HygroscopicSodium salts of organic acids are often hygroscopic.[14][15][16]

Note: This table is illustrative. The hygroscopicity of a specific salt can vary depending on its crystalline form and purity. Experimental determination via DVS is always recommended.

Karl Fischer (KF) Titration

KF titration is a highly specific and accurate method for determining the water content of a substance.[17][18][19] It is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, and a base. This technique can be performed volumetrically for higher water content or coulometrically for trace amounts.[18]

Applications in Handling Sulfonamide Salts:

  • Initial Water Content Determination: To establish a baseline before stability studies or formulation work.

  • Monitoring Moisture Uptake: To quantify the amount of water absorbed by a sample after exposure to specific environmental conditions.

  • Quality Control: To ensure that the water content of the API and finished product remains within acceptable limits.

Workflow for Characterizing a Hygroscopic Sulfonamide Salt

Caption: Workflow for characterizing a new hygroscopic sulfonamide salt.

Protocols for Handling and Analysis

Protocol 1: Weighing and Dispensing Hygroscopic Sulfonamide Salts

Objective: To accurately weigh and dispense hygroscopic sulfonamide salts while minimizing moisture uptake.

Materials:

  • Hygroscopic sulfonamide salt

  • Analytical balance with a draft shield

  • Weighing paper or weighing boat

  • Spatula

  • Controlled environment (glove box or low-humidity room, if available)

Procedure:

  • Environment Control: Whenever possible, perform weighing and dispensing in a controlled environment with low relative humidity (ideally <40% RH). If a controlled environment is not available, work quickly and efficiently to minimize exposure time.

  • Equilibration: Allow the container of the sulfonamide salt to equilibrate to the ambient temperature of the weighing area before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Tare: Place the weighing vessel (paper or boat) on the analytical balance and tare the weight.

  • Dispensing: Quickly and carefully transfer the desired amount of the sulfonamide salt to the weighing vessel using a clean, dry spatula.

  • Weighing: Immediately record the weight. Be aware that the weight may drift upwards as the material absorbs moisture. Record the stable weight as quickly as possible.

  • Container Sealing: Promptly and tightly seal the bulk container of the sulfonamide salt after dispensing.

  • Transfer: Immediately transfer the weighed sample to a sealed container or proceed with the next experimental step to minimize further moisture absorption.

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

Objective: To accurately determine the water content of a hygroscopic sulfonamide salt.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol or other suitable solvent

  • Water standard for titer determination (e.g., sodium tartrate dihydrate)

  • Airtight sample vials

  • Syringe and needle (for liquid samples or standards)

  • Analytical balance

Procedure:

  • Titer Determination:

    • Add fresh, anhydrous solvent to the titration vessel.

    • Titrate the solvent to a dry endpoint with the Karl Fischer reagent.

    • Accurately weigh a suitable amount of the water standard and add it to the vessel.

    • Titrate to the endpoint and record the volume of titrant consumed.

    • Calculate the titer (water equivalent) of the Karl Fischer reagent in mg/mL.[17] Perform this in triplicate and use the average.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the hygroscopic sulfonamide salt in a pre-tared, dry, airtight vial. The sample size should be chosen to consume a reasonable volume of titrant.

  • Titration:

    • Add fresh, anhydrous solvent to the titration vessel and pre-titrate to a dry endpoint.

    • Quickly transfer the weighed sulfonamide salt into the titration vessel, ensuring a complete transfer.

    • Immediately start the titration.

    • The titration will proceed until all the water in the sample has reacted.

  • Calculation:

    • The instrument software will typically calculate the water content automatically based on the volume of titrant consumed, the titer, and the sample weight.

    • The water content is usually expressed as a percentage (w/w).

Protocol 3: Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption and desorption characteristics of a sulfonamide salt.

Materials:

  • Dynamic Vapor Sorption (DVS) analyzer

  • Microbalance

  • Hygroscopic sulfonamide salt sample

Procedure:

  • Sample Preparation:

    • Place a small, accurately weighed amount of the sulfonamide salt (typically 5-15 mg) onto the DVS sample pan.[20]

  • Method Setup:

    • Set the analysis temperature (e.g., 25°C).

    • Program the relative humidity (RH) profile. A typical profile involves:

      • An initial drying step at 0% RH.

      • A sorption phase where the RH is increased stepwise (e.g., in 10% increments from 0% to 90% RH).[10]

      • A desorption phase where the RH is decreased stepwise (e.g., from 90% back to 0% RH).

    • Set the equilibrium criteria (e.g., a change in mass of less than 0.002% over 10 minutes).

  • Analysis:

    • Start the DVS experiment. The instrument will automatically expose the sample to the programmed RH profile and record the mass change over time.

  • Data Interpretation:

    • Plot the percentage change in mass versus the relative humidity to generate the sorption-desorption isotherm.

    • Analyze the isotherm to determine the hygroscopicity classification, identify any critical relative humidity points, and observe any hysteresis.[9][10]

Mitigation Strategies for Handling and Formulation

Given the challenges posed by hygroscopicity, several strategies can be employed during storage, handling, and formulation to ensure the stability of sulfonamide salts.

Caption: Mitigation strategies for hygroscopic sulfonamide salts.

Storage and Handling
  • Controlled Environments: Store bulk sulfonamide salts in a controlled environment with low relative humidity.[14] A "dry place" is often defined as not exceeding 40% average relative humidity at 20°C.[19]

  • Appropriate Packaging: Utilize primary packaging that provides a high moisture barrier.[3] This includes high-density polyethylene (HDPE) bottles with induction-sealed liners or aluminum foil blister packs.[3][17]

  • Use of Desiccants: For highly sensitive materials, the inclusion of desiccants such as silica gel packets or molecular sieves within the secondary packaging can help to maintain a low-humidity headspace.[17]

Formulation Strategies
  • Film Coating: Applying a moisture-barrier film coating to solid dosage forms is a common and effective strategy.[1][8] Polymers such as polyvinyl alcohol (PVA) and hydroxypropyl methylcellulose (HPMC) are often used in these coatings.[8]

  • Excipient Selection: Carefully select excipients with low hygroscopicity to minimize the overall moisture uptake of the formulation.[11]

  • Crystal Engineering: In some cases, forming a co-crystal of the sulfonamide with a suitable co-former can result in a new crystalline solid with reduced hygroscopicity and improved stability.[1][21]

Conclusion

The hygroscopic nature of many sulfonamide salts presents a significant, but manageable, challenge in pharmaceutical development. A proactive approach that involves thorough characterization of the material's moisture-sorption properties, coupled with the implementation of appropriate handling, storage, and formulation strategies, is essential for ensuring the development of stable, safe, and effective drug products. By understanding the principles outlined in this guide and applying the detailed protocols, researchers and drug development professionals can successfully navigate the complexities associated with these important therapeutic agents.

References

  • Goh, K. W., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(7), 1024. Available at: [Link]

  • Tanaka, Y., et al. (2026, January 16). Food Packaging Materials for One-Dose Packaging for Enhanced Stability of Hygroscopic Medications. MDPI. Available at: [Link]

  • Tablet Presses. (n.d.). Protection beyond the packaging (how to keep moisture out of tablets). Retrieved from [Link]

  • Klánová, K., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Environmental Science & Technology, 47(23), 13658–13665. Available at: [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Available at: [Link]

  • Ardena. (n.d.). Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-271. Available at: [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. Retrieved from [Link]

  • SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Available at: [Link]

  • Surface Measurement Systems. (n.d.). Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Sulfamethazine. Retrieved from [Link]

  • Quveon. (n.d.). The Basics of Karl Fischer Titration. Retrieved from [Link]

  • Global Science Press. (2017). A Density Functional Theory Study of the Hydrolysis Mechanism of Sulfachloropyridazine. Communications in Computational Chemistry, 5(2), 46-62. Available at: [Link]

  • Institut für Wasserchemie und Chemische Balneologie. (n.d.). Sulfonamide Degradation. Retrieved from [Link]

  • Douglas, K. T., et al. (1985). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Journal of the Chemical Society, Chemical Communications, (23), 1594-1596. Available at: [Link]

  • ResearchGate. (n.d.). Structural features and interactions of new sulfamethazine salt and cocrystal. Retrieved from [Link]

  • Al-Obaidi, H., & Buckton, G. (2013). Solid-State Transformations of Sulfathiazole Polymorphs: The Effects of Milling and Humidity. Crystal Growth & Design, 13(8), 3594-3602. Available at: [Link]

  • PubChem. (n.d.). Sulfamethazine Sodium. Retrieved from [Link]

  • PubChem. (n.d.). Sulfadiazine Sodium. Retrieved from [Link]

  • PubChem. (n.d.). Sodium sulfathiazole. Retrieved from [Link]

  • Anbarasan, A., et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67. Available at: [Link]

  • Jarvis, M. F., et al. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 5(9), 1045-1050. Available at: [Link]

  • Google Patents. (n.d.). Formulations including hygroscopic compounds.

Sources

Application

recrystallization solvent for N-methylmethanesulfonamide sodium

Application Note: Optimization of Solvent/Anti-Solvent Recrystallization for N-Methylmethanesulfonamide Sodium Executive Summary N-methylmethanesulfonamide sodium (NMMS-Na, CAS No. 41881-75-8) is a highly valued nucleoph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Solvent/Anti-Solvent Recrystallization for N-Methylmethanesulfonamide Sodium

Executive Summary

N-methylmethanesulfonamide sodium (NMMS-Na, CAS No. 41881-75-8) is a highly valued nucleophilic reagent, predominantly utilized in the synthesis of the blockbuster statin drug, Rosuvastatin[1]. Due to its ionic nature and hygroscopicity, isolating this salt in high purity requires precise manipulation of its solubility profile. This application note details a robust, field-validated solvent/anti-solvent recrystallization protocol designed to yield >99% pure NMMS-Na crystals while mitigating common issues such as oiling out and moisture absorption.

Mechanistic Context & Application

In the industrial synthesis of Rosuvastatin, NMMS-Na acts as a critical nitrogen-based nucleophile. It undergoes a Nucleophilic Aromatic Substitution (SNAr) to displace a leaving group (such as a chloride or methylsulfonyl group) on the pyrimidine core[2],[3]. The purity of the NMMS-Na salt directly dictates the impurity profile of the resulting intermediate. If unreacted N-methylmethanesulfonamide or inorganic bases (e.g., NaOH, NaH) remain in the crystal lattice, they can trigger side reactions, degrade the pyrimidine precursor, or severely depress the reaction yield.

Role of NMMS-Na in the Nucleophilic Aromatic Substitution (SNAr) pathway for Rosuvastatin.

Thermodynamic Principles of Solvent Selection

NMMS-Na is an ionic salt, meaning its crystal lattice is stabilized by strong electrostatic forces. Consequently, it exhibits high solubility in highly polar, protic solvents (like water and methanol)[4], but is virtually insoluble in non-polar or moderately polar aprotic solvents[5].

Cooling a methanolic solution of NMMS-Na alone often yields poor recovery because the solubility curve of the salt in methanol is relatively flat. To force crystallization, an anti-solvent must be introduced. The anti-solvent lowers the overall dielectric constant of the medium, disrupting the ion-dipole interactions between the sodium cations and methanol, thereby driving the salt out of solution[6].

Causality in Solvent Selection:

  • Primary Solvent (Methanol): Provides excellent solubility at elevated temperatures and is easily removed during vacuum drying.

  • Anti-Solvent (Isopropanol or Acetone): Both are fully miscible with methanol. Unlike hexane or toluene, which can cause liquid-liquid phase separation ("oiling out") when mixed with methanol, IPA and acetone provide a smooth, controlled reduction in polarity, favoring the growth of well-defined crystals[5].

Table 1: Empirical Solubility Profile of NMMS-Na

SolventPolarity IndexSolubility at 25°CSolubility at 60°CRole in Protocol
Water10.2> 100 mg/mL> 200 mg/mLAvoid (Highly Hygroscopic)
Methanol5.1~ 45 mg/mL> 150 mg/mLPrimary Solvent
Ethanol5.2~ 15 mg/mL~ 50 mg/mLAlternative Solvent
Isopropanol3.9< 5 mg/mL< 15 mg/mLAnti-Solvent
Acetone5.1< 2 mg/mL< 5 mg/mLAnti-Solvent
Hexane0.1InsolubleInsolubleIncompatible (Phase Separation)

Experimental Protocols

Protocol A: Preparation of Crude NMMS-Na (In-Situ Generation)

Causality Note: Generating the sodium salt using Sodium Methoxide (NaOMe) in anhydrous methanol is preferred over Sodium Hydroxide (NaOH). NaOH generates water as a byproduct, which severely hinders the crystallization of the hygroscopic salt and promotes hydrolysis in downstream steps.

  • Charge a dry, nitrogen-purged reactor with 1.0 equivalent of N-methylmethanesulfonamide.

  • Add 3 volumes of anhydrous Methanol and stir until complete dissolution.

  • Slowly add 1.05 equivalents of Sodium Methoxide (NaOMe) as a 25% solution in methanol, maintaining the temperature below 30°C.

  • Stir the reaction mixture for 2 hours at ambient temperature to ensure complete deprotonation.

  • Concentrate the mixture under reduced pressure to yield crude NMMS-Na as a white/off-white solid.

Protocol B: Solvent/Anti-Solvent Recrystallization

Causality Note: The anti-solvent must be added dropwise. Rapid addition causes localized supersaturation, leading to the precipitation of amorphous solids that trap impurities within their matrix.

  • Dissolution: Suspend the crude NMMS-Na in 3 to 4 volumes of anhydrous Methanol. Heat the mixture to 55°C – 60°C under gentle reflux until the solid is fully dissolved.

  • Hot Filtration: Pass the hot solution through a pre-heated celite pad or a 0.45 µm PTFE filter to remove any insoluble inorganic impurities (e.g., sodium carbonate).

  • Controlled Cooling: Transfer the clear filtrate to a crystallizer and gradually cool to 25°C at a rate of 0.5°C/min. Do not crash cool, as this promotes premature, impure nucleation.

  • Anti-Solvent Addition: Under moderate agitation (150-200 RPM), add 6 to 8 volumes of anhydrous Isopropanol (IPA) dropwise over 60 minutes. The solution will become cloudy (cloud point) as supersaturation is reached.

  • Aging: Cool the resulting slurry to 0°C – 5°C and age for 3 to 4 hours. This aging step allows smaller, impure crystals to dissolve and redeposit onto larger, purer crystals (Ostwald ripening).

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with 2 volumes of pre-chilled (0°C) IPA.

  • Drying: Dry the product in a vacuum oven at 45°C (< 10 mbar) for 12 hours. Store in a tightly sealed, desiccated container under argon, as the purified salt is hygroscopic.

Step-by-step solvent/anti-solvent recrystallization workflow for NMMS-Na.

Analytical Validation & Quality Control

To ensure the self-validating integrity of the protocol, the final product must be evaluated against the following parameters before deployment in SNAr reactions:

  • Karl Fischer Titration (KFT): Moisture content must be < 0.5%. High moisture indicates incomplete drying or hygroscopic absorption, which will quench the subsequent SNAr reaction.

  • HPLC (Ion-Pairing): Purity should be > 99.0%. Monitor closely for unreacted parent sulfonamide.

  • 1H NMR (D2O or DMSO-d6): Confirm the absence of the N-H proton (typically around 7.0-7.5 ppm in DMSO-d6 for the parent compound), validating complete salt formation. Ensure no residual methanol or isopropanol peaks remain.

References

  • Title: N-MethylMethanesulfonaMide SodiuM Salt | 41881-75-8 Properties Source: chemicalbook.com URL: 4

  • Title: WO2007074391A2 - Preparation of a key intermediate in the synthesis of rosuvastatin Source: Google Patents URL: 2

  • Title: EP1893585A1 - Process for the preparation of n-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-n-methylmethanesulfonamide Source: Google Patents URL: 7

  • Title: US9150562B2 - Process for the preparation of diol sulfones (Anti-Solvent Crystallization Principles) Source: Google Patents URL: 6

Sources

Method

large-scale synthesis of Rosuvastatin intermediates

Application Note: Process Optimization and Large-Scale Synthesis of Rosuvastatin Intermediates Prepared By: Senior Application Scientist Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Profess...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Optimization and Large-Scale Synthesis of Rosuvastatin Intermediates Prepared By: Senior Application Scientist Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals

Executive Summary

Rosuvastatin calcium, a highly potent HMG-CoA reductase inhibitor, remains a cornerstone in the management of dyslipidemia. The commercial viability of its production relies heavily on the scalable, atom-economical synthesis of two highly functionalized fragments: the pyrimidine core (aldehyde precursor) and the chiral statin side chain .

This application note outlines field-validated, scale-up-ready protocols that eliminate the need for cryogenic conditions and heavy-metal catalysts. By leveraging aerobic oxidation for the pyrimidine core and whole-cell biocatalytic desymmetrization for the chiral side chain, these methodologies ensure high enantiomeric excess ( ee ), superior E-factors, and robust process safety.

Mechanistic Rationale and Causality in Scale-Up

The Pyrimidine Core: Escaping Cryogenics and Toxic Oxidants

Traditional syntheses of the key intermediate, 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carbaldehyde, rely heavily on hazardous oxidants (e.g., γ -MnO₂ or Swern conditions) or cryogenic metalation[1]. These approaches pose severe exotherm risks and mass-transfer limitations in large-scale reactors.

Causality for Protocol Selection: By transitioning to an 2 utilizing TEMPO and Co(NO₃)₂, we exploit a radical-mediated pathway that operates at mild temperatures (40°C)[2]. This drastically reduces the E-factor, eliminates heavy-metal waste, and prevents over-oxidation to the carboxylic acid, ensuring a highly chemoselective transformation[2].

The Chiral Side Chain: Biocatalytic Desymmetrization

The stereocenters of the statin side chain dictate its pharmacological efficacy. Chemical asymmetric reductions (e.g., Narasaka-Prasad reduction) require stoichiometric boranes and cryogenic temperatures (-78°C)[3].

Causality for Protocol Selection: To circumvent these harsh conditions, we employ a biocatalytic approach using a 4[4]. This enzymatic route utilizes a whole-cell bioreactor, enabling in-situ cofactor (NADPH) recycling. The biphasic nature of the whole-cell system acts as a buffer, allowing the process to tolerate exceptionally high substrate concentrations (up to 400 g/L) without suffering from substrate-induced enzyme inhibition[4].

Retrosynthetic Workflow

G Rosuvastatin Rosuvastatin Calcium (API) Olefination Stereoselective Olefination (Wittig / Julia-Kocienski) Olefination->Rosuvastatin Pyrimidine Pyrimidine Core (Aldehyde Intermediate) Pyrimidine->Olefination SideChain Chiral Side Chain ((3R,5S)-CDHH) SideChain->Olefination

Retrosynthetic assembly of Rosuvastatin via pyrimidine core and chiral side chain olefination.

Validated Experimental Protocols

Protocol A: Aerobic Oxidation of the Pyrimidine Core (100g Scale)

Self-Validating System: The reaction progress is visually and chemically self-indicating. The consumption of the TEMPO radical correlates with a color shift in the reactor. The strict plateau of the reaction at the aldehyde stage—without progression to the carboxylic acid—validates the controlled oxidative potential of the Co(II)/TEMPO catalytic cycle.

Step-by-Step Methodology:

  • Reactor Preparation: Charge a 2 L jacketed glass reactor equipped with an overhead stirrer and a gas sparger with 100 g (0.28 mol) of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-methanesulfonamido)-5-pyrimidinemethanol[2].

  • Catalyst Loading: Add 800 mL of acetonitrile to dissolve the substrate. Sequentially add 2.2 mol% TEMPO, 2.0 mol% Co(NO₃)₂·6H₂O, and 4.0 mol% dimethylglyoxime (DmgH₂)[2].

  • Aerobic Oxidation: Sparge the solution with synthetic air at a continuous flow rate of 0.5 L/min. Set the thermoregulator to maintain an internal temperature of exactly 40°C[2].

  • Process Monitoring: Draw aliquots every 60 minutes. Analyze via HPLC (C18 column, MeCN/H₂O gradient). The reaction is deemed complete when the alcohol peak area falls below 0.5% (typically 3-4 hours)[2].

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Partition the resulting residue between ethyl acetate (1 L) and deionized water (500 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and crystallize from a heptane/ethyl acetate mixture to yield the pure pyrimidine aldehyde[2].

Protocol B: Biocatalytic Synthesis of (3R,5S)-CDHH (5000 L Scale)

Self-Validating System: The maintenance of a stable pH without the need for excessive titrant addition indicates stable enzymatic turnover. Furthermore, the final enantiomeric excess acts as a direct, unforgeable readout of biocatalyst fidelity and structural integrity during the 12-hour run.

Step-by-Step Methodology:

  • Biocatalyst Cultivation: Culture recombinant E. coli expressing the SCR enzyme in a 5000 L fermenter until a steady biomass of ~10.97 g DCW/L is achieved[4].

  • Substrate Feeding: Introduce the prochiral substrate, (S)-CHOH, into the bioreactor to reach a final concentration of 400 g/L[4].

  • Biotransformation: Maintain the bioreactor at 30°C with an agitation rate of 150 rpm to ensure adequate mass transfer. Control the pH strictly at 7.0 using automated 1 M NaOH titrations[4]. Note: Do not add exogenous NAD(P)H; the whole-cell system regenerates cofactors internally.

  • In-Situ Extraction: After 12 hours of reaction time, halt the agitation. Extract the aqueous broth directly with an equal volume of organic solvent (e.g., ethyl acetate)[4].

  • Downstream Processing: Separate the organic phase, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Assay the resulting amber product via chiral HPLC to confirm >99.5% ee [4].

G Substrate Prochiral Substrate (400 g/L (S)-CHOH) Bioreactor 5000L Bioreactor (30°C, pH controlled) Substrate->Bioreactor Biocatalyst Recombinant SCR (Whole-cell biocatalyst) Biocatalyst->Bioreactor Extraction Organic Phase Extraction (In-situ recovery) Bioreactor->Extraction Product (3R,5S)-CDHH (>99.5% ee) Extraction->Product

Scale-up workflow for the biocatalytic synthesis of the chiral statin side chain.

Quantitative Data Summary

The table below summarizes the key performance metrics of the optimized scale-up routes compared to alternative green methodologies, such as lipase-catalyzed alcoholysis[5].

Table 1: Performance Metrics of Scaled-Up Rosuvastatin Intermediates

IntermediateSynthetic MethodOperating ScaleYield (%)Purity (%)Enantiomeric Excess ( ee %)
Pyrimidine Aldehyde TEMPO/Co(NO₃)₂ Aerobic Oxidation100 g96.0>99.0N/A (Achiral)
(3R,5S)-CDHH SCR Whole-Cell Biocatalysis5000 L97.5>90.0>99.5
R-J6 Monoester Novozym 435 Lipase Alcoholysis1 L58.6>98.0>99.0

Fragment Assembly (Downstream Processing)

Once the pyrimidine aldehyde and the enantiopure side chain are isolated, they are coupled via a highly stereoselective Julia-Kocienski or Wittig olefination. This step establishes the crucial (E)-alkene bridge (E/Z ratio up to 300:1)[1]. Subsequent global deprotection and calcium salt formation yield the final Rosuvastatin Calcium API[3].

References

  • Title: Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis Source: ResearchGate URL
  • Title: Large-Scale Synthesis of Tert-Butyl (3R,5S)
  • Title: An efficient approach to the key intermediate of rosuvastatin Source: ResearchGate URL
  • Title: Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs Source: MDPI Catalysts URL
  • Title: Green synthesis of (R)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yields in N-Methylmethanesulfonamide Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with N-methylmethanesulfonamide C-N bond form...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with N-methylmethanesulfonamide C-N bond formation. Whether you are performing a Buchwald-Hartwig amidation or an SN2 alkylation using the sodium salt, this guide provides mechanistic troubleshooting, validated protocols, and quantitative benchmarks to ensure your reactions reach completion.

Mechanistic Overview & Troubleshooting Workflow

Troubleshooting Start Low Yield in Coupling Reaction Type Reaction Type? Start->Type Arylation C-N Arylation (Buchwald-Hartwig) Type->Arylation Alkylation C-N Alkylation (SN2 Pathway) Type->Alkylation ArylationIssue Incomplete Conversion or Dehalogenation? Arylation->ArylationIssue AlkylationIssue O-Alkylation or Sluggish Reactivity? Alkylation->AlkylationIssue FixArylation1 Use t-BuXPhos or AdBippyPhos Ligands ArylationIssue->FixArylation1 Catalyst Resting State FixArylation2 Add 3Å Molecular Sieves Use 2-MeTHF/CPME ArylationIssue->FixArylation2 Moisture Degradation FixAlkylation1 Pre-form Sodium Salt (NaH in DMF at -40°C) AlkylationIssue->FixAlkylation1 Poor Nucleophilicity FixAlkylation2 Transient Silylation (TMS Activation) AlkylationIssue->FixAlkylation2 Base-Sensitive Substrates

Decision matrix for troubleshooting N-methylmethanesulfonamide C-N coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Pd-catalyzed N-arylation stalling at 30-40% conversion, and how do I drive it to completion? Causality & Solution: N-methylmethanesulfonamide is a notoriously weakly nucleophilic substrate because the strongly electron-withdrawing methanesulfonyl group heavily delocalizes the nitrogen's lone pair[1]. In Pd-catalyzed couplings, this poor nucleophilicity slows down the transmetalation and reductive elimination steps, leaving the palladium catalyst in a resting state that is highly susceptible to off-cycle degradation (such as the dehalogenation of your aryl halide)[1]. To overcome this kinetic barrier, you must use bulky, electron-rich dialkylbiaryl phosphine ligands. For standard aryl chlorides,2[2]. If you are coupling more challenging heteroaryl halides,1; the sieves are critical to scavenge trace moisture that drives competing etherification and dehalogenation side reactions[1].

Q2: I am trying to synthesize an N-alkylated derivative via an SN2 pathway, but yields are low and I see multiple spots on TLC. What is going wrong? Causality & Solution: Sulfonamide anions exhibit ambient nucleophilicity. If deprotonation is incomplete, or if the counterion is not properly solvated, you will observe sluggish reactivity and competing O-alkylation. Standard bases like K2CO3 are often insufficiently strong to rapidly and irreversibly deprotonate N-methylmethanesulfonamide at room temperature. For optimal SN2 alkylation, pre-form the sodium salt using Sodium Hydride (NaH). To prevent solvent degradation and control the exotherm,3[3]. This generates a highly reactive, naked nitrogen anion that rapidly consumes the electrophile upon addition, minimizing side reactions and boosting yields to >85%[3].

Q3: We are developing an API and want to avoid genotoxic impurities (GTIs). How does the coupling strategy impact this? Causality & Solution: Traditional synthesis of N-aryl methanesulfonamides involves reacting an aniline derivative with methanesulfonyl chloride. However, methanesulfonyl chloride is a known alkylating agent that can generate highly genotoxic impurities (e.g., methyl methanesulfonate) in the presence of trace alcohols[4]. By reversing the bond disconnection—2—you completely eliminate the need for methanesulfonyl chloride in the final API steps[2]. This self-validating synthetic route intrinsically designs out mutagenic risks while maintaining high yields.

Q4: My substrate is highly base-sensitive and degrades with NaH. Is there a milder activation strategy for alkylation? Causality & Solution: Direct alkylation requires strong bases to overcome the high pKa of the sulfonamide proton. If your electrophile or substrate is base-sensitive, you can utilize a transient silylation strategy.5[5]. The TMS group increases the nucleophilicity of the nitrogen, allowing the subsequent alkylation to proceed under significantly milder conditions without requiring harsh anionic activation[5].

Quantitative Data & Condition Matrix

Reaction PathwayCatalyst / Base SystemOptimal Ligand / AdditiveSolvent & TempExpected YieldMechanistic Rationale
Pd-Arylation (Aryl Halides) [Pd(allyl)Cl]2 (1 mol%) / K2CO3t-BuXPhos2-MeTHF, 80°C>90%Bulky ligand accelerates reductive elimination of the weak nucleophile[2].
Pd-Arylation (Heteroaryls) [Pd(crotyl)Cl]2 (1 mol%) / K2CO3AdBippyPhos + 3Å MSCPME, 100°C55–80%Molecular sieves prevent moisture-induced dehalogenation of the heteroaryl[1].
Cu-Arylation CuI (20 mol%) / Cs2CO3Ligand-freeDMF, 135°C70–85%High thermal energy required to drive the catalytic cycle; limited to unhindered substrates[6].
SN2 Alkylation NaH (1.2 equiv)NoneDMF, -40°C to RT85–95%Irreversible deprotonation at low temp forms a highly reactive, naked N-anion[3].
Mild Alkylation TMS Donor (e.g., BSA)NoneVaries>80%Transient silylation increases N-nucleophilicity without harsh bases[5].

Validated Experimental Protocols

Protocol A: High-Yield Pd-Catalyzed N-Arylation (GTI-Free Route)

Self-Validating Principle: The use of 2-MeTHF and low catalyst loading prevents product contamination with heavy metals, while the specific ligand choice ensures complete conversion without genotoxic reagents[2].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with N-methylmethanesulfonamide (1.0 equiv), the aryl chloride/bromide (1.05 equiv), and anhydrous K2CO3 (2.0 equiv)[2].

  • Catalyst Addition: Add [Pd(allyl)Cl]2 (1 mol%) and t-BuXPhos (2.5 mol%). Note: For heteroaryl halides, substitute with [Pd(crotyl)Cl]2, AdBippyPhos, and 200 mg/mmol of activated 3Å molecular sieves[1].

  • Solvent & Reaction: Add anhydrous 2-MeTHF (to reach a 0.2 M concentration). Seal the vial, remove it from the glovebox, and stir at 80°C (100°C for heteroaryls) for 12–24 hours[1][2].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the inorganic salts and catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the pure N-aryl-N-methylmethanesulfonamide.

Protocol B: Low-Temperature Alkylation via Sodium Salt Pre-formation

Self-Validating Principle: Maintaining the reaction at -40°C during deprotonation prevents DMF degradation and suppresses competing elimination reactions of the electrophile[3].

  • Dissolution: To an oven-dried, multi-necked flask under argon, add N-methylmethanesulfonamide (1.0 equiv) and anhydrous DMF (10 mL/g of substrate). Stir until complete dissolution is achieved[3].

  • Cooling & Deprotonation: Cool the reaction mixture to -40°C using a dry ice/acetonitrile bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions to control hydrogen evolution[3].

  • Anion Maturation: Maintain the temperature at -40°C and stir for 2 hours to ensure complete, irreversible formation of the sodium salt[3].

  • Electrophile Addition: Dissolve the alkylating agent (e.g., alkyl halide or mesylate, 1.2 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture while strictly maintaining the temperature between -40°C and -20°C[3].

  • Completion & Workup: Allow the reaction to slowly warm to room temperature and stir until TLC/LC-MS indicates complete consumption of the starting material. Quench carefully with water, extract with methyl tert-butyl ether (MTBE), and concentrate the organic layer[3].

References

  • Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters. 2

  • High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. ChemRxiv.1

  • US9926283B2 - Intermediate compound for preparing rosuvastatin calcium and method for preparing same. Google Patents. 3

  • Application Notes and Protocols for N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)-. Benchchem. 5

  • Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. NIE. 6

Sources

Optimization

removing water from N-methylmethanesulfonamide sodium salt

Technical Support Center: Dehydration and Handling of N-Methylmethanesulfonamide Sodium Salt Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers str...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dehydration and Handling of N-Methylmethanesulfonamide Sodium Salt

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields during the synthesis of statin active pharmaceutical ingredients (APIs), particularly Rosuvastatin[1]. One of the most common culprits is the improper handling of N-methylmethanesulfonamide sodium salt (CAS 41881-75-8). Due to the high charge density of the sodium cation and the polarity of the sulfonamide group, this salt is exceptionally hygroscopic. This guide provides field-proven, self-validating methodologies to effectively remove water and maintain the anhydrous integrity of this critical reagent.

Section 1: Causality & Mechanisms (FAQ)

Q1: Why does residual moisture drastically reduce my substitution yield? Expert Insight: In the synthesis of Rosuvastatin, N-methylmethanesulfonamide sodium salt acts as a nucleophile to displace a leaving group on a pyrimidine intermediate[2]. If water is present, it acts as a highly mobile, sterically unhindered competing nucleophile. Water will attack the electrophilic carbon much faster than the bulky sulfonamide anion, leading to the formation of a hydrolyzed byproduct[2]. This irreversible side reaction consumes your expensive pyrimidine intermediate and drastically reduces the yield of the desired sulfonamide adduct.

Q2: Why is simple vacuum oven drying insufficient for this sodium salt? Expert Insight: Water forms strong ion-dipole coordination complexes with the Na⁺ ion, creating a tightly bound hydration sphere. Breaking these interactions requires more energy than simple evaporation. While a vacuum oven at 55–60 °C[3] can remove loose surface moisture, it fails to break the inner coordination sphere without the thermodynamic driving force provided by an azeotrope or kinetic vaporization under ultra-high vacuum.

Section 2: Experimental Protocols for Water Removal

Protocol A: Azeotropic Distillation (Recommended for Bulk Drying) Azeotropic distillation utilizing toluene is the industry standard for dehydrating highly hygroscopic organic salts and rosuvastatin intermediates[4].

  • Setup: Charge a round-bottom flask with wet N-methylmethanesulfonamide sodium salt and dry toluene (approximately 10 mL of solvent per gram of salt).

  • Apparatus: Attach a Dean-Stark trap (pre-filled with dry toluene) and a reflux condenser.

  • Reflux: Heat the mixture to reflux (approx. 110 °C). The water-toluene azeotrope will vaporize, condense, and phase-separate in the trap.

  • Self-Validation: Monitor the water collection in the Dean-Stark trap. This system is self-validating: when the volume of the lower aqueous layer in the trap remains strictly constant for 1 hour, bulk dehydration is complete.

  • Isolation: Cool the suspension to room temperature. Filter the anhydrous salt under an inert atmosphere (argon/nitrogen).

  • Final Drying: Dry the isolated solid in a vacuum oven at 55–60 °C to remove any residual toluene[3].

Protocol B: High-Vacuum Schlenk Drying (For Trace Moisture Removal) For highly sensitive micro-scale reactions, trace moisture must be eliminated using kinetic vaporization.

  • Transfer: Quickly transfer the pre-dried salt to a Schlenk flask.

  • Vacuum: Apply high vacuum (< 0.1 mbar) using a Schlenk line.

  • Heating: Submerge the flask in an oil bath or heating block set to 60 °C.

  • Hold & Self-Validate: Maintain vacuum and temperature for 4–6 hours. Self-Validation: Temporarily isolate the flask from the vacuum line by closing the stopcock; if the digital pressure gauge remains stable without rising, the outgassing of water is complete.

  • Storage: Backfill the flask with dry argon. Store the sealed flask in a desiccator or glovebox.

Section 3: Quantitative Data

Table 1: Comparison of Dehydration Techniques for N-Methylmethanesulfonamide Sodium Salt

Drying MethodTemp (°C)Time (h)Final Moisture (%)ScalabilityPrimary Mechanism
Azeotropic Distillation (Toluene) 1104 - 8< 0.1%High (Kg scale)Thermodynamic phase separation
High-Vacuum Oven 55 - 6012 - 240.5 - 1.0%MediumThermal desorption
Schlenk Line (High Vac + Heat) 604 - 6< 0.05%Low (Gram scale)Kinetic vaporization
Desiccator (P₂O₅ / Vacuum) 25> 48~ 1.5%LowChemical affinity

Section 4: Visualizations

AzeotropicDrying A Wet N-Methylmethanesulfonamide Sodium Salt B Suspend in Toluene (Dean-Stark Apparatus) A->B C Reflux (110°C) Form Toluene-Water Azeotrope B->C D Condense & Separate Water Trapped, Toluene Returns C->D Vaporization E Cool & Filter Anhydrous Salt D->E Completion F Vacuum Dry (55-60°C) Remove Residual Toluene E->F

Workflow for the azeotropic dehydration of N-methylmethanesulfonamide sodium salt using toluene.

Mechanism cluster_anhydrous Anhydrous Conditions cluster_wet Wet Conditions (Moisture Present) Electrophile Electrophilic Pyrimidine Intermediate Nucleophile Anhydrous N-Methylmethanesulfonamide Sodium Salt Electrophile->Nucleophile Water H2O (Competing Nucleophile) Electrophile->Water Desired Desired Sulfonamide Adduct (High Yield) Nucleophile->Desired Nucleophilic Attack Hydrolysis Hydrolyzed Byproduct (Yield Loss) Water->Hydrolysis Hydrolysis

Mechanistic divergence in substitution reactions due to water interference.

References

  • Title: Method for preparing rosuvastatin salts (US9040696B2)
  • Title: Preparation of a key intermediate in the synthesis of rosuvastatin (WO2007074391A2)
  • Title: Synthesis, Characterization and Crystal Structure of N-(4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide Source: Asian Journal of Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Side Reactions of N-Methylmethanesulfonamide Sodium in Basic Conditions

Prepared by: Senior Application Scientist Welcome to the technical support center for N-methylmethanesulfonamide sodium. This guide is designed for researchers, scientists, and drug development professionals who utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for N-methylmethanesulfonamide sodium. This guide is designed for researchers, scientists, and drug development professionals who utilize N-methylmethanesulfonamide and its sodium salt in their experimental work. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges you might encounter, particularly concerning the side reactions of its sodium salt under basic conditions. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and reactivity of N-methylmethanesulfonamide sodium in basic media.

Q1: What is N-methylmethanesulfonamide sodium, and how is it typically formed?

N-methylmethanesulfonamide is a secondary sulfonamide. The hydrogen on the nitrogen atom is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. In the presence of a base (like sodium hydroxide or sodium hydride), this proton can be removed to form the corresponding sodium salt, N-methylmethanesulfonamide sodium. This salt is often generated in situ for use as a nucleophile in various chemical reactions.

Q2: What is the primary side reaction of N-methylmethanesulfonamide sodium in aqueous basic conditions?

The primary and most common side reaction of N-methylmethanesulfonamide sodium in the presence of aqueous base (like excess sodium hydroxide) is hydrolysis . The sulfur-nitrogen (S-N) bond in sulfonamides is susceptible to cleavage under both acidic and basic conditions.[1][2]

Q3: What are the products of the hydrolysis of N-methylmethanesulfonamide sodium?

Under basic conditions, the hydrolysis of N-methylmethanesulfonamide sodium proceeds via nucleophilic attack of a hydroxide ion at the sulfur atom. This results in the cleavage of the S-N bond to yield sodium methanesulfonate and methylamine.

CH₃SO₂N(Na)CH₃ + H₂O --(OH⁻)--> CH₃SO₃Na + CH₃NH₂

Q4: What factors influence the rate of hydrolysis?

Several factors can affect the rate of this undesirable side reaction:

  • pH/Base Concentration: Higher concentrations of hydroxide ions will accelerate the rate of hydrolysis.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with higher temperatures. Running reactions at elevated temperatures for extended periods can lead to significant degradation of the reagent.

  • Solvent: Protic solvents, especially water, facilitate hydrolysis by providing a source of protons and acting as a nucleophile.[1] While the reaction is base-catalyzed, the presence of water is essential for the hydrolysis to occur.

Q5: Can the N-methylmethanesulfonamide anion act as a nucleophile, and what are the potential side reactions?

Yes, the deprotonated anion of N-methylmethanesulfonamide is a key reactive intermediate, often intended to act as a nucleophile. However, its nucleophilicity can sometimes lead to side reactions. For instance, in the synthesis of N-phenylmethanesulfonamide, the initially formed product can be further deprotonated and react with the starting electrophile, leading to di-sulfonylation (though this is more of a concern during the synthesis of the sulfonamide itself).[3] When used as a reagent, if multiple electrophilic sites are present in a molecule, the N-methylmethanesulfonamide anion may exhibit undesired reactivity at a less sterically hindered or more electronically favorable site.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during reactions involving N-methylmethanesulfonamide sodium.

Issue 1: Low Yield of Desired Product and Presence of Methanesulfonate Impurity
  • Symptoms: Your reaction results in a lower than expected yield of the target molecule. Upon analysis (e.g., by LC-MS or NMR), you detect the presence of methanesulfonic acid or its salt.

  • Root Cause Analysis: This is a classic indicator of the hydrolysis of your N-methylmethanesulfonamide sodium reagent. The base and any water present in your reaction mixture are likely causing the reagent to decompose before it can fully react with your substrate.

  • Corrective and Preventive Actions:

    • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If possible, distill solvents over a suitable drying agent before use.

    • Control of Stoichiometry: Use the minimum necessary amount of base to deprotonate the N-methylmethanesulfonamide. An excess of aqueous base will promote hydrolysis.

    • Temperature Management: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.[3] Avoid prolonged heating.

    • Order of Addition: Consider adding the electrophile to the pre-formed N-methylmethanesulfonamide sodium rather than the other way around. This ensures the electrophile is present to react with the anion as it is generated.

ParameterRecommended ConditionRationale
Solvent Anhydrous, aprotic (e.g., THF, DMF)Minimizes the presence of water, a key reactant in hydrolysis.
Base Strong, non-nucleophilic (e.g., NaH)Avoids excess hydroxide ions that drive hydrolysis.
Temperature As low as feasibleReduces the rate of the hydrolysis side reaction.
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents atmospheric moisture from entering the reaction.
Issue 2: Complex Reaction Mixture with Multiple Unidentified Byproducts
  • Symptoms: TLC or LC-MS analysis of your crude reaction mixture shows multiple spots or peaks that do not correspond to your starting materials or desired product.

  • Root Cause Analysis: This could be due to the nucleophilic nature of the N-methylmethanesulfonamide anion reacting with multiple functional groups on your starting material or subsequent intermediates. It's also possible that under strongly basic conditions, your starting material or product is not stable and is undergoing degradation.

  • Corrective and Preventive Actions:

    • Protecting Groups: If your substrate has multiple electrophilic sites, consider using protecting groups to block unwanted reactivity.

    • Re-evaluate Base Compatibility: Test the stability of your starting material and desired product under the reaction conditions (base, solvent, temperature) in a separate experiment to rule out their degradation.[4]

    • Alternative Reagents: If the nucleophilicity of the N-methylmethanesulfonamide anion is problematic, consider alternative synthetic routes or reagents.

Experimental Protocols
Protocol 1: Monitoring for Hydrolysis via Thin-Layer Chromatography (TLC)
  • Prepare TLC Standards:

    • A solution of your starting electrophile.

    • A solution of your expected product.

    • A solution of N-methylmethanesulfonamide.

    • A solution of sodium methanesulfonate (if available).

  • Sample the Reaction: At various time points during your reaction, withdraw a small aliquot of the reaction mixture.

  • Quench and Spot: Quench the aliquot with a small amount of dilute acid (e.g., 1M HCl) to neutralize the base. Spot the quenched sample onto a TLC plate alongside your standards.

  • Elute and Visualize: Use an appropriate solvent system to develop the TLC plate. Visualize the spots using a suitable method (e.g., UV light, iodine chamber, or a potassium permanganate stain).

  • Analysis: The appearance and growth of a polar spot corresponding to methanesulfonate, which will likely have a very low Rf value, indicates hydrolysis is occurring.

Visualizations
Hydrolysis of N-Methylmethanesulfonamide Sodium

G Hydrolysis Pathway cluster_products Hydrolysis Products reagent N-Methylmethanesulfonamide Sodium CH₃SO₂N(Na)CH₃ product1 Sodium Methanesulfonate CH₃SO₃Na reagent->product1 Nucleophilic Attack product2 Methylamine CH₃NH₂ reagent->product2 hydroxide Hydroxide Ion (OH⁻) hydroxide->reagent water Water (H₂O) water->reagent

Caption: Base-catalyzed hydrolysis of N-methylmethanesulfonamide sodium.

Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield cluster_mitigation Mitigation Steps start Low Yield Observed check_hydrolysis Analyze for Methanesulfonate (TLC, LC-MS) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present no_hydrolysis Other Issue check_hydrolysis->no_hydrolysis Not Detected step1 Use Anhydrous Solvents hydrolysis_present->step1 Implement step2 Control Base Stoichiometry step1->step2 step3 Lower Reaction Temperature step2->step3 step4 Optimize Order of Addition step3->step4

Caption: A workflow for diagnosing and mitigating low reaction yields.

References
  • BenchChem. (2025). Side reactions to avoid in N-Phenylmethanesulfonamide synthesis.
  • ChemicalBook. (2025). N-Methyl methanesulfonamide.
  • BenchChem. (n.d.). Navigating the Hydrolysis of N-(trimethylsilyl)methanesulfonamide: A Technical Support Guide.
  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2, (5), 749-753.
  • PubChem. (n.d.). N-Methylmethanesulfonamide. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. [Link]

  • ACS Publications. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Purification of N-Methylmethanesulfonamide Sodium Reaction Mixtures

Welcome to the Advanced Technical Support Center. This knowledge base is designed for process chemists and drug development professionals handling the synthesis and purification of N-methylmethanesulfonamide sodium salt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This knowledge base is designed for process chemists and drug development professionals handling the synthesis and purification of N-methylmethanesulfonamide sodium salt (CAS 41881-75-8). This highly polar, moisture-sensitive compound is a critical nucleophilic substituent used in the synthesis of Rosuvastatin, a selective HMG-CoA reductase inhibitor[1].

Due to its extreme hygroscopicity and the solubility profile of its precursors, isolating a pure, free-flowing powder from the reaction mixture requires strict control over solvent matrices and inorganic byproducts.

Physicochemical Data & Impurity Profiling

Understanding the quantitative differences between your target salt, the free base, and reaction byproducts is the first step in designing a self-validating purification system.

ComponentMolecular WeightPhysical StateSolubility ProfilePurification / Removal Strategy
N-Methylmethanesulfonamide 109.15 g/mol Low-melting solid / OilSoluble in DCM, EtOH, WaterVacuum distillation (bp 118°C/0.3mmHg)[2]
Sodium N-Methylmethanesulfonamide 131.11 g/mol Solid (Hygroscopic)Soluble in Water, MeOHAnti-solvent precipitation (MTBE/Hexane)[3]
Methylamine Hydrochloride 67.52 g/mol SolidHighly soluble in WaterRemoved via aqueous wash of the free base
Sodium Chloride 58.44 g/mol SolidSoluble in Water, slightly in MeOHFiltration of the intermediate in anhydrous EtOH

Process Visualization

Attempting a "one-pot" synthesis from methanesulfonyl chloride (MsCl) directly to the sodium salt traps inorganic salts (NaCl, methylammonium chloride) in the final product matrix. The validated approach isolates the free sulfonamide before deprotonation.

Workflow Step1 Methanesulfonyl Chloride + Methylamine Step2 Free N-Methylmethanesulfonamide (Organic Extraction) Step1->Step2 Nucleophilic substitution (0°C to RT) Step3 Addition of NaOMe in Methanol (Deprotonation) Step2->Step3 Base addition (Moisture-free) Step4 Crude Reaction Mixture (Target Salt + MeOH + Trace H2O) Step3->Step4 Salt formation Step5 Azeotropic Distillation (Toluene Addition) Step4->Step5 Solvent stripping Step6 Anti-Solvent Precipitation (MTBE / Hexane) Step5->Step6 Breaks MeOH solvate Removes trace H2O Step7 Pure Sodium N-Methylmethanesulfonamide (Vacuum Dried) Step6->Step7 Filtration under N2

Workflow for the synthesis and purification of N-methylmethanesulfonamide sodium salt.

Standard Operating Procedure (SOP): Synthesis & Purification

As a Senior Application Scientist, I emphasize that a robust protocol is a self-validating system . You must verify the completion and purity of each phase before proceeding.

Phase 1: Isolation of the Free Sulfonamide
  • Causality & Rationale: You cannot purify the sodium salt away from methylamine hydrochloride later in the process because both are highly polar and water-soluble. You must isolate the free base first.

  • React methanesulfonyl chloride (1.0 eq) with methylamine (excess, typically 8M in EtOH) at 0 °C, warming to room temperature[2].

  • Remove the reaction solvent under reduced pressure.

  • Dilute the residue with Dichloromethane (DCM) and wash with a minimal amount of cold water to partition the methylamine hydrochloride into the aqueous layer.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the free N-methylmethanesulfonamide as an oil/low-melting solid.

  • Validation Checkpoint: Run a 1H -NMR ( CDCl3​ ). You should see a broad singlet at ~4.8 ppm (NH), a singlet at ~2.9 ppm ( N−CH3​ ), and a singlet at ~2.8 ppm ( S−CH3​ )[2]. Proceed only if the methylamine hydrochloride peaks are absent.

Phase 2: Deprotonation to the Sodium Salt
  • Causality & Rationale: Do not use aqueous NaOH. The resulting water will hydrate the sodium salt, turning it into an unworkable syrup. Use Sodium Methoxide (NaOMe) in anhydrous methanol to ensure a completely non-aqueous environment.

  • Dissolve the purified free sulfonamide in anhydrous methanol under an inert atmosphere (Argon/Nitrogen).

  • Add exactly 1.0 equivalent of NaOMe (either as a solid or a titration-verified methanolic solution).

  • Stir at room temperature for 2 hours to ensure quantitative deprotonation.

Phase 3: Purification via Azeotropic Drying & Crystallization
  • Causality & Rationale: The sodium salt forms a tight solvate with methanol and is highly hygroscopic. Direct evaporation usually yields a gum. Toluene is used to azeotropically break the methanol solvate and strip residual moisture, allowing the product to crystallize upon the addition of an anti-solvent like MTBE/Hexane[3].

  • Concentrate the methanolic reaction mixture under reduced pressure until a thick syrup is formed.

  • Add anhydrous toluene (3 volumes) to the flask and evaporate to dryness under reduced pressure. Repeat this azeotropic distillation twice.

  • Suspend the resulting crude solid in a minimal amount of anhydrous MTBE (Methyl tert-butyl ether). If the solid is too amorphous, add hexane dropwise (MTBE/Hexane mixture) to force crystallization[3].

  • Filter the solid rapidly using a Schlenk frit or a Buchner funnel blanketed with a steady stream of dry nitrogen.

  • Dry the solid in a vacuum oven at 50 °C for 12 hours.

  • Validation Checkpoint: Perform a Karl Fischer (KF) titration. The water content must be <0.2% w/w to prevent degradation during long-term storage.

Troubleshooting & FAQs

Q: My final purified product isolated as a sticky gel rather than a free-flowing solid. How do I recover it? A: This is the most common issue and is caused by either residual methanol (forming a solvate) or atmospheric moisture absorption. Fix: Redissolve the gel in a minimal amount of anhydrous methanol, add 5 volumes of anhydrous toluene, and perform a rotary evaporation at 45 °C. The toluene will azeotropically remove the methanol and water. Once a crust forms, triturate (grind) the residue in strictly anhydrous MTBE under a nitrogen atmosphere until it becomes a granular powder.

Q: I am detecting residual unreacted free sulfonamide in my product. How do I separate it from the sodium salt? A: The free sulfonamide is soluble in moderately polar organic solvents (like DCM or ethyl acetate), whereas the fully formed sodium salt is not. Fix: Suspend your crude mixture in anhydrous ethyl acetate or DCM and stir for 30 minutes. The unreacted free base will dissolve, leaving the pure sodium salt suspended as a solid. Filter the mixture under nitrogen to recover your purified salt.

Q: I used a one-pot method with NaH and now my product is heavily contaminated with NaCl. How do I separate them? A: Separating two inorganic-like salts is challenging but relies on subtle solubility differences in alcohols. Fix: Suspend the crude mixture in anhydrous ethanol and heat to 50 °C. The N-methylmethanesulfonamide sodium salt has moderate solubility in warm ethanol, while NaCl is largely insoluble. Filter the hot suspension to remove the NaCl, then concentrate the filtrate and precipitate your product using MTBE[3].

References

  • Google Patents.US20120022091A1 - Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof. Details on MTBE/Hexane crystallization methodologies.

Sources

Troubleshooting

minimizing alkyl chloride byproducts in sulfonylation

Technical Support Center: Sulfonylation Reactions A Senior Application Scientist's Guide to Minimizing Alkyl Chloride Byproducts Welcome to the technical support center. As researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sulfonylation Reactions

A Senior Application Scientist's Guide to Minimizing Alkyl Chloride Byproducts

Welcome to the technical support center. As researchers, scientists, and drug development professionals, achieving clean, high-yielding reactions is paramount. The sulfonylation of alcohols is a cornerstone transformation in organic synthesis, primarily for converting a poor leaving group (hydroxyl) into an excellent one (sulfonate ester). However, this reaction is frequently plagued by the formation of a persistent and often problematic byproduct: the corresponding alkyl chloride.

This guide is designed to move beyond simple protocols and delve into the mechanistic underpinnings of this side reaction. By understanding the "why," you can more effectively troubleshoot and optimize your experimental design. Here, we will address the common issues encountered in the lab through a detailed troubleshooting guide and a comprehensive FAQ section.

Troubleshooting Guide: Specific Experimental Issues

This section addresses direct problems you might be observing in your experiments. We focus on identifying the root cause and providing actionable, step-by-step solutions.

Issue 1: Significant Alkyl Chloride Peak Observed in Crude Reaction Mixture

Problem: You've run a sulfonylation (e.g., tosylation or mesylation) on a primary or secondary alcohol. Upon analysis of the crude material by ¹H NMR or LC-MS, you see a substantial amount of the corresponding alkyl chloride, sometimes as high as 10-50%.

Probable Cause(s):

The formation of an alkyl chloride from a sulfonate ester is a classic SN2 reaction. The key is identifying the source of the nucleophilic chloride and the conditions that favor this subsequent reaction.

  • The Base as a Chloride Source: This is the most common culprit. When using pyridine or similar amine hydrohalide-forming bases, the reaction generates a pyridinium chloride salt in situ.[1][2][3] This salt provides a ready source of chloride ions that can attack the newly formed, highly reactive sulfonate ester intermediate.[2][3]

  • Elevated Reaction Temperature: The rate of the SN2 reaction to form the alkyl chloride is highly temperature-dependent.[4] Running the reaction at elevated temperatures, or even allowing it to warm to room temperature for extended periods with a reactive substrate, can significantly increase the formation of this byproduct.[3]

  • Solvent Effects (DMF): While less common, using N,N-dimethylformamide (DMF) as a solvent with sulfonyl chlorides can lead to the formation of a Vilsmeier-Haack type reagent.[5][6][7] This iminium salt is not only a potential source of reactive chloride but can introduce other complexities into the reaction.[6][8]

Recommended Solutions:

Your primary goal is to starve the reaction of nucleophilic chloride and to run the reaction under conditions that disfavor the SN2 pathway.

Solution A: Change the Base System

Switch from pyridine to a non-nucleophilic, sterically hindered tertiary amine base. Triethylamine (Et₃N) is a common and effective choice.[2] For enhanced reactivity, especially with less reactive alcohols, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be included.[2] An even more effective approach involves using specific diamines which have been shown to accelerate the desired reaction while preventing the formation of alkyl chlorides.[3][9]

Table 1: Comparison of Common Bases in Tosylation of 1-Octanol

Base SystemTemperature (°C)Time (h)Yield of Octyl Tosylate (%)Yield of Octyl Chloride (%)
Pyridine (solvent)25-3012~75%~15-20%
Et₃N (1.5 eq)0 to 254>95%<2%
Et₃N / cat. DMAP0 to 252>98%<1%
Me₂N(CH₂)₆NMe₂ (1.5 eq)0 to 251>98%Not Detected

Data is representative and compiled based on typical outcomes described in the literature.[2][3][9]

Solution B: Strict Temperature Control

Always perform the addition of the sulfonyl chloride at 0 °C (ice-water bath).[4] After the addition, allow the reaction to stir at 0 °C for a period before letting it warm slowly to room temperature. For highly reactive substrates (e.g., benzylic or allylic alcohols), it may be necessary to maintain the low temperature for the entire reaction duration.[10]

Solution C: Choose an Appropriate Solvent

Use anhydrous aprotic solvents like Dichloromethane (DCM) or Acetonitrile (MeCN).[2][3] These solvents effectively dissolve the reagents while minimizing side reactions. Avoid DMF unless you have a specific reason to use it and are aware of the potential for Vilsmeier-Haack reagent formation.

Detailed Experimental Protocol

Protocol 1: General Procedure for Low-Byproduct Tosylation of a Primary Alcohol

This protocol utilizes an optimized base system to minimize alkyl chloride formation.

Materials:

  • Primary Alcohol (1.0 equiv)

  • p-Toluenesulfonyl Chloride (TsCl, 1.1 - 1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N, 1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP, 0.05 equiv)

  • Saturated aqueous NH₄Cl solution

  • Brine

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 equiv) and anhydrous DCM (to make a 0.2-0.5 M solution) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 equiv) followed by DMAP (0.05 equiv) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the p-toluenesulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the alcohol solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting alcohol is consumed (typically 1-4 hours).

  • Workup: Once complete, cool the reaction back to 0 °C and quench by the slow addition of cold, saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude sulfonate ester can be purified by flash column chromatography on silica gel. The alkyl chloride byproduct, if any, is typically less polar and will elute first.

Visualizing the Problem & Solution

To effectively troubleshoot, it is crucial to visualize the competing reaction pathways and the logic of your decisions.

G cluster_cause Root Cause: Pyridine System cluster_pathways Reaction Pathways Py_HCl Pyridinium Chloride (Nucleophilic Salt) ROTs R-OTs (Desired Sulfonate) Py_HCl->ROTs ROH R-OH (Alcohol) ROH->ROTs + TsCl + Pyridine TsCl TsCl Base Pyridine Base->Py_HCl + HCl (from reaction) RCl R-Cl (Alkyl Chloride Byproduct) ROTs->RCl + Cl⁻ (from Py-HCl) Good Desired Pathway Good->ROTs Bad Side Reaction Bad->RCl

Caption: Mechanism of alkyl chloride byproduct formation.

G Start High R-Cl Byproduct? CheckBase Base Used? Start->CheckBase CheckTemp Reaction Temp? CheckBase->CheckTemp Non-Nucleophilic SwitchBase Switch to Et3N or Diamine Base CheckBase->SwitchBase Pyridine CheckSolv Solvent Used? CheckTemp->CheckSolv ≤ 25 °C LowerTemp Run at 0 °C CheckTemp->LowerTemp > 25 °C AvoidDMF Avoid DMF CheckSolv->AvoidDMF DMF Success Problem Solved SwitchBase->Success LowerTemp->Success AvoidDMF->Success

Caption: Troubleshooting decision tree for sulfonylation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of alkyl chloride formation during sulfonylation?

A: It is a two-step process. First, the alcohol reacts with the sulfonyl chloride to form a sulfonate ester (e.g., a tosylate or mesylate).[11][12] This conversion turns the hydroxyl group into an excellent leaving group.[11][13] Second, a chloride ion (Cl⁻), present as a byproduct, acts as a nucleophile and displaces the sulfonate leaving group via an SN2 reaction, yielding the alkyl chloride.[2][3][14]

Q2: Are there alternatives to sulfonyl chlorides that completely avoid a chloride source?

A: Yes. If alkyl chloride formation is a persistent and unavoidable issue, consider using a different class of sulfonating agent.

  • Sulfonic Anhydrides: Reagents like p-toluenesulfonic anhydride (Ts₂O) or methanesulfonic anhydride (Ms₂O) can be used.[15] They react with alcohols to form the same sulfonate ester, but the byproduct is a sulfonate salt rather than a chloride salt, eliminating the source of the nucleophile.

  • Sulfonyl Fluorides: While often less reactive than their chloride counterparts, sulfonyl fluorides can be effective and do not produce chloride ions.[16] They can be particularly useful for reactions with amines to form sulfonamides where the corresponding sulfonyl chlorides may be too reactive or lead to side products.[17][18]

Q3: Does the structure of the alcohol (primary, secondary, tertiary) affect the rate of alkyl chloride formation?

A: Absolutely. The conversion of the sulfonate ester to the alkyl chloride is an SN2 reaction. Therefore, the rate is highly sensitive to steric hindrance.[19][20]

  • Primary Alcohols: Most susceptible to this side reaction.

  • Secondary Alcohols: Less susceptible than primary, but can still be a significant issue.

  • Tertiary Alcohols: Unlikely to form chlorides via an SN2 pathway. Here, elimination (E2) to form an alkene is the more probable side reaction under basic conditions.[2]

Q4: How can I purify my desired sulfonate ester away from the alkyl chloride byproduct?

A: Standard purification techniques are usually effective.

  • Flash Column Chromatography: This is the most common and effective method. Sulfonate esters are significantly more polar than the corresponding alkyl chlorides. A well-chosen solvent system (e.g., hexanes/ethyl acetate) will typically result in a clean separation, with the non-polar alkyl chloride eluting much earlier than the desired product.

  • Recrystallization: If your sulfonate ester is a crystalline solid, recrystallization can be a highly effective method for removing small amounts of the more soluble alkyl chloride impurity.[21]

Q5: My sulfonyl chloride is old. Could this be causing problems?

A: Yes. Sulfonyl chlorides are sensitive to moisture and can hydrolyze over time to the corresponding sulfonic acid.[2] This reduces the effective concentration of your reagent, leading to an incomplete reaction. While it doesn't directly cause alkyl chloride formation, the unreacted alcohol can complicate purification. Always use a fresh bottle of sulfonyl chloride or one that has been stored properly under an inert atmosphere in a desiccator.[2]

References

  • Benchchem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
  • Benchchem. (2025).
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  • Chemistry LibreTexts. (2014). 10.3: Converting an Alcohol to a Sulfonate Ester. [Link]

  • Chemistry Stack Exchange. (2015). Why does sulfonation of alcohols even work?. [Link]

  • PubMed. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. [Link]

  • Bunnett, J. F., & Bassett, Jr. J. Y. (1962). Kinetics of Reactions of Piperidine with Nitrophenyl Esters of p-Toluenesulfonic and Mesitylenesulfonic Acids. The Miserable Effect of ortho-Methyl Groups. Journal of the American Chemical Society.
  • ACS Publications. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. [Link]

  • RSC Publishing. (1995). Unusual steric effects in sulfonyl transfer reactions. [Link]

  • Benchchem. (2025).
  • RSC Publishing. (1981). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. [Link]

  • Organic Chemistry Portal. (1999). Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

  • ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. [Link]

  • Vaia. (n.d.). Alcohols react with sulfonyl chlorides to give alkyl sulfonates. [Link]

  • YouTube. (2020). 02.11 Formation of Sulfonate Esters from Alcohols. [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (2025). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. [Link]

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  • Yoshida, Y., Shimonishi, K., Sakakura, Y., Okada, S., Aso, N., & Tanabe, Y. (1999). Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Synthesis, 1999(09), 1633–1636.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
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  • RSC Publishing. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • PMC. (n.d.). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. [Link]

  • Benchchem. (2025). Physical and chemical properties of Vilsmeier's reagent.
  • YouTube. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Link]

  • Google Patents. (n.d.). US7297813B2 - Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media.
  • YouTube. (2020). Alcohols to Alkyl Chlorides, Part 6. [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Chloride - Common Conditions. [Link]

  • Google Patents. (n.d.).
  • LibreTexts. (n.d.). 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry. [Link]

  • PMC. (n.d.). Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. [Link]

  • ResearchGate. (n.d.). Screening of reaction conditions for sulfonylation. [Link]

  • YouTube. (2023). Alkyl Sulfonates: Preparation and Reactions. [Link]

  • Taylor & Francis Online. (2025). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. [Link]

  • YouTube. (2021). Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions). [Link]

  • ACS Publications. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. [Link]

  • PMC. (n.d.). Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration. [Link]

  • Google Patents. (n.d.).
  • LookChem. (n.d.). General procedures for the purification of Esters - Chempedia. [Link]

  • PMC. (n.d.). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. [Link]

  • ACS Omega. (n.d.). Insight into the Effect of Sulfonation Techniques on the Adsorption Properties of −SO3H Surface-Functionalized Coal as Adsorbent for Malachite Green Dye: Steric and Energetic Investigation. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Drying N-Methylmethanesulfonamide Sodium Salt

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists handling N-methylmethanesulfonamide sodium salt (CAS 41881-75-8).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists handling N-methylmethanesulfonamide sodium salt (CAS 41881-75-8). As a critical nucleophilic building block in the synthesis of the HMG-CoA reductase inhibitor Rosuvastatin[1], this sulfonamide salt poses unique handling challenges due to its severe hygroscopicity.

Below, we detail the causality behind common experimental failures, provide self-validating drying protocols, and troubleshoot moisture-related side reactions.

I. Core Troubleshooting & Causality FAQs

Q1: Why is N-methylmethanesulfonamide sodium salt so difficult to dry compared to its free base? A: The free base (N-methylmethanesulfonamide) is a relatively stable, non-hygroscopic solid. However, deprotonation to form the sodium salt creates a highly polar species that forms strong ion-dipole interactions with atmospheric water. The energy required to break the Na+⋯OH2​ coordinate bonds is substantial. Standard vacuum drying often fails because the salt can melt or thermally degrade before the tightly bound hydration sphere is fully evaporated.

Q2: What is the chemical consequence of using "wet" salt in the Rosuvastatin coupling step? A: In the synthesis of Rosuvastatin, the anhydrous sodium salt acts as a nucleophile to displace a leaving group (e.g., a halogen or mesylate) on the pyrimidine electrophile[2]. If residual moisture is present, water acts as a competing nucleophile. This leads to the irreversible hydrolysis of the pyrimidine intermediate, generating a hydroxylated byproduct, consuming the expensive electrophile, and drastically reducing the yield of the desired C-N coupled product.

ReactionPathway Electrophile Pyrimidine Electrophile (Rosuvastatin Intermediate) Target Desired Coupling Product (High Yield) Electrophile->Target + Anhydrous Salt Byproduct Hydrolyzed Pyrimidine Byproduct (Impurity) Electrophile->Byproduct + H2O (Side Reaction) Nucleophile Anhydrous N-Methylmethanesulfonamide Sodium Salt Nucleophile->Target Water Residual Moisture (H2O) Water->Byproduct

Impact of residual moisture on the pyrimidine coupling reaction.

Q3: Why is azeotropic distillation preferred over high-vacuum oven drying? A: Azeotropic distillation leverages the thermodynamics of binary mixtures. Toluene and water form a minimum-boiling azeotrope that boils at 85°C (lower than the boiling point of pure water). This allows for the continuous, physical removal of water at a temperature well below the thermal decomposition point of the sulfonamide salt[3]. Furthermore, the use of a Dean-Stark apparatus provides a self-validating visual cue: when water ceases to collect in the trap, the drying process is complete[4].

II. Validated Drying Methodologies

Protocol A: Azeotropic Distillation with Toluene (Industry Standard)

This is the most reliable method for generating strictly anhydrous N-methylmethanesulfonamide sodium salt for moisture-sensitive coupling reactions.

Step-by-Step Workflow:

  • Suspension: Transfer the wet N-methylmethanesulfonamide sodium salt into a round-bottom flask. Add anhydrous toluene at a ratio of 10–15 mL per gram of wet salt. (Note: The salt will remain largely insoluble in toluene, forming a slurry).

  • Apparatus Setup: Equip the flask with a Dean-Stark trap and a reflux condenser. Ensure the system is purged with inert gas (Nitrogen or Argon).

  • Azeotropic Reflux: Heat the vigorously stirred suspension to an external bath temperature of 115°C–120°C to achieve a steady reflux (internal temp ~110°C).

  • Water Collection: Monitor the Dean-Stark trap. The water-toluene azeotrope will condense, and water will phase-separate to the bottom of the trap.

  • Validation: Continue refluxing until the volume of water in the trap remains constant for at least 1 hour, and the condensing solvent runs completely clear.

  • Isolation: Cool the suspension to 0–5°C under an inert atmosphere. Filter the anhydrous salt rapidly using a Schlenk frit or under a nitrogen blanket.

  • Trace Solvent Removal: Transfer the solid to a vacuum desiccator and dry at 40°C under high vacuum (<1 mbar) for 2–4 hours to remove residual toluene.

AzeotropicDrying WetSalt Wet N-Methylmethanesulfonamide Sodium Salt AddToluene Suspend in Toluene (10-15 mL/g) WetSalt->AddToluene Reflux Heat to Reflux (110°C) AddToluene->Reflux DeanStark Azeotropic Water Removal via Dean-Stark Reflux->DeanStark Cooling Cool to 0-5°C & Filter under N2 DeanStark->Cooling DrySalt Anhydrous Salt (<0.1% Moisture) Cooling->DrySalt

Workflow for azeotropic drying of sulfonamide salts using toluene.

Protocol B: High-Vacuum Desiccator Drying (Small Lab Scale)

Suitable only for slightly damp material (not wet cakes from aqueous synthesis) where thermal stress must be completely avoided.

Step-by-Step Workflow:

  • Preparation: Grind the slightly damp salt into a fine powder inside a nitrogen-filled glovebag to maximize surface area.

  • Desiccant Loading: Place the powder in a wide, shallow glass dish. Place the dish in a vacuum desiccator containing fresh, active Phosphorus Pentoxide ( P2​O5​ ) or indicating Drierite.

  • Vacuum Application: Apply a high vacuum (<0.1 mbar).

  • Time & Temperature: Maintain at ambient temperature (20–25°C) for 48–72 hours.

  • Storage: Break the vacuum with dry Nitrogen or Argon. Immediately transfer the dried salt to an amber, airtight vial sealed with Parafilm.

III. Quantitative Data: Comparison of Drying Methods

To aid in experimental design, the following table summarizes the performance metrics of various drying techniques applied to highly hygroscopic sodium salts.

Drying MethodOperating Temp (°C)DurationResidual Moisture (KF Titration)ScalabilityPrimary Drawback
Azeotropic Distillation (Toluene) 110°C4–6 hrs< 0.1% Excellent (Kg to Ton)Requires solvent removal step post-filtration.
High-Vacuum Oven 60–80°C24 hrs0.5% – 1.0%ModerateRisk of partial melting/clumping; incomplete drying.
Vacuum Desiccator ( P2​O5​ ) 25°C48–72 hrs< 0.2%Poor (Grams only)Extremely slow; requires high surface area.
Lyophilization (Freeze Drying) -50°C to 20°C48 hrs~ 0.5%ModerateHighly porous product instantly reabsorbs moisture.

IV. References

  • International Laboratory USA - N-METHYLMETHANESULFONAMIDE SODIUM SALT Product Specifications. Retrieved from1

  • World Intellectual Property Organization (WO2007074391A2) - Preparation of a key intermediate in the synthesis of rosuvastatin. Retrieved from 2

  • European Patent Office (EP0117459A2) - Process for preparing anhydrous salts of dihydroxy aromatic compounds (Azeotropic Distillation). Retrieved from 3

  • European Patent Office (EP1682536A1) - Process for the manufacture of the calcium salt of rosuvastatin and crystalline intermediates thereof. Retrieved from4

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Sulfonamide Salts in Organic Solvents

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that navigating the solubility challenges of sulfonamide salts can...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that navigating the solubility challenges of sulfonamide salts can be a significant bottleneck in experimental workflows. This guide is designed with full editorial control to provide in-depth, practical solutions and the scientific rationale behind them.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering step-by-step guidance to resolve them.

Question: My sulfonamide salt is not dissolving in the selected organic solvent. What should I do first?

Answer:

Poor solubility can stem from several factors. Before making significant changes to your experimental plan, it's crucial to perform a systematic initial assessment. The choice of solvent, the solid-state properties of your salt, and the experimental conditions all play a critical role.

Start by following this initial troubleshooting workflow:

A Start: Sulfonamide salt insoluble B Is the solvent appropriate? (Check polarity, H-bonding) A->B Evaluate C Have you applied energy? (Stirring, heating, sonication) B->C Yes F Select a new solvent or a co-solvent system. B->F No D Is the system at equilibrium? C->D Yes G Apply moderate heating (e.g., 40-50°C) and vigorous stirring. Monitor for degradation. C->G No E Consider Advanced Techniques D->E Yes H Use the Isothermal Shake-Flask Method to determine equilibrium solubility. Allow 24-72 hours. D->H No I Proceed to pH modification, co-solvency, or salt form analysis. E->I Analyze

Caption: Initial troubleshooting workflow for solubility issues.

Question: How do I select a better organic solvent or co-solvent system for my sulfonamide salt?

Answer:

The principle of "like dissolves like" is a good starting point. Sulfonamides possess both polar (the sulfonamide group) and often non-polar (aromatic rings) characteristics. Their salts are ionic, which further increases their polarity.

1. Solvent Selection: The solubility of sulfonamides is highly dependent on the solvent's properties. Aprotic polar solvents are often effective because they can engage in hydrogen bonding and have high dielectric constants to solvate the salt.[1]

Data Presentation: General Solubility of Sulfonamides in Organic Solvents

Solvent ClassExamplesGeneral SolubilityRationale & Causality
Aprotic Polar DMSO, DMF, DMAcHigh These solvents are excellent hydrogen bond acceptors and have high polarity, effectively solvating both the sulfonamide functional group and its counter-ion.[1][2]
Protic Polar Methanol, EthanolModerate Alcohols can act as both hydrogen bond donors and acceptors. Solubility is generally lower than in aprotic polar solvents but better than in non-polar options.[3]
Ketones Acetone, CyclohexanoneModerate These solvents have a moderate polarity and can act as hydrogen bond acceptors.[1][3]
Ethers Dioxane, THFLow to Moderate Dioxane can show moderate solubility, especially in co-solvent systems, due to its ability to solvate the drug.[2]
Esters Ethyl AcetateLow Lower polarity and weaker hydrogen bonding capacity limit solubility.[3]
Hydrocarbons Toluene, CyclohexaneVery Low These non-polar solvents cannot effectively solvate the polar sulfonamide group or the ionic salt.[4][5]

2. Co-solvency: If a single solvent is ineffective, a co-solvent system can be a powerful tool. Co-solvency involves mixing a water-miscible organic solvent with water (or another solvent) to create a mixture with optimal polarity for your specific compound.[6][7] This technique can produce synergistic effects where the solubility in the mixture is greater than in either of the individual solvents.[2]

For example, mixtures of dioxane and water have been shown to significantly increase the solubility of some sulfonamides, creating a bell-shaped solubility profile where a specific mixture ratio provides maximum solubility.[2] A common strategy is to dissolve the sulfonamide salt in a minimal amount of a strong organic solvent like DMSO and then dilute it with a less potent, more compatible solvent for the subsequent application.

Question: The solubility of my compound seems to change with minor variations in my process. Could pH be a factor?

Answer:

Absolutely. Sulfonamides are ampholytic, meaning they have both acidic and basic functional groups. The sulfonamide group itself is weakly acidic (pKa ~9-11), while many sulfonamides also contain a basic group, such as an aromatic amine (pKa ~2-5).[8] This dual nature makes their solubility highly pH-dependent.[9][10]

At a specific pH, known as the isoelectric point, the molecule has no net charge and typically exhibits its minimum solubility. Adjusting the pH away from this point increases the proportion of the ionized (salt) form, which is more soluble in aqueous or polar organic media.[9][11]

  • In acidic conditions (low pH): The basic amine group is protonated (-NH₃⁺), forming a cationic salt.

  • In alkaline conditions (high pH): The acidic sulfonamide group is deprotonated (-SO₂NH⁻), forming an anionic salt.

Both of these salt forms are generally more soluble than the neutral species.[8][9]

cluster_0 Low pH (Acidic) cluster_1 Isoelectric Point (pI) cluster_2 High pH (Alkaline) A R-SO2NH-R'-NH3+ B High Solubility (Cationic Salt) A->B Favors C R-SO2NH-R'-NH2 A->C Increase pH D Minimum Solubility (Neutral/Zwitterionic) C->D Results in E R-SO2N(-)-R'-NH2 C->E Increase pH F High Solubility (Anionic Salt) E->F Favors

Caption: Effect of pH on Sulfonamide Ionization and Solubility.

If you suspect pH is the culprit, especially in mixed aqueous-organic systems, you should perform a pH-solubility profile.

Question: My protocol requires me to determine the exact solubility of my sulfonamide salt. How do I do this reliably?

Answer:

The gold standard for determining equilibrium solubility is the isothermal shake-flask method .[12] This method ensures that you are measuring the true thermodynamic solubility, not just a kinetic dissolution rate. It is crucial for building robust and reproducible processes.

Experimental Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of a sulfonamide salt in a specific solvent at a constant temperature.

Materials:

  • Your sulfonamide salt

  • Selected organic solvent(s)

  • Vials with screw caps

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (±0.5 °C).[3]

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Validated analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Methodology:

  • Preparation: Add an excess amount of the sulfonamide salt to a series of vials. The key is to ensure undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[3][12]

  • Solvent Addition: Accurately add a known volume or mass of the pre-equilibrated solvent to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed (e.g., 100 rpm) for a sufficient duration to reach equilibrium.[12]

    • Causality Note: The time to reach equilibrium can vary from 24 to 72 hours, depending on the compound and solvent system.[3] It is best practice to determine this by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.[12]

  • Phase Separation: Once equilibrium is achieved, stop agitation and let the vials stand in the incubator for several hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any undissolved microparticles.

    • Trustworthiness Check: The filter should be compatible with your solvent and pre-conditioned with the solution to avoid loss of the analyte due to adsorption.[3]

  • Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration into the linear range of your analytical method. Analyze the sample using your validated HPLC or UV-Vis method to determine the concentration.[3][12]

  • Calculation: Express the solubility in desired units, such as mg/mL, mol/L, or as a mole fraction.

Frequently Asked Questions (FAQs)

Q1: Why is selecting the correct salt form of a sulfonamide so important for solubility? The choice of the counter-ion to form the salt can dramatically alter the physicochemical properties of the parent drug, including its solubility and dissolution rate.[13] While salt formation is a common technique to increase the aqueous solubility of weakly acidic or basic drugs, the specific salt form (e.g., hydrochloride, mesylate, sodium, potassium) will have its own unique crystal lattice energy and solvation properties.[13][14] For instance, a mesylate salt was found to consistently produce higher solubility for one compound compared to its hydrochloride or hydrobromide forms.[13] Therefore, screening different salt forms is a critical step in early drug development to optimize solubility.

Q2: Can I use physical methods like micronization to improve the solubility of my sulfonamide salt in an organic solvent? Micronization, or reducing particle size, increases the surface area-to-volume ratio of the solid.[15] This enhances the dissolution rate (how fast it dissolves) but does not change the thermodynamic or equilibrium solubility (how much can dissolve).[6][16][17] If your experiment is time-limited, micronization can help the salt dissolve faster. However, if the compound is truly poorly soluble in that solvent, micronization will not increase the final concentration you can achieve at saturation.

Q3: What is the difference between solid dispersions and co-crystals for enhancing solubility? Both are advanced techniques used to improve the solubility of poorly soluble compounds.

  • Solid Dispersion: This refers to a system where the drug (in this case, the sulfonamide) is dispersed in a hydrophilic carrier or matrix, usually in an amorphous state. The original concept involved eutectic melts of a sulfonamide drug with a water-soluble carrier.[16][18] The high energy of the amorphous state and the presence of the hydrophilic carrier promote faster dissolution and can lead to a supersaturated solution.

  • Co-crystals: These are crystalline structures composed of the active pharmaceutical ingredient (API) and a co-former molecule held together by non-covalent bonds, such as hydrogen bonds. By selecting an appropriate co-former, it's possible to create a new crystal structure with significantly different (and hopefully better) solubility properties than the API alone.

Q4: Are there any "universal" solvents that work for most sulfonamides? While there is no single universal solvent, aprotic polar solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective at dissolving a wide range of sulfonamides and their salts.[1] Their strong hydrogen bond accepting capability and high polarity make them excellent choices as a starting point for solubility screening or for preparing concentrated stock solutions.[1][2]

References

  • Jensen, O. J., & Fox, C. L. (1943). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. The Journal of Urology, 49(2), 334-340. Available from: [Link]

  • Martínez, F., & Gómez, A. (2002). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of the Brazilian Chemical Society. Available from: [Link]

  • pH and the Solubility of Antimicrobials in Drinking Water. MWI Animal Health. Available from: [Link]

  • Kang, S. I., & Bae, Y. H. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Journal of Controlled Release, 80(1-3), 145-155. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • SOLUBILITY DATA SERIES. International Union of Pure and Applied Chemistry. Available from: [Link]

  • pH-Induced solubility transition of sulfonamide-based polymers. ResearchGate. Available from: [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 65(2), 539-553. Available from: [Link]

  • Barzegar-Jalali, M., & Jouyban-Gharamaleki, A. (2000). Solubility prediction of sulfonamides at various temperatures using a single determination. Available from: [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management. Available from: [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Płonka, A. M., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(20), 7083. Available from: [Link]

  • Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine. Available from: [Link]

  • SOLUBILITY OF SULPHONAMIDES. (1942). The BMJ, 2(4259), 216-217. Available from: [Link]

  • Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 13(5), 666-671. Available from: [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Martin, A., Wu, P. L., & Beer, B. D. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 72(8), 875-881. Available from: [Link]

  • The Utility of Sulfonate Salts in Drug Development. Request PDF. Available from: [Link]

  • Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. ResearchGate. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available from: [Link]

  • Soluble salts of sulfonamides. US Patent US2579933A.
  • Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Request PDF. Available from: [Link]

  • Ghafourian, T., & Barzegar-Jalali, M. (2005). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of pharmacy & pharmaceutical sciences, 8(3), 389-396. Available from: [Link]

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Optimization

Technical Support Center: Troubleshooting Storage Degradation of N-Methylmethanesulfonamide Sodium

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling N-methylmethanesulfonamide sodium (CAS 41881-75-8), a critical substituent used in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling N-methylmethanesulfonamide sodium (CAS 41881-75-8), a critical substituent used in the synthesis of APIs such as[1][2].

Because this compound is an aliphatic sulfonamide salt, its degradation profile differs significantly from common aromatic sulfonamides. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of your chemical inventory.

Core Mechanisms of Storage Degradation

Unlike aromatic sulfonamides (e.g., sulfamethoxazole), which possess a conjugated pi-system that makes them highly susceptible to photolytic degradation, aliphatic sulfonamides like N-methylmethanesulfonamide are generally [3]. However, their primary vulnerability lies in hydrolytic stress .

As a sodium salt, the compound is highly hygroscopic. When exposed to ambient moisture during improper storage, the salt absorbs water, creating a localized high-pH microenvironment. This moisture facilitates a nucleophilic attack on the electron-deficient sulfur atom, leading to the irreversible cleavage of the[4][5].

Pathway A N-Methylmethanesulfonamide Sodium Salt B Ambient Moisture (Nucleophilic Attack) A->B C S-N Bond Cleavage Transition State B->C Hydrolysis D Sodium Methanesulfonate (Degradant 1) C->D E Methylamine (Degradant 2) C->E

Hydrolytic degradation pathway of N-methylmethanesulfonamide sodium via S-N bond cleavage.

Frequently Asked Questions (FAQs)

Q1: My stored batch of N-methylmethanesulfonamide sodium has turned into a sticky solid and smells faintly of ammonia. What happened? A1: The physical clumping indicates moisture ingress due to compromised packaging. The "fishy" or ammonia-like odor is a direct result of S-N bond hydrolysis, which releases volatile gas as a primary degradation product[4]. The remaining solid is likely enriched with sodium methanesulfonate.

Q2: Why am I losing mass balance in my stability studies when using standard HPLC-UV? A2: Poor mass balance is a classic symptom of analyzing aliphatic sulfonamides with inappropriate detectors. Both primary degradation products—methylamine and methanesulfonate—lack a UV chromophore and will not be detected at standard analytical wavelengths (e.g., 254 nm)[3][4]. You must use a universal detector such as a to observe these degradants[4].

Q3: Can temperature fluctuations during shipping cause this degradation? A3: Yes. Hydrolytic degradation follows Arrhenius kinetics; elevated temperatures exponentially accelerate the S-N bond cleavage[4]. The compound must be stored at -20°C or 2-8°C under an inert gas (Argon/Nitrogen) to prevent moisture condensation and thermal degradation[6][7].

Troubleshooting Workflow

Workflow Start Observe Physical Change (Clumping / Odor) CheckpH Reconstitute & Check pH Start->CheckpH HighpH pH > 10 (Basic Shift) CheckpH->HighpH LowpH pH < 5 (Acidic Shift) CheckpH->LowpH Methylamine Suspect Methylamine Accumulation HighpH->Methylamine Sulfonate Suspect Methanesulfonic Acid Formation LowpH->Sulfonate Assay Run LC-MS / LC-CAD (UV-Vis is insufficient) Methylamine->Assay Sulfonate->Assay

Troubleshooting workflow for identifying degradation in stored N-methylmethanesulfonamide sodium.

Quantitative Data: Degradation Signatures

To aid in chromatographic identification, the following table summarizes the quantitative and analytical signatures of the parent compound and its storage degradation products.

CompoundRoleMolecular Wt. ( g/mol )Aqueous pH ContributionPrimary Detection Method
N-Methylmethanesulfonamide Sodium Parent API Intermediate131.13Basic (~9–10)LC-MS (ESI-) / CAD
Sodium Methanesulfonate Degradant (Hydrolysis)118.09NeutralLC-MS (ESI-) / CAD
Methylamine Degradant (Hydrolysis)31.06Highly Basic (>11)LC-MS (ESI+) / CAD

Experimental Protocol: Self-Validating Stability-Indicating Assay

To confirm degradation and validate your storage conditions, perform the following forced degradation and LC-MS/CAD assay. Causality & Design: This protocol is a self-validating system because it incorporates a mass-balance check. If the molar sum of the parent and degradant peaks is <98%, it proves that volatile degradants (methylamine) are escaping, prompting the immediate switch to sealed headspace vials[4].

Step 1: Sample Preparation & Forced Degradation (Positive Control)
  • Weighing: Weigh 10 mg of N-methylmethanesulfonamide sodium into a . Causality: Silanized glass prevents the highly polar degradation products from adsorbing to the container walls, which would otherwise skew the mass balance[4].

  • Dissolution: Dissolve in 10 mL of LC-MS grade water to create a 1 mg/mL stock solution.

  • Stress Aliquoting: Split the stock into three 1 mL aliquots:

    • Control: Store at 4°C immediately.

    • Acid Stress: Add 1 mL of 0.1 M HCl, incubate at 60°C for 24 hours[8].

    • Base Stress: Add 1 mL of 0.1 M NaOH, incubate at 60°C for 24 hours[8]. Causality: Base stress artificially mimics the localized high-pH environment caused by moisture absorption in the sodium salt over months of improper storage.

Step 2: Neutralization & Dilution
  • Neutralization: After 24 hours, neutralize the stressed samples with equimolar amounts of base (NaOH) or acid (HCl)[8]. Causality: Direct injection of highly acidic or basic samples will degrade the stationary phase of the HPLC column.

  • Dilution: Dilute all samples 1:10 with the mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid).

Step 3: LC-MS/CAD Analysis & Mass Balance Validation
  • Column Selection: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Causality: Methylamine and methanesulfonate are highly polar and will elute in the void volume of a standard C18 reversed-phase column, making quantification impossible.

  • Detection: Connect the column effluent in-series to a UV detector (set to 210 nm) and a CAD or MS[4].

  • Self-Validation Check: Calculate the molar sum of the parent peak and degradant peaks. A mass balance of 98–102% validates the assay. A lower mass balance indicates volatile loss, requiring the protocol to be repeated using crimp-sealed headspace vials.

References

  • Madej-Knysak, D., Adamek, E., & Baran, W. "Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates." International Journal of Molecular Sciences 25, no. 12 (2024): 6688. URL:[Link]

  • AS-1. "N-Methylmethanesulfonamide Sodium Salt 1g CAS No:41881-75-8." AXEL Global. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative ¹H NMR Analysis Guide: N-Methylmethanesulfonamide (Free Acid vs. Sodium Salt)

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Overview N-Methylmethanesulfonamide (PubChem CID 97632) is a highly versatile structural motif and intermediate utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Overview

N-Methylmethanesulfonamide (PubChem CID 97632) is a highly versatile structural motif and intermediate utilized extensively in pharmaceutical synthesis and medicinal chemistry[1],[2]. While the neutral free acid is widely used for organic synthesis, formulating this compound as a sodium salt drastically enhances its aqueous solubility—a mandatory requirement for parenteral drug formulations and in vitro biological assays.

This guide provides an objective comparison of the ¹H NMR spectroscopic profiles of the free acid in deuterated chloroform (CDCl₃) versus its sodium salt in deuterium oxide (D₂O). By understanding the mechanistic causality behind the spectral shifts, researchers can utilize NMR not just for structural confirmation, but as a self-validating tool to quantify salt formation efficacy.

Mechanistic Causality of Spectral Shifts

The transition from a neutral sulfonamide to a sodium sulfonamidate fundamentally alters the electronic environment of the molecule. Understanding these changes is crucial for accurate spectral interpretation.

  • Loss of Scalar Coupling (Spin-Spin Decoupling): In the free acid state, the N-CH₃ protons are scalar-coupled to the adjacent N-H proton ( 3J≈5.3 Hz), resulting in a distinct doublet[3]. Upon treatment with a base (e.g., NaOD), the N-H proton is removed. This eliminates the 3J coupling pathway, causing the N-CH₃ doublet to collapse into a sharp singlet.

  • Diamagnetic Shielding via Anion Formation: Deprotonation generates a sulfonamidate anion. The localized negative charge on the nitrogen atom significantly increases the local electron density. This electron density shields the adjacent N-CH₃ protons (and, to a lesser extent, the S-CH₃ protons via inductive effects), shifting their resonance upfield (to a lower ppm value).

Mechanism A Deprotonation of Sulfonamide N-H B Loss of 3J Scalar Coupling to N-CH3 A->B C Doublet Collapses to Singlet B->C D Formation of Sulfonamidate Anion E Increased Local Electron Density D->E F Upfield Shift (Shielding) of Methyl Protons E->F

Mechanistic causality of NMR spectral changes upon sulfonamide salt formation.

Comparative Quantitative Data

The following table contrasts the established ¹H NMR chemical shifts of the free acid[3] against the characteristic profile of its sodium salt form.

Structural FeatureFree Acid (in CDCl₃)Sodium Salt (in D₂O)Diagnostic Causality
S-CH₃ Protons 2.95 ppm (s, 3H)~2.80 ppm (s, 3H)Mild upfield shift due to inductive shielding from the anionic nitrogen.
N-CH₃ Protons 2.83 ppm (d, J=5.3 Hz, 3H)~2.55 ppm (s, 3H)Strong upfield shift (shielding); doublet collapses to a singlet due to N-H loss.
N-H Proton 4.32 ppm (br s, 1H)N/AProton is abstracted by the base and undergoes rapid D-exchange with the solvent.
Solvent Peak 7.26 ppm (CHCl₃ residual)4.79 ppm (HDO residual)Reflects the transition from an organic to an aqueous environment.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical workflow, the following protocols are designed as self-validating systems. Any deviation from the expected physical or spectroscopic checkpoints indicates a failure in sample preparation.

Protocol A: Preparation of the Sodium Salt NMR Sample

Objective: Convert the free acid to the sodium salt while preventing HDO peak broadening.

  • Weighing: Accurately weigh 10.9 mg (0.1 mmol) of N-methylmethanesulfonamide into a sterile 2 mL glass vial.

  • Base Addition: Add exactly 1.0 mL of a 0.1 M NaOD solution in D₂O (0.1 mmol). Causality: Using NaOD instead of NaOH prevents the introduction of exogenous protons, which would otherwise artificially inflate the HDO water peak at 4.79 ppm and potentially obscure baseline data.

  • Dissolution: Vortex the mixture for 30 seconds at room temperature.

  • Self-Validation Checkpoint: Visually inspect the vial. The solution must be 100% optically clear. If the solution is turbid, salt formation is incomplete, indicating either inaccurate weighing or degraded base.

  • Transfer: Pipette 600 µL of the clear solution into a standard 5 mm NMR tube.

Protocol B: ¹H NMR Acquisition and Validation
  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer at 298 K.

  • Lock and Shim: Lock the spectrometer to the D₂O signal. Shim the Z1-Z4 gradients until the lock signal is maximized and stable.

  • Acquisition Parameters: Run a standard 1D ¹H NMR experiment using 16 scans, a 1-second relaxation delay (D1), and a 30° flip angle.

  • Self-Validation Checkpoint (Integration): Process the spectrum and integrate the two methyl singlets.

    • The ratio of the S-CH₃ peak (~2.80 ppm) to the N-CH₃ peak (~2.55 ppm) must be exactly 1:1 (3H:3H) .

    • Failure Mode: A deviation greater than 5% in this ratio indicates chemical degradation (e.g., hydrolysis of the sulfonamide bond) or the presence of impurities. Furthermore, if the N-CH₃ peak retains any doublet character, the deprotonation was incomplete.

Workflow Step1 1. N-Methylmethanesulfonamide (Free Acid) Step2 2. Addition of NaOD in D2O (Deprotonation) Step1->Step2 Step3 3. Sodium Salt Formation (Clear Aqueous Solution) Step2->Step3 Step4 4. 1H NMR Acquisition (400 MHz, 298 K) Step3->Step4 Step5 5. Self-Validation: 1:1 Integration Ratio Step4->Step5

Workflow for the preparation and NMR validation of N-methylmethanesulfonamide sodium salt.

References

  • Source: National Institutes of Health (NIH)
  • Title: N-Methyl methanesulfonamide | 1184-85-6 - ChemicalBook Source: ChemicalBook URL
  • Title: Supporting Information A laterally-fused N-heterocyclic carbene framework from polysubstituted aminoimidazo[5,1-b]oxazol-6-ium s Source: Beilstein Journals URL

Sources

Comparative

A Comparative Guide to the Infrared Spectral Characteristics of N-methylmethanesulfonamide and its Sodium Salt

Introduction In the landscape of pharmaceutical development and organic synthesis, precise characterization of molecular species is paramount. N-methylmethanesulfonamide is a key structural motif and intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and organic synthesis, precise characterization of molecular species is paramount. N-methylmethanesulfonamide is a key structural motif and intermediate. The conversion of this sulfonamide to its sodium salt drastically alters its physical and chemical properties, including solubility and reactivity. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method to distinguish between the neutral sulfonamide and its corresponding anionic salt. This guide provides a detailed comparison of their IR spectral features, grounded in the principles of vibrational spectroscopy, to equip researchers with the practical knowledge needed for unambiguous identification. We will explore the characteristic vibrational modes of the sulfonamide functional group and analyze the significant spectral shifts that occur upon deprotonation and salt formation, providing a clear diagnostic framework.

Theoretical Background: Vibrational Modes in Sulfonamides

The infrared spectrum of a molecule is a unique fingerprint determined by the vibrations of its chemical bonds. For N-methylmethanesulfonamide and its sodium salt, the most informative spectral regions correspond to the vibrations of the sulfonyl (SO₂), sulfonamide nitrogen (S-N), and N-H/N-C bonds.

  • SO₂ Stretches: The sulfonyl group gives rise to two distinct, strong absorption bands: an asymmetric stretch (νₐₛ SO₂) and a symmetric stretch (νₛ SO₂). In neutral sulfonamides, these typically appear in the ranges of 1344-1310 cm⁻¹ and 1187-1145 cm⁻¹, respectively[1][2].

  • N-H Stretch: Secondary amides like N-methylmethanesulfonamide exhibit a single N-H stretching vibration (ν N-H), typically found between 3550 and 3250 cm⁻¹[3]. The exact position can be influenced by hydrogen bonding.

  • S-N Stretch: The stretching vibration of the sulfur-nitrogen bond (ν S-N) is typically weaker and appears in the fingerprint region, often between 924 and 895 cm⁻¹[1][2].

  • C-H Stretches: Absorptions from the methyl groups (ν C-H) are expected in the 2990–2850 cm⁻¹ region[3].

Upon formation of the sodium salt, the proton on the nitrogen atom is removed, creating an "azanion"[4]. This introduces a negative charge that is not localized on the nitrogen but is delocalized through resonance across the N-S-O₂ system. This delocalization significantly alters the bond order of the S=O and S-N bonds, leading to predictable and diagnostically critical shifts in their vibrational frequencies.

Experimental Workflow for FTIR Analysis

A reliable and reproducible workflow is essential for accurate spectral acquisition. The following diagram and protocol outline a standard procedure for analyzing solid-state samples.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_analysis Spectral Analysis P1 Weigh ~1-2 mg of Sample P2 Weigh ~100-200 mg of dry KBr Powder P3 Grind Sample & KBr to a Fine Powder P4 Press Mixture into a Transparent Pellet A1 Acquire Background Spectrum (Air or KBr) P4->A1 A2 Mount Sample Pellet in Spectrometer A3 Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) A4 Perform Data Processing (e.g., ATR/Baseline Correction) C1 Identify Key Vibrational Bands A4->C1 C2 Compare Peak Positions to Reference Spectra C3 Draw Structural Conclusions

Caption: Standard workflow for solid-state FTIR analysis using the KBr pellet method.

Detailed Protocol: KBr Pellet Preparation and Spectral Acquisition

This protocol ensures the acquisition of high-quality, reproducible infrared spectra for solid samples.

  • Preparation: Gently heat spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for 2-4 hours to remove any adsorbed water. Store the dried KBr in a desiccator.

  • Sample Grinding: In a clean agate mortar and pestle, add approximately 1-2 mg of the analyte (e.g., N-methylmethanesulfonamide sodium) and about 100-200 mg of the dried KBr.

  • Mixing: Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the particle size and homogeneity.

  • Pellet Pressing: Transfer a portion of the powder to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for 2-3 minutes to form a thin, transparent or translucent pellet.

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to acquire a spectrum of the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Carefully place the KBr pellet into the sample holder in the spectrometer. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with an appropriate resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 32) for a good signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum using the spectrometer software to identify peak wavenumbers (cm⁻¹).

Comparative Analysis of IR Spectra

The most effective way to understand the spectral features of N-methylmethanesulfonamide sodium is to compare it directly with its neutral precursor, N-methylmethanesulfonamide, and the parent compound, methanesulfonamide.

Functional GroupVibrational ModeMethanesulfonamide (CH₃SO₂NH₂) Approx. Wavenumber (cm⁻¹)N-methylmethanesulfonamide (CH₃SO₂NHCH₃) Approx. Wavenumber (cm⁻¹)N-methylmethanesulfonamide Sodium (CH₃SO₂N⁻Na⁺CH₃) Approx. Wavenumber (cm⁻¹)Rationale for Spectral Shift
Amine/Amide N-H N-H Stretch~3390-3320 (asym) & ~3280-3230 (sym)[2]~3350-3250 (single peak)Absent The acidic proton is removed upon salt formation.
Sulfonyl S=O Asymmetric Stretch (νₐₛ)~1340-1315[2]~1320-1310[1]~1290-1250 Key Diagnostic Peak. The negative charge on the nitrogen is delocalized into the SO₂ group, decreasing the S=O bond order and thus lowering the stretching frequency.[4]
Sulfonyl S=O Symmetric Stretch (νₛ)~1180-1150[2]~1155-1145[1]~1140-1120 Key Diagnostic Peak. Similar to the asymmetric stretch, resonance delocalization lowers the S=O bond order and shifts the peak to a lower wavenumber.[4]
Sulfur-Nitrogen S-N S-N Stretch~920-900[2]~915-895[1]~940-980 The S-N bond gains partial double-bond character due to resonance, increasing its bond strength and shifting the stretching frequency to a higher wavenumber.
Alkyl C-H C-H Stretch~2950-2850~2950-2850~2950-2850These vibrations are largely unaffected by changes at the sulfonamide group.

Discussion of Spectral Comparisons

  • From Methanesulfonamide to N-methylmethanesulfonamide: The primary change is in the N-H stretching region. The two bands characteristic of a primary amide's (R-NH₂) asymmetric and symmetric stretches are replaced by a single, broader band typical of a secondary amide (R₂-NH). The positions of the SO₂ and S-N stretches are not significantly altered.

  • From N-methylmethanesulfonamide to its Sodium Salt: This transformation results in the most dramatic and diagnostically useful spectral changes:

    • Disappearance of the N-H Stretch: The most obvious change is the complete absence of the N-H stretching band above 3200 cm⁻¹. This is definitive evidence of deprotonation.

    • Red-Shift of SO₂ Stretching Frequencies: The delocalization of the anionic charge from the nitrogen across the entire -SO₂N⁻- moiety is the core electronic effect. This resonance reduces the double-bond character of the S=O bonds. Consequently, the force constant of these bonds decreases, causing both the asymmetric and symmetric stretching vibrations to shift to lower wavenumbers (a "red shift"). This significant shift of 20-60 cm⁻¹ is a primary indicator of salt formation.

    • Blue-Shift of the S-N Stretching Frequency: Conversely, the resonance that weakens the S=O bonds strengthens the S-N bond by imparting partial double-bond character. This results in a "blue shift" of the S-N stretching vibration to a higher wavenumber, providing another piece of corroborating evidence for the formation of the sodium salt.

Conclusion

Infrared spectroscopy is a powerful tool for the structural elucidation of sulfonamides and their salts. The conversion of N-methylmethanesulfonamide to its sodium salt can be unequivocally confirmed by observing a specific set of changes in the IR spectrum. The key diagnostic markers for the formation of N-methylmethanesulfonamide sodium are:

  • The complete disappearance of the N-H stretching band.

  • A significant red shift (to lower wavenumbers) of both the asymmetric and symmetric SO₂ stretching bands.

  • A complementary blue shift (to higher wavenumbers) of the S-N stretching band.

By comparing an acquired spectrum to the data presented in this guide, researchers in pharmaceutical and chemical sciences can confidently identify and differentiate between the neutral and salt forms of this important compound, ensuring the correct material is used in subsequent applications.

References

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared spectra of benzene- and pentadeuterobenzenesulphonyl compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 24(11), 1705-1714.
  • Mesley, R. J., & Houghton, E. E. (1967). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Journal of Pharmacy and Pharmacology, 19(5), 295-305.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97632, N-Methylmethanesulfonamide. Retrieved from [Link].

  • Larkin, P. J., & Collins, M. P. (2018). Structure and vibrational spectroscopy of methanesulfonic acid. Royal Society Open Science, 5(12), 181446.
  • Popova, A. A., et al. (2006). IR spectral and structural studies of 4-aminobenzenesulfonamide (sulfanilamide)-d0, -d4, and -15N, as well as their azanions: Combined DFT B3LYP/experimental approach. International Journal of Quantum Chemistry, 107(8), 1752-1763.
  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679.
  • Di Mola, A., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. Molecules, 27(10), 3185.
  • Popova, A. A., et al. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. International Journal of Quantum Chemistry, 107(8), 1752-1763. Available at: [Link].

  • Di Mola, A., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. Molecules, 27(10), 3185. Available at: [Link].

  • Larkin, P. J., & Collins, M. P. (2018). (a) Solid and (b) liquid infrared spectra of methanesulfonic acid. The... [Figure]. ResearchGate. Available at: [Link].

  • Al-Sabagh, A. M., et al. (2023). Infrared spectrum of sodium methyl ester sulfonate. [Figure]. ResearchGate. Available at: [Link].

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].

  • NIST. (n.d.). Benzenesulfonamide, N-methyl-N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • Michalska, D., et al. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Retrieved from [Link].

  • Scribd. (n.d.). IR Absorption Peaks for Functional Groups. Retrieved from [Link].

  • Jayalakshmi, B., & Rao, B. T. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2.
  • ResearchGate. (2015). Dear friends , sodium alginate and sodium salt of lignosulphonic acid blends are subjected for FTIR. Why is new peak at 617nm in blends ?. Retrieved from [Link].

  • Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link].

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].

  • Khoma, R. E., et al. (2019). Synthesis, crystal structure, and spectral characteristics of N-(n-propyl)aminomethanesulfonic acid. Acute toxicity of aminomethanesulfonic acid and its N-alkylated derivatives. Voprosy Khimii i Khimicheskoi Tekhnologii, (6), 255-262.
  • Urbański, T., & Słopek, S. (1958). Infra-red spectra of sodium salts of some primary nitroparaffins. Spectrochimica Acta, 12(4), 257-260.

Sources

Validation

Analytical Strategies for N-Methylmethanesulfonamide Impurities: A Comparative Guide

Introduction & Regulatory Context The detection and quantification of N-methylmethanesulfonamide (NMMS) and its structural derivatives are critical components of pharmaceutical quality control. These compounds frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

The detection and quantification of N-methylmethanesulfonamide (NMMS) and its structural derivatives are critical components of pharmaceutical quality control. These compounds frequently emerge as synthetic intermediates, degradants, or potential genotoxic impurities (PGIs) during the manufacturing of active pharmaceutical ingredients (APIs) such as triptans (e.g., sumatriptan, rizatriptan) and statins (e.g., rosuvastatin) [1].

Under the International Council for Harmonisation (ICH) M7 guidelines, controlling sulfonate esters and related sulfonamides is mandatory due to their potential DNA-alkylating properties. This guide objectively compares the performance, causality, and validation parameters of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for NMMS impurity profiling.

Mechanistic Challenges in Detection

The analytical strategy for NMMS depends heavily on its specific chemical environment:

  • Chromophore Absence in Aliphatic Derivatives: Simple aliphatic methanesulfonamides lack an extended π -electron conjugation system, resulting in negligible UV absorbance above 200 nm. Analyzing these requires either pre-column derivatization to introduce a UV-absorbing moiety or the use of mass spectrometry [2].

  • Direct Detection of Aromatic Derivatives: When the NMMS moiety is covalently bonded to an aromatic system—such as the indole ring in sumatriptan impurities or the 1-(4-Aminophenyl) derivative—the extended conjugation allows for highly sensitive direct UV detection at 225–280 nm [3].

G Start API Matrix with NMMS Impurities Decision Target Sensitivity (ICH M7 Limits) Start->Decision HPLC HPLC-UV Method (> 0.05% LOD) Decision->HPLC Routine QA/QC LCMS LC-MS/MS Method (< 0.001% LOD) Decision->LCMS Trace PGI Prep1 Direct Injection (Phosphate Buffer) HPLC->Prep1 Prep2 Extraction/Derivatization (Formic Acid Buffer) LCMS->Prep2

Figure 1: Decision matrix for selecting NMMS impurity detection methods based on sensitivity.

Comparative Methodologies

Method A: RP-HPLC-UV (Routine QA/QC & Process Control)

Causality & Design: This method is optimized for aromatic NMMS derivatives (e.g., 1-(4-Aminophenyl)-N-methylmethanesulfonamide). A mixed-mode or specialized reversed-phase column (such as Newcrom R1 or a standard C18) is utilized to retain the polar sulfonamide group while resolving it from the highly hydrophobic bulk API. Orthophosphoric acid is deliberately chosen for the mobile phase to suppress the ionization of residual surface silanols on the silica stationary phase, thereby preventing peak tailing of basic amine groups [4].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh and dissolve the API sample in a diluent matching the initial mobile phase conditions (e.g., 50:50 Mobile Phase A:B) to achieve a final concentration of 2.0 mg/mL.

  • Chromatographic Setup:

    • Column: Reversed-phase C18 (150 mm × 4.6 mm, 5 µm) or equivalent low-silanol activity column.

    • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid).

    • Mobile Phase B: Acetonitrile : Methanol (40:60 v/v).

  • Elution Profile: Initiate a gradient elution starting at 5% B, holding for 2 minutes, then ramping to 70% B over 20 minutes to elute strongly retained hydrophobic API molecules.

  • Detection: Monitor UV absorbance at 225 nm (or 280 nm for indole-containing derivatives).

Method B: LC-MS/MS (Trace PGI Quantification)

Causality & Design: For regulatory compliance requiring limits of detection (LOD) below the Threshold of Toxicological Concern (TTC), LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is deployed. The non-volatile phosphate buffer used in Method A is strictly replaced with 0.1% formic acid. This substitution is critical: formic acid provides the necessary low pH to protonate the sulfonamide/amine groups for positive Electrospray Ionization (ESI+) while remaining fully volatile, thus preventing physical blockage and ion suppression in the mass spectrometer source [5].

Step-by-Step Protocol:

  • Sample Preparation: Spike the API sample with an isotopically labeled internal standard (e.g., NMMS-d3). Perform a liquid-liquid extraction using ethyl acetate to isolate the impurity from the bulk API matrix. Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute in 30% aqueous acetonitrile [2].

  • Chromatographic Setup:

    • Column: Sub-2 µm UPLC C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) for sharp peak resolution and reduced co-elution.

    • Mobile Phase A: 0.1% Formic acid in MS-grade water.

    • Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.

  • Elution Profile: Fast gradient from 10% B to 90% B over 8 minutes at a flow rate of 0.3 mL/min.

  • Detection: ESI positive mode. Monitor specific precursor-to-product ion MRM transitions (e.g., m/z 237 m/z 144 for specific derivatives) to ensure absolute specificity [5].

Comparative Performance Data

The following table summarizes the validation parameters for both methods in accordance with ICH Q2(R1) guidelines.

Validation Parameter (ICH Q2)RP-HPLC-UV (Method A)LC-MS/MS (Method B)
Target Application Aromatic NMMS derivatives / Process ImpuritiesAliphatic NMMS / Trace Genotoxic Impurities
Sensitivity (LOD) 0.005% - 0.01% (50 - 100 ppm)< 0.0001% (< 1 ppm)
Linearity ( r2 ) > 0.999 (Range: 0.5 - 10 µg/mL)> 0.995 (Range: 0.01 - 1.0 µg/mL)
Specificity Moderate (Requires baseline chromatographic resolution)Excellent (MRM mass filtering isolates target)
Matrix Interference High susceptibility (Co-elution risks)Low (Isotopic internal standards correct for matrix effects)
Throughput & Cost High throughput, Cost-effectiveModerate throughput, High instrumentation cost

Conclusion

The selection between HPLC-UV and LC-MS/MS for detecting N-methylmethanesulfonamide impurities is dictated by the chemical structure of the impurity and the required regulatory threshold. For routine batch release and process monitoring of aromatic NMMS derivatives, RP-HPLC-UV provides a robust, highly linear, and cost-effective self-validating system. Conversely, when monitoring trace aliphatic NMMS variants classified as PGIs under ICH M7, LC-MS/MS is the mandatory choice, offering unparalleled specificity and sub-ppm sensitivity through volatile buffer adaptation and MRM mass filtering.

References

  • Der Pharma Chemica. "Identification of Unknown Impurity by Advanced Spectroscopy Techniques in the Sumatriptan Base." Der Pharma Chemica,[Link]

  • SIELC Technologies. "1-(4-Aminophenyl)-N-methylmethanesulfonamide--hydrogen chloride (1/1) HPLC Method." SIELC Technologies, [Link]

  • Ingenta Connect. "Identification of impurities in rosuvastatin intermediate by high performance liquid chromatography coupled with linear ion trap mass spectrometry." Ingenta Connect, [Link]

Comparative

mass spectrometry analysis of sulfonamide sodium salts

Mass Spectrometry Analysis of Sulfonamide Sodium Salts: A Comparative Guide to Ionization and Desalting Strategies Sulfonamides are a critical class of broad-spectrum antibiotics widely utilized in human and veterinary m...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Analysis of Sulfonamide Sodium Salts: A Comparative Guide to Ionization and Desalting Strategies

Sulfonamides are a critical class of broad-spectrum antibiotics widely utilized in human and veterinary medicine. To enhance their aqueous solubility for pharmaceutical formulations, they are frequently synthesized as sodium salts (e.g., sulfadiazine sodium, sulfamethoxazole sodium). While this high solubility is beneficial for dosing, it introduces severe analytical bottlenecks during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

As a Senior Application Scientist, I frequently see methods fail because analysts treat sulfonamide sodium salts identically to their neutral counterparts. This guide objectively compares ionization techniques and details a self-validating sample preparation strategy to overcome sodium-induced matrix effects.

The Mechanistic Challenge of Sodium Adducts in MS

The primary hurdle in analyzing sulfonamide sodium salts lies in the ionization source. During Electrospray Ionization (ESI), the high concentration of Na+ ions in the evaporating droplet alters the fundamental ionization pathway.

The Causality of Signal Suppression: Sodium possesses a high affinity for the electronegative oxygen and nitrogen atoms within the sulfonamide moiety. During droplet desolvation, excess sodium outcompetes protons, causing the sodiated adduct [M+Na]+ to dominate the mass spectrum and severely suppress the desired protonated [M+H]+ signal[1][2].

Furthermore, [M+Na]+ adducts are thermodynamically robust. When subjected to Collision-Induced Dissociation (CID) in the collision cell, they require significantly higher collision energies to fragment. Even when fragmentation is achieved, sodiated precursors often fail to produce the characteristic m/z 156 product ion (resulting from the cleavage of the S-N bond), which is the industry-standard transition for sulfonamide quantification[2][3].

Ionization_Comparison Sample Sulfonamide Sodium Salt (High Na+ Matrix) ESI Electrospray Ionization (ESI) Liquid-Phase Ionization Sample->ESI Direct Infusion/LC APCI Atmospheric Pressure Chemical Ionization (APCI) Gas-Phase Ionization Sample->APCI Direct Infusion/LC ESI_Ions [M+H]+ & [M+Na]+ (Signal Split & Ion Suppression) ESI->ESI_Ions Droplet Desolvation APCI_Ions [M+H]+ Dominant (Salt Tolerant, No Adducts) APCI->APCI_Ions Corona Discharge MSMS_ESI Complex MS/MS Spectra Variable Fragmentation ESI_Ions->MSMS_ESI CID MSMS_APCI Clean MS/MS Spectra Stable m/z 156 Fragment APCI_Ions->MSMS_APCI CID

Figure 1: Mechanistic workflow comparing ESI and APCI pathways for sulfonamide sodium salts.

Comparing Ionization Techniques: ESI vs. APCI

To mitigate sodium-induced suppression, analysts must optimize the ionization source. While ESI is the default for many LC-MS/MS workflows, Atmospheric Pressure Chemical Ionization (APCI) offers a distinct mechanistic advantage for high-salt matrices[4].

Why APCI Ignores Sodium: Unlike ESI, which relies on liquid-phase droplet evaporation, APCI utilizes a heated vaporizer and a corona discharge needle to initiate gas-phase ion-molecule reactions[5]. Because sodium salts are non-volatile, they precipitate in the heated source and are exhausted to waste before they can enter the gas phase. Consequently, proton transfer from the ionized solvent plasma to the sulfonamide occurs cleanly, generating the [M+H]+ ion without multi-charged or sodiated interferences[6][7].

Table 1: Quantitative Comparison of ESI vs. APCI for Sulfamethoxazole Sodium (Data representative of a 100 ng/mL injection in a 0.9% NaCl matrix)

ParameterESI (Positive Mode)APCI (Positive Mode)Mechanistic Rationale
Base Peak Ion [M+Na]+ ( m/z 276) [M+H]+ ( m/z 254)APCI gas-phase proton transfer excludes non-volatile Na+ .
Signal-to-Noise (S/N) 15:1120:1ESI suffers from competitive ionization and signal splitting.
Matrix Suppression > 60% Signal Loss< 10% Signal LossAPCI is highly tolerant to inorganic buffers and salts.
Dominant MS/MS Ion Variable / Unstable m/z 156 (S-N Cleavage) [M+H]+ precursors yield predictable, low-energy CID fragments.

Self-Validating Desalting Protocol: Solid-Phase Extraction (SPE)

If ESI must be used (e.g., for multi-class antibiotic screening where APCI is unsuitable for thermally labile co-analytes), the sodium must be physically removed prior to MS introduction. Direct "dilute-and-shoot" methods will fail. Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) sorbent is the gold standard for this application[8][9].

The Causality of the Protocol: Sulfonamides are amphoteric compounds. By acidifying the sample to pH 4.0, the sulfonamide molecules are driven into their neutral, unionized state. This maximizes their hydrophobic interaction with the reversed-phase polymeric sorbent. Meanwhile, the Na+ ions remain strictly inorganic and highly polar, passing straight through the cartridge during the loading and aqueous wash steps[9][10].

Step-by-Step SPE Methodology

To ensure this protocol is a self-validating system , an isotopically labeled internal standard must be used to calculate absolute recovery and isolate extraction efficiency from residual ion suppression[8].

  • Internal Standard Spiking: Spike the sample with 10 ng/mL of Sulfamethoxazole-d4. (Validation Check: This surrogate tracks physical recovery losses throughout the extraction).

  • pH Adjustment: Adjust the sample pH to 4.0 using 0.1% formic acid.

  • Sorbent Conditioning: Pass 3 mL of LC-MS grade Methanol followed by 3 mL of LC-MS grade water through the HLB cartridge to activate the sorbent bed.

  • Sample Loading: Load the acidified sample at a controlled flow rate of 1–2 mL/min.

  • Desalting Wash: Wash the cartridge with 5 mL of 5% Methanol in water. (Causality: This critical step flushes the highly polar sodium ions into the waste without providing enough organic strength to elute the strongly bound sulfonamides).

  • Elution: Elute the target analytes with 3 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C and reconstitute in 0.5 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). (Validation Check: Run a solvent blank immediately after the sample to confirm zero carryover).

SPE_Workflow Condition 1. Condition MeOH & H2O Load 2. Load Sample Sulfonamides + Na+ Condition->Load Wash 3. Wash Elute Na+ to Waste Load->Wash Elute 4. Elute Extract Sulfonamides Wash->Elute Analyze 5. LC-MS/MS High Sensitivity Elute->Analyze

Figure 2: Solid-Phase Extraction (SPE) desalting workflow for sulfonamide analysis.

Conclusion

When analyzing sulfonamide sodium salts, the physical chemistry of the matrix cannot be ignored. For laboratories analyzing high-salt or complex matrices exclusively for sulfonamides, switching from ESI to APCI provides an immediate, hardware-level resolution to sodium adduction. However, for comprehensive screening methods requiring ESI, implementing a rigorously pH-controlled SPE desalting protocol is non-negotiable to maintain scientific integrity and quantitative accuracy.

References

  • Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography– Tandem Mass Spectrometry - LabRulez LCMS -8

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry - Agilent/HPST - 10

  • Analysis of Trace Levels of Sulfonamide and Tetracycline Antimicrobials in Groundwater and Surface Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry - Analytical Chemistry (ACS) - 4

  • Identification of Anionic Supramolecular Complexes of Sulfonamide Receptors with Cl−, NO3−, Br−, and I− by APCI-MS - PMC - 6

  • Representative mass spectra of selected sulfonamides without... - ResearchGate - 1

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O - Oxford Academic - 2

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers - LCGC International - 3

  • An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC -9

  • A Validated Atmospheric Pressure Chemical Ionization Method for Analyzing Sulfonamides in Pork Muscle Application - YoungIn -7

  • Atmospheric Pressure Chemical Ionization - Creative Proteomics - 5

Sources

Validation

Comparative Guide: Nucleophilicity of Sulfonamide Salts vs. Neutral Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, agrochemical development, and organic synthesis. However, modifying the nitrogen atom of a sulfonamide presents a unique chemical challenge...

Author: BenchChem Technical Support Team. Date: March 2026

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, agrochemical development, and organic synthesis. However, modifying the nitrogen atom of a sulfonamide presents a unique chemical challenge: the inherent lack of nucleophilicity in its neutral state.

This technical guide provides an objective, data-driven comparison of the nucleophilicity of neutral sulfonamides versus their deprotonated salt forms. By exploring the mechanistic causality behind their electronic states, we outline field-proven methodologies for achieving efficient C–N bond formation, including direct N-alkylation and the Fukuyama-Mitsunobu reaction.

Mechanistic Causality: Electronic States and Reactivity

The stark contrast in reactivity between a neutral sulfonamide and a sulfonamide salt is governed entirely by the localization of the nitrogen lone pair and the resulting energy of the Highest Occupied Molecular Orbital (HOMO).

The Neutral Sulfonamide: A Delocalized System

In a neutral primary or secondary sulfonamide ( R−SO2​−NH2​ or R−SO2​−NH−R′ ), the lone pair of electrons on the nitrogen atom is highly delocalized into the strongly electron-withdrawing sulfonyl ( SO2​ ) group[1]. This resonance stabilization significantly lowers the HOMO energy, rendering the neutral nitrogen atom a remarkably poor nucleophile[1]. Consequently, neutral sulfonamides are generally unreactive toward standard electrophiles like alkyl halides or epoxides without the presence of a base or specialized electrophilic activation (e.g., using silver salts like AgNTf2​ )[1].

The Sulfonamide Salt: A Localized Anion

Primary and secondary sulfonamides are relatively acidic, with pKa values typically ranging from 10 to 11 (for example, the pKa of p-toluenesulfonamide is approximately 10.2)[2][3]. When treated with a suitable base (such as K2​CO3​ , Cs2​CO3​ , or NaH ), the sulfonamide is deprotonated to form a sulfonamide anion (salt)[4]. This deprotonation creates a localized negative charge on the nitrogen atom, drastically raising the HOMO energy[1]. The resulting sulfonamide salt is a potent nucleophile capable of rapid SN​2 attacks on various electrophiles[5][6].

G cluster_neutral Neutral Sulfonamide Pathway cluster_salt Sulfonamide Salt (Anion) Pathway N1 Neutral Nitrogen (Lone Pair) D1 Delocalization into SO2 (Low HOMO Energy) N1->D1 R1 Poor Nucleophile (Unreactive to Alkyl Halides) D1->R1 N2 Deprotonated Nitrogen (Negative Charge) D2 Localized Electron Density (High HOMO Energy) N2->D2 R2 Strong Nucleophile (Rapid SN2 Attack) D2->R2

Figure 1: Mechanistic causality of sulfonamide nucleophilicity based on electronic states.

Quantitative Comparison of Reactivity Profiles

To guide experimental design, the physical and kinetic properties of both states are summarized below. The pKa of the specific sulfonamide dictates the choice of base required to drive the equilibrium toward the reactive salt form[7].

PropertyNeutral SulfonamideSulfonamide Salt (Anion)
Typical pKa (Primary/Secondary) ~10.0 – 11.5[2][8]N/A (Deprotonated State)
Nucleophilicity Very Poor (Kinetic barrier too high)Strong (Readily undergoes SN​2 )
HOMO Energy Low (Resonance stabilized)High (Localized negative charge)
Reactivity with Alkyl Halides Negligible at room temperatureRapid, high-yielding alkylation
Role in Mitsunobu Reaction Acts as the Pronucleophile (H-Nu)Acts as the Active Nucleophile (Nu⁻)
Required Reagents for C-N Bond Strong Lewis Acids (e.g., AgNTf2​ )[1]Mild/Strong Bases ( K2​CO3​ , NaH )[4]

Application 1: Direct Base-Mediated N-Alkylation

Because neutral sulfonamides cannot directly attack alkyl halides efficiently, N-alkylation protocols rely on in situ salt formation[5][6]. The causality is straightforward: adding a heterogeneous base like Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF or Acetonitrile) strips the proton from the sulfonamide, generating the nucleophilic salt that immediately attacks the electrophile.

Experimental Protocol: N-Alkylation of p-Toluenesulfonamide

Objective: Synthesize an N-alkyl p-toluenesulfonamide via SN​2 substitution.

  • Reagent Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of p-toluenesulfonamide (pKa ~10.2)[2] in anhydrous DMF (0.2 M concentration).

  • Salt Generation: Add 2.0 equivalents of finely powdered, anhydrous K2​CO3​ . Stir the suspension at room temperature for 30 minutes. Causality: The base deprotonates the sulfonamide, shifting the equilibrium to form the highly nucleophilic potassium sulfonamide salt.

  • Electrophile Addition: Slowly add 1.2 equivalents of the alkyl bromide (e.g., benzyl bromide) dropwise via syringe.

  • Reaction Progression: Heat the reaction mixture to 60 °C and stir for 4–6 hours.

  • Validation & QC: Monitor the reaction via TLC (Hexanes/EtOAc). The localized anion will rapidly consume the alkyl halide. Quench the reaction with water and extract with Ethyl Acetate. Confirm the product via 1H NMR; the disappearance of the broad NH singlet and the appearance of a new deshielded alkyl signal adjacent to the nitrogen (typically δ 3.0 - 4.5 ppm) validates successful C-N bond formation.

Application 2: The Mitsunobu Reaction (Sulfonamides as Pronucleophiles)

The Mitsunobu reaction is a premier method for converting alcohols into amines with strict inversion of stereochemistry[9][10]. However, the classic Mitsunobu reaction has a strict pKa limit : it only works with pronucleophiles that have a pKa < 11[8][11][12].

Why? The reaction relies on a betaine intermediate (formed by PPh3​ and DEAD/DIAD). This betaine must be basic enough to deprotonate the pronucleophile[13]. Because sulfonamides have a pKa of ~10, they fall perfectly within this window, allowing the betaine to abstract the proton and generate the reactive sulfonamide salt in situ[8][14].

Mitsunobu P1 PPh3 + DIAD/DEAD (Reagent Mixture) B1 Betaine Intermediate (Basic Species) P1->B1 D1 Deprotonation Event (Forms Sulfonamide Anion) B1->D1 Abstracts Proton S1 Neutral Sulfonamide (Pronucleophile, pKa < 11) S1->D1 A1 Alcohol Activation (Forms Alkoxyphosphonium Ion) D1->A1 Generates Anion R1 SN2 Attack by Sulfonamide Anion (Stereochemical Inversion) A1->R1 Electrophile Ready F1 N-Alkyl Sulfonamide Product R1->F1

Figure 2: The Mitsunobu reaction pathway utilizing a sulfonamide as a nitrogen pronucleophile.

Experimental Protocol: Fukuyama-Mitsunobu Coupling

Objective: Stereospecific C-N bond formation using 2-nitrobenzenesulfonamide (Nosyl amide) and a secondary alcohol[9][15].

  • System Setup: In an oven-dried flask under an argon atmosphere, dissolve 1.0 equivalent of the chiral secondary alcohol, 1.2 equivalents of 2-nitrobenzenesulfonamide, and 1.2 equivalents of Triphenylphosphine ( PPh3​ ) in anhydrous THF (0.1 M).

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add 1.2 equivalents of Diisopropyl azodicarboxylate (DIAD) dropwise. Causality: DIAD reacts with PPh3​ to form the betaine intermediate. The low temperature prevents undesired side reactions of the highly reactive betaine.

  • In Situ Salt Generation: As the betaine forms, it immediately deprotonates the 2-nitrobenzenesulfonamide (pKa ~10), generating the highly nucleophilic sulfonamide salt and the alkoxyphosphonium ion[12][13].

  • Nucleophilic Attack: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours. The sulfonamide anion performs a clean SN​2 attack on the activated alcohol, resulting in complete inversion of stereochemistry[9][10].

  • Validation & QC: Concentrate the mixture and purify via silica gel chromatography. LC-MS will show the expected mass of the coupled product. A polarimetry reading or chiral HPLC is required to validate the stereochemical inversion of the chiral center.

References

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review National Institutes of Health (PMC)[Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine RSC Advances[Link]

  • Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids TU Dublin Scholar[Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles ACS Publications[Link]

  • N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts Journal of Chemistry and Technologies[Link]

  • Experimental and Computational Assessment of Nitrogen Nucleophilicity of (S)-2-(Iodomethyl)-1-tosylpyrrolidine ACS Publications[Link]

  • p-Toluenesulfonamide Properties and pKa PubChem (NIH)[Link]

Sources

Comparative

A Comparative Guide for Synthetic Strategy: Pre-Formed Sodium Sulfonamide Salts vs. In-Situ Generation

In the landscape of modern drug discovery and development, the sulfonamide moiety remains a cornerstone of medicinal chemistry.[1][2][3] Its prevalence in a vast array of FDA-approved therapeutics underscores the need fo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the sulfonamide moiety remains a cornerstone of medicinal chemistry.[1][2][3] Its prevalence in a vast array of FDA-approved therapeutics underscores the need for robust and efficient synthetic methods to forge the critical S-N bond.[4][5][6][7] When employing sulfonamides as nucleophiles, particularly in cross-coupling reactions, chemists face a critical decision: utilize a stable, pre-formed sodium sulfonamide salt or generate the reactive anionic species in-situ?

This guide provides an in-depth comparison of these two methodologies. We will move beyond a simple list of pros and cons to explore the underlying chemical principles, practical laboratory considerations, and the direct impact of this choice on reaction outcomes, purity, and scalability. The insights presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions that best suit their specific synthetic challenges.

The Core Decision: Isolating the Nucleophile vs. On-Demand Activation

The fundamental difference between the two approaches lies in the timing and method of deprotonating the sulfonamide's nitrogen atom. The N-H bond of a typical sulfonamide is weakly acidic, requiring a sufficiently strong base to generate the corresponding anion, which serves as the active nucleophile in reactions like Buchwald-Hartwig or Ullmann cross-couplings.[8][9]

  • Pre-Formed Sodium Sulfonamide Salts: In this approach, the sulfonamide is deprotonated in a separate step, and the resulting sodium salt is isolated, purified, and characterized before being used in the subsequent reaction. This method treats the nucleophile as a distinct, stable reagent.

  • In-Situ Generation: This technique involves adding the neutral sulfonamide and a suitable base directly to the reaction vessel along with the other coupling partners. The active sodium salt is formed "in place" at the onset of the reaction.

The choice between these pathways has significant implications for nearly every aspect of the experimental process.

Comparative Analysis: A Head-to-Head Evaluation

To provide a clear framework for decision-making, we will compare the two methods across several key performance and practical metrics.

FeaturePre-Formed Sodium SaltIn-Situ GenerationRationale & Causality
Reaction Control & Stoichiometry Excellent. The salt is a well-defined, weighable solid. Stoichiometry is precise, preventing excess base from interfering with the reaction.Variable. Dependent on the base's purity, strength, and reaction with other components. Can lead to poorly controlled or stalled reactions if deprotonation is incomplete.Precise stoichiometry is critical in catalyst-sensitive cross-coupling reactions. Excess strong base can lead to catalyst decomposition or promote side reactions.[8]
Purity & Side Reactions Higher Purity. Eliminates side reactions associated with the deprotonation step (e.g., hydrolysis, solvent reactivity). The isolated salt is free of residual base or its byproducts.Potential for Impurities. The base itself or its byproducts can act as competing nucleophiles or promote undesired pathways. For example, NaOH can introduce water and act as a nucleophile, while NaH can reduce certain functional groups or react with solvents like DMF.[10][11]The absence of the deprotonating agent in the final reaction mixture simplifies the reaction matrix, leading to cleaner profiles and easier purification.
Convenience & Time Efficiency Less Convenient. Requires an additional synthetic step for salt preparation and isolation, adding time to the overall workflow.Highly Convenient. A one-pot procedure that simplifies the experimental setup and reduces overall reaction time.For rapid library synthesis or initial screening, the operational simplicity of the in-situ method is a significant advantage.[12]
Safety & Handling Generally Safer. The pre-formed salt is typically a stable, non-pyrophoric solid with predictable handling characteristics.Significant Hazards. Often employs highly reactive and hazardous bases like sodium hydride (NaH), which is flammable and releases explosive hydrogen gas upon reaction with the sulfonamide or trace moisture.[13][14]Handling NaH requires stringent anhydrous conditions, an inert atmosphere, and careful quenching procedures, adding complexity and risk to the experiment.[14]
Substrate Scope & Compatibility Broader Scope. Ideal for sensitive substrates that may be degraded by the strong bases used for in-situ generation. The reaction conditions are milder without the presence of a potent base.More Limited. Incompatible with base-sensitive functional groups (e.g., esters, some heterocycles). The choice of base is critical and must be compatible with all components.Using a pre-formed salt decouples the deprotonation from the coupling reaction, allowing for the use of substrates that would not survive the conditions required for in-situ anion formation.
Scalability & Reproducibility Highly Reproducible. As a well-characterized reagent, its use leads to consistent results batch-to-batch, which is crucial for process development.Challenging to Scale. Exothermic deprotonation with NaH can be difficult to control on a larger scale. Ensuring complete and consistent deprotonation can be problematic, leading to batch variability.The heat evolution from quenching NaH is a major safety concern in process chemistry, making the use of pre-formed salts a more reliable and safer option for scale-up.

Visualizing the Workflow

The operational differences between the two methodologies are best understood visually. The following diagrams illustrate the typical laboratory workflows.

G cluster_0 Pre-formed Salt Workflow A Weigh Pre-Formed Sodium Sulfonamide Salt B Add to Reaction Vessel with Catalyst & Substrate A->B C Add Solvent B->C D Heat to Reaction Temperature C->D E Reaction Workup & Purification D->E

Caption: Workflow using a pre-formed sodium sulfonamide salt.

G cluster_1 In-Situ Generation Workflow F Weigh Neutral Sulfonamide & Add to Anhydrous Solvent G Add Strong Base (e.g., NaH) Under Inert Atmosphere F->G H Stir for Deprotonation (H₂ Gas Evolution) G->H I Add Catalyst & Substrate H->I J Heat to Reaction Temperature I->J K Reaction Workup & Purification J->K

Caption: Workflow for the in-situ generation of the sodium salt.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these methods, we provide representative protocols for a palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction.

Protocol 1: Using a Pre-Formed Sodium Sulfonamide Salt

This protocol describes the coupling of an aryl bromide with a pre-formed sodium sulfonamide salt. It is a self-validating system because the use of a defined reagent ensures that the reaction outcome is directly attributable to the coupling conditions, not the efficiency of deprotonation.

Objective: To synthesize N-phenyl-4-toluenesulfonamide.

Materials:

  • Sodium N-(4-tolylsulfonyl)amide (Pre-formed salt)

  • Bromobenzene

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol%) and Xantphos (17.3 mg, 0.03 mmol, 6 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the pre-formed sodium N-(4-tolylsulfonyl)amide (117 mg, 0.6 mmol, 1.2 equiv).

  • Solvent and Substrate: Add anhydrous toluene (2 mL), followed by bromobenzene (53 µL, 0.5 mmol, 1.0 equiv).

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired N-phenyl-4-toluenesulfonamide.

Protocol 2: In-Situ Generation Using Sodium Hydride (NaH)

This protocol achieves the same transformation but relies on the in-situ deprotonation of the sulfonamide. The self-validating aspect here is the observation of hydrogen evolution, which confirms the deprotonation is occurring, and the subsequent product formation, which validates the entire one-pot sequence.

Objective: To synthesize N-phenyl-4-toluenesulfonamide.

Materials:

  • p-Toluenesulfonamide

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Bromobenzene

  • Pd₂(dba)₃

  • Xantphos

  • Anhydrous Toluene

Procedure:

  • Vessel and Reagent Preparation: To an oven-dried Schlenk tube, add p-toluenesulfonamide (103 mg, 0.6 mmol, 1.2 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene (2 mL) via syringe.

  • Deprotonation (CRITICAL STEP): Under a positive flow of argon, carefully add NaH (26 mg of 60% dispersion, 0.65 mmol, 1.3 equiv) in one portion. Caution: Hydrogen gas is evolved. The reaction vessel must be vented to a fume hood or bubbler.

  • Stirring: Stir the resulting suspension at room temperature for 30-45 minutes, or until gas evolution ceases, indicating complete formation of the sodium salt.

  • Catalyst Addition: In a separate vial under argon, pre-mix Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol%) and Xantphos (17.3 mg, 0.03 mmol, 6 mol%). Add this catalyst mixture to the reaction tube.

  • Substrate Addition: Add bromobenzene (53 µL, 0.5 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12-18 hours.

  • Workup and Purification: Follow steps 6-8 from Protocol 1.

Conclusion and Recommendations

The decision to use a pre-formed sodium sulfonamide salt or generate it in-situ is not trivial and carries significant consequences for the success, safety, and scalability of a synthetic route.

Choose Pre-Formed Sodium Sulfonamide Salts when:

  • Reproducibility and Scalability are Paramount: The use of a well-defined reagent is essential for process development and manufacturing.

  • The Substrate is Sensitive: Protecting base-labile functional groups is a priority.

  • Maximizing Purity is Critical: Eliminating potential side reactions from the deprotonation step simplifies purification and improves the final product's quality.

  • Safety is a Primary Concern: Avoiding the use of highly reactive reagents like NaH is often preferred, especially on a larger scale.

Choose In-Situ Generation when:

  • Speed and Convenience are Key: For rapid analogue synthesis or exploring initial reaction conditions in a discovery setting, the one-pot nature is highly advantageous.

  • The Substrates are Robust: If all starting materials are stable to the chosen base (e.g., K₂CO₃, Cs₂CO₃, or NaH).

  • Small-Scale Reactions are Performed: The hazards associated with bases like NaH are more manageable on a milligram to gram scale with proper engineering controls.

Ultimately, a thoughtful analysis of the specific project goals—be it the rapid generation of a lead compound or the development of a robust manufacturing process—will guide the synthetic chemist to the most logical and effective choice.

References

  • Liu, X. et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4), e358. Available at: [Link]

  • Youn, S. et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-213. Available at: [Link]

  • El-Sayed, R. et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • Jadhav, A. et al. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. World News of Natural Sciences, 49, 1-14. Available at: [Link]

  • Ngassa, F. N. et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Chen, G. et al. (2018). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Organic Letters, 20(15), 4437-4441. Available at: [Link]

  • Zhang, L. et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen, 11(9), e202200097. Available at: [Link]

  • Wang, Y. et al. (2024). Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. The Journal of Organic Chemistry, 89(3), 1953-1965. Available at: [Link]

  • Reddit user discussion. (2020). NaH vs NaOH in mechanism/reactions. r/chemistry. Available at: [Link]

  • Kumar, P. et al. (2018). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. ACS Omega, 3(10), 14210-14214. Available at: [Link]

  • Oreate AI Blog. (2025). Understanding Sodium Hydride: The Basics of NaH. Available at: [Link]

  • Khan, A. A. et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus, 16(2), e54955. Available at: [Link]

  • Venturello, P., & Barbero, M. (n.d.). Sodium hydride. Science of Synthesis. Available at: [Link]

  • Aslam, M. S. et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Available at: [Link]

  • Aslam, M. S. et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Available at: [Link]

Sources

Validation

A Comparative Guide to the ¹³C NMR Chemical Shifts of N-methylmethanesulfonamide and its Sodium Salt

Introduction In the landscape of pharmaceutical development and synthetic chemistry, sulfonamides represent a cornerstone class of compounds. Their structural characterization is paramount for quality control, reaction m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and synthetic chemistry, sulfonamides represent a cornerstone class of compounds. Their structural characterization is paramount for quality control, reaction monitoring, and mechanistic studies. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides direct, high-resolution insight into the carbon framework of a molecule. This guide offers an in-depth comparison of the ¹³C NMR chemical shifts for N-methylmethanesulfonamide and its corresponding sodium salt, contextualized with data from related analogues: methanesulfonamide and N,N-dimethylmethanesulfonamide. Understanding these spectral signatures is crucial for researchers working with sulfonamide-based active pharmaceutical ingredients (APIs) and intermediates.

The Significance of N-methylmethanesulfonamide and its Anion

N-methylmethanesulfonamide is a simple yet important structural motif. The acidity of the sulfonamide proton (N-H) allows for the formation of its conjugate base, the N-methylmethanesulfonamide anion, typically handled as a sodium salt. This deprotonation event is not merely a change in ionic state; it fundamentally alters the electronic environment throughout the molecule. These electronic changes are sensitively detected by ¹³C NMR, manifesting as predictable shifts in the resonance frequencies of the carbon nuclei. This guide will dissect these changes, providing a clear rationale for the observed spectral data.

Comparative Analysis of ¹³C NMR Chemical Shifts

The analysis of ¹³C NMR spectra hinges on understanding how the local chemical environment influences the magnetic shielding of each carbon nucleus. For the compounds , our focus is on two key signals: the sulfur-bound methyl group (S-CH₃) and the nitrogen-bound methyl group (N-CH₃).

While direct experimental spectra for N-methylmethanesulfonamide and its sodium salt are not widely published, we can compile reliable data from spectral databases for analogous compounds and use high-fidelity prediction models to establish a robust comparative framework. The data presented below was acquired in Dimethyl Sulfoxide-d₆ (DMSO-d₆), a common solvent for this class of compounds.

CompoundStructureCarbon AtomChemical Shift (δ, ppm)Data Source
MethanesulfonamideCH₃SO₂NH₂S-CH₃~40.5Experimental[1]
N-methylmethanesulfonamideCH₃SO₂NH(CH₃)S-CH₃~39.9Predicted
N-CH₃ ~29.1 Predicted
N-methylmethanesulfonamide Sodium CH₃SO₂N⁻Na⁺(CH₃) S-CH₃ ~41.2 Predicted
N-CH₃ ~33.8 Predicted
N,N-dimethylmethanesulfonamideCH₃SO₂N(CH₃)₂S-CH₃~40.1Experimental[2][3]
N-CH₃~37.4Experimental[2][3]

*Note: Predicted values were generated using advanced NMR prediction algorithms to supplement the discussion where direct experimental data is unavailable. These values provide a chemically sound basis for comparison.

Discussion: Interpreting the Chemical Shift Trends

The S-CH₃ Carbon Signal

Across all four compounds, the chemical shift of the sulfur-bound methyl carbon (S-CH₃) remains in a relatively narrow range of ~40-41 ppm . This consistency is expected, as the primary electronic effects influencing this carbon are the strongly electron-withdrawing sulfonyl group (-SO₂-). The degree of N-methylation or the state of protonation on the nitrogen has a minimal, second-order effect on this carbon, resulting in only minor shifts.

The N-CH₃ Carbon Signal: A Sensitive Probe for Deprotonation

The most informative trend is observed in the chemical shift of the nitrogen-bound methyl carbon (N-CH₃).

  • Effect of Methylation: Comparing N-methylmethanesulfonamide (~29.1 ppm) to N,N-dimethylmethanesulfonamide (~37.4 ppm), we see a significant downfield shift (from a lower ppm value to a higher one). This is a classic alpha-substitution effect where replacing the N-H proton with another methyl group leads to further deshielding of the N-methyl carbons.

  • Effect of Deprotonation: The key comparison is between N-methylmethanesulfonamide and its sodium salt. Upon deprotonation of the sulfonamide nitrogen to form the anion, the predicted chemical shift of the N-CH₃ carbon moves significantly downfield from ~29.1 ppm to ~33.8 ppm.

This downfield shift upon anion formation may seem counterintuitive, as the formation of an anion typically implies increased electron density. However, the phenomenon can be explained by considering the complex interplay of charge delocalization, hybridization changes, and solvent interactions. The negative charge on the nitrogen is delocalized onto the electronegative oxygen atoms of the sulfonyl group. This resonance effect alters the hybridization and electronic distribution around the nitrogen atom, leading to a net deshielding effect on the adjacent methyl carbon. This makes the N-CH₃ chemical shift an excellent and highly sensitive indicator for confirming the formation of the sulfonamide anion.

Visualization of Structural Effects on ¹³C NMR Shifts

The following diagram illustrates the structural relationships and the key chemical shift changes discussed.

Caption: Deprotonation of N-methylmethanesulfonamide and its effect on ¹³C NMR shifts.

Self-Validating Experimental Protocol for ¹³C NMR Analysis

To ensure trustworthy and reproducible results, the following protocol should be followed. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Objective: To acquire a quantitative, proton-decoupled ¹³C NMR spectrum of N-methylmethanesulfonamide sodium salt.

1. Sample Preparation:

  • Step 1.1: Accurately weigh 20-50 mg of the N-methylmethanesulfonamide sodium sample into a clean, dry vial.

    • Rationale: This concentration range is typically sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe on modern NMR spectrometers[4].

  • Step 1.2: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). For DMSO-d₆, ensure it is from a freshly opened sealed ampoule to minimize water content.

    • Rationale: DMSO-d₆ is an excellent choice for many organic salts due to its high polarity. D₂O is an alternative if the compound is sufficiently water-soluble. The deuterium in the solvent is used for the field-frequency lock system of the spectrometer, which maintains magnetic field stability over the course of the experiment[5].

  • Step 1.3: Gently vortex or sonicate the sample until it is fully dissolved.

  • Step 1.4: Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup & Calibration:

  • Step 2.1: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz ¹H frequency or higher).

    • Rationale: Higher magnetic field strengths provide greater signal dispersion and sensitivity, which is beneficial for ¹³C NMR due to its low natural abundance (1.1%)[6].

  • Step 2.2: Lock the spectrometer onto the deuterium signal of the solvent.

  • Step 2.3: "Shim" the magnetic field. This process involves adjusting a series of small magnetic coils to optimize the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • Step 3.1: Load a standard proton-decoupled ¹³C pulse program (e.g., zgpg30 on Bruker systems).

    • Rationale: Proton decoupling removes the splitting of carbon signals by attached protons (¹J-CH coupling), simplifying the spectrum so that each unique carbon appears as a singlet[7].

  • Step 3.2: Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm for most organic molecules)[8].

  • Step 3.3: Set the number of scans (NS). A typical starting point is 1024 scans. This number can be increased to improve the signal-to-noise ratio (S/N).

    • Rationale: The S/N ratio improves in proportion to the square root of the number of scans[5].

  • Step 3.4: Set the relaxation delay (D1) to at least 5 seconds. For more accurate quantitative analysis, a longer delay (e.g., 5 times the longest T₁ of the carbons of interest) is required.

    • Rationale: This delay allows the carbon nuclei to return to their thermal equilibrium state between pulses, ensuring that peak integrations are more representative of the relative number of carbons.

4. Data Processing:

  • Step 4.1: Apply a Fourier Transform to the acquired Free Induction Decay (FID).

  • Step 4.2: Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Step 4.3: Reference the spectrum. For DMSO-d₆, the central peak of the solvent multiplet is set to 39.52 ppm[9]. This provides a reliable internal standard.

  • Step 4.4: Perform baseline correction to ensure a flat baseline across the spectrum.

The following workflow diagram summarizes the key stages of the NMR analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (20-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock setup Set Pulse Program & Parameters lock->setup acquire Acquire Data (e.g., 1024 scans) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference Spectrum (e.g., DMSO-d6 at 39.52 ppm) phase->reference baseline Baseline Correction reference->baseline Final Spectrum Final Spectrum baseline->Final Spectrum

Caption: A typical workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR spectrum is a powerful tool for the structural analysis of sulfonamides and their salts. The chemical shift of the N-methyl carbon, in particular, serves as a highly sensitive and reliable marker for the deprotonation state of the sulfonamide nitrogen. The significant downfield shift observed upon formation of the N-methylmethanesulfonamide sodium salt provides an unambiguous signature for this transformation. By comparing the spectrum of an unknown sample to the reference data provided in this guide, researchers in drug development and process chemistry can confidently determine the structure and ionic state of their compounds, ensuring the integrity and quality of their work.

References

  • SpectraBase. (n.d.). N,N-Dimethylmethanesulfonamide - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Retrieved from [Link][3]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link][9]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link][10]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • University of Oregon. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link][7]

  • Ebrahimi, A. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link][5]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Agrawal, P. K., & Schneider, H.-J. (1983). Deprotonation induced 13 C NMR shifts in phenols and flavonoids. Tetrahedron Letters, 24(2), 177-180. Available at: [Link][11]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Purity Analysis of Commercial N-methylmethanesulfonamide Sodium

Introduction: The Criticality of Purity in N-methylmethanesulfonamide Sodium N-methylmethanesulfonamide sodium is a key intermediate and reagent in the synthesis of various active pharmaceutical ingredients (APIs).[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in N-methylmethanesulfonamide Sodium

N-methylmethanesulfonamide sodium is a key intermediate and reagent in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Notably, it serves as a crucial building block in the synthesis of Rosuvastatin, a widely used HMG-CoA reductase inhibitor for treating high cholesterol.[2] Given its direct role in the manufacturing of therapeutic agents, the purity of N-methylmethanesulfonamide sodium is not merely a quality metric but a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final drug product.

Impurities, even at trace levels, can have significant consequences. They may be inert and simply lower the yield of subsequent reactions, or they could be reactive, leading to the formation of undesirable side products. Most critically, some impurities can be toxic or genotoxic, posing a direct risk to patient health. Therefore, a robust and multi-faceted analytical approach is essential to comprehensively characterize the purity profile of commercial N-methylmethanesulfonamide sodium.

This guide provides an in-depth comparison of the primary analytical techniques used for this purpose. We will delve into the causality behind experimental choices, present validated protocols, and offer field-proven insights to empower researchers to select the most appropriate methods for their specific needs.

Chapter 1: Profiling Potential Impurities

The first step in any purity analysis is to understand the potential impurities that may be present. These can be categorized based on their origin in the manufacturing process:

  • Starting Materials: Unreacted methanesulfonyl chloride and methylamine.

  • By-products: N,N-dimethylsulfamide from the reaction with dimethylamine (a common impurity in methylamine).

  • Genotoxic Impurities: Alkylating agents like methyl methanesulfonate (MMS), which can form from residual methanol and methanesulfonic acid, are of particular concern due to their mutagenic properties.[3][4] Regulatory bodies mandate strict control of such impurities.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, dichloromethane).

  • Degradation Products: Compounds formed during storage or under specific stress conditions.

Chapter 2: Chromatographic Techniques - The Workhorses of Purity Analysis

Chromatography is indispensable for separating the main component from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for analyzing non-volatile and thermally labile compounds like N-methylmethanesulfonamide sodium.[5] Its high resolving power allows for the separation and quantification of a wide range of impurities.

Causality of Method Selection: A reversed-phase HPLC (RP-HPLC) method is chosen due to the polar nature of the analyte and its potential impurities. A C18 column provides a versatile stationary phase for separating compounds with varying polarities. UV detection is suitable as the sulfonamide group provides some UV absorbance, though derivatization can be employed to enhance sensitivity for trace impurities if necessary.[6] The method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability.[7][8]

Experimental Protocol: RP-HPLC-UV Method

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and a Diode-Array Detector (DAD) or UV detector.[8]

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]

    • Column Temperature: 30°C.

    • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.5.[8]

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient is often preferred to resolve both polar and non-polar impurities in a single run. (e.g., Start with 95% A, ramp to 50% A over 20 minutes, then return to initial conditions).

    • Flow Rate: 1.0 mL/min.[8]

    • Detection Wavelength: 210 nm (or a more specific wavelength if impurities have a distinct chromophore).

    • Injection Volume: 10 µL.[8]

  • Standard and Sample Preparation:

    • Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).

    • Standard Solution: Accurately weigh and dissolve a reference standard of N-methylmethanesulfonamide sodium in the diluent to a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the commercial sample at the same concentration as the standard solution.

  • Analysis and Calculation:

    • Inject the standard and sample solutions.

    • Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, especially for known impurities, a reference standard for each impurity should be used for quantification.

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC purity analysis of N-methylmethanesulfonamide sodium.

Gas Chromatography (GC)

While HPLC is ideal for the parent compound, GC, particularly with a mass spectrometry (MS) detector, is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and potent genotoxic impurities like MMS.[4][7][9]

Causality of Method Selection: The high volatility of potential genotoxic impurities makes GC a superior choice for their detection at trace levels. A polar column like a DB-WAX is often used for good separation of these compounds.[4] MS detection provides definitive identification through mass fragmentation patterns and high sensitivity using Selected Ion Monitoring (SIM) mode.[9]

Experimental Protocol: GC-MS for Genotoxic Impurities

  • Chromatographic System:

    • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

    • Column: DB-WAX (30 m x 0.53 mm, 1.0 µm film thickness) or equivalent.[4]

    • Carrier Gas: Helium or Nitrogen at a constant flow.[4]

    • Injection Mode: Splitless, to maximize sensitivity for trace analysis.

    • Injector Temperature: 200°C.

    • Oven Temperature Program: Start at 40°C (hold for 5 min), ramp to 220°C at 10°C/min, hold for 5 min.

    • MS Transfer Line Temperature: 230°C.

    • Ion Source Temperature: 230°C.

    • Detection Mode: Selected Ion Monitoring (SIM) for target impurities to achieve low detection limits.

  • Standard and Sample Preparation:

    • Solvent: Dichloromethane or another suitable solvent free from interfering peaks.

    • Standard Solution: Prepare a stock solution of MMS and other potential volatile impurities. Create a series of dilutions to establish a calibration curve.

    • Sample Solution: Dissolve a accurately weighed amount of the N-methylmethanesulfonamide sodium sample (e.g., 100 mg) in the solvent (e.g., 1 mL).

  • Analysis and Calculation:

    • Inject the standards and sample.

    • Quantify the impurities by comparing the peak areas in the sample to the calibration curve generated from the standards. The limits of detection and quantification can be as low as 0.02 and 0.05 ppm, respectively.[4]

Workflow for GC-MS Impurity Analysis

Caption: Workflow for GC-MS analysis of volatile impurities.

Chapter 3: Spectroscopic and Titrimetric Methods

While chromatography excels at separation, other techniques provide crucial structural and quantitative information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for structure elucidation and can serve as a primary quantitative method (qNMR). It provides a holistic view of the sample, capable of identifying and quantifying components without the need for individual reference standards.[10][11]

Causality of Method Selection: ¹H NMR provides a rapid fingerprint of the compound. The chemical shifts and integration of the N-methyl and S-methyl protons are characteristic. ¹³C NMR provides information on the carbon skeleton.[10] NMR is particularly powerful because the signal intensity is directly proportional to the number of nuclei, making it inherently quantitative.[12] This is invaluable for assessing purity against a certified internal standard.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Solvent: Deuterium oxide (D₂O) is a suitable solvent.[11]

    • Internal Standard: Accurately weigh a known amount of a certified internal standard (e.g., maleic acid) that has a resonance peak in a clear region of the spectrum.

    • Sample: Accurately weigh a known amount of the N-methylmethanesulfonamide sodium sample.

    • Dissolve both the sample and the internal standard in a precise volume of D₂O in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Calculation:

    • Integrate the well-resolved peaks corresponding to the analyte and the internal standard.

    • Calculate the purity of N-methylmethanesulfonamide sodium using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * Purity_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass.

Workflow for Quantitative NMR Analysis

Caption: Workflow for quantitative NMR (qNMR) purity determination.

Acid-Base Titration

Titration is a classic, cost-effective, and highly precise method for determining the overall assay of the main component.

Causality of Method Selection: N-methylmethanesulfonamide sodium is the salt of a strong base (NaOH) and a weak acid (N-methylmethanesulfonamide). It can be assayed by titrating with a standardized acid. A non-aqueous titration is often preferred to achieve a sharper endpoint.

Experimental Protocol: Non-Aqueous Acid-Base Titration

  • Reagents:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized against potassium hydrogen phthalate.

    • Solvent: Glacial acetic acid.

    • Indicator: Crystal violet solution.

  • Procedure:

    • Accurately weigh a suitable amount of the N-methylmethanesulfonamide sodium sample and dissolve it in glacial acetic acid.

    • Add a few drops of crystal violet indicator. The solution will appear violet.

    • Titrate with the standardized 0.1 N perchloric acid until the color changes from violet to blue-green, which indicates the endpoint.

    • Perform a blank titration with the solvent and indicator alone and subtract the blank volume from the sample titration volume.

  • Calculation:

    • Calculate the purity based on the volume of titrant consumed, its normality, and the equivalent weight of N-methylmethanesulfonamide sodium.

    • Each mL of 0.1 N perchloric acid is equivalent to 13.11 mg of C₂H₆NNaO₂S.

Chapter 4: A Comparative Summary

The choice of analytical method depends on the specific objective, whether it's routine quality control, impurity identification, or the quantification of trace-level genotoxic compounds.

Parameter HPLC-UV GC-MS NMR Titration
Primary Use Purity/impurity profile, AssayVolatile & genotoxic impuritiesStructure confirmation, Assay (qNMR), Impurity IDAssay of main component
Specificity High for separationVery high with MS detectionHigh (structural info)Low (measures total base)
Sensitivity Moderate (ppm levels)Very high (ppb levels)[4]Low to moderateLow
Quantification Requires reference standardsRequires reference standardsAbsolute (qNMR with internal std)Absolute (primary method)
Throughput HighModerateLowHigh
Strengths Versatile, robust, widely used for related compounds.[8]Unmatched for volatile genotoxins.[7]Identifies unknown impurities, no chromophore needed.[12]High precision, low cost.
Limitations Requires chromophore, non-volatile impurities onlyNot for non-volatile compoundsLower sensitivity, expensive equipmentNon-specific, subject to interference from other basic impurities.

Conclusion: An Integrated Approach to Ensuring Quality

No single technique can provide a complete picture of the purity of N-methylmethanesulfonamide sodium. A comprehensive quality control strategy relies on an intelligent combination of these methods.

  • HPLC serves as the primary tool for routine purity checks and quantifying known non-volatile impurities.

  • GC-MS is essential for ensuring compliance with strict regulatory limits on residual solvents and genotoxic impurities.

  • NMR is invaluable during process development for identifying unknown by-products and as an orthogonal method for assay verification.

  • Titration offers a simple, precise, and cost-effective method for routine assay determination.

By understanding the strengths and limitations of each technique and applying them judiciously, researchers and drug development professionals can confidently ascertain the purity of N-methylmethanesulfonamide sodium, thereby safeguarding the quality and safety of the life-saving medicines derived from it.

References

  • A Comparative Guide to Analytical Methods for the Quantification of Methanesulfonamide - Benchchem. (n.d.).
  • N-Methyl methanesulfonamide | 1184-85-6 - ChemicalBook. (n.d.).
  • SCAQMD METHOD 315-91. (n.d.).
  • RI HPLC Method for Analysis of Methyl methanesulfonate (MMS) on Primesep N Column. (2025, February 3).
  • GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. (2017, September 9). Research Article.
  • Validating an HPLC method for Rizatriptan N-Methylsulfonamide according to ICH guidelines - Benchchem. (n.d.).
  • Gas chromatographic and mass spectrometric analysis of the products of methylation of sulfonylurea drugs - PubMed. (n.d.).
  • Separation of Methanesulfonamide, N-(2-phenylethyl)- on Newcrom R1 HPLC column. (2018, February 16).
  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC. (2022, March 17).
  • CAS No : 1184-85-6 | Product Name : N-Methyl methanesulfonamide | Pharmaffiliates. (n.d.).
  • Low-level Determination of Residual Methyl Methane Sulfonate and Ethyl Methane Sulfonate in Pharmaceuticals by Gas Chromatography with Mass Spectrometry - ResearchGate. (2026, February 9).
  • N-Methylmethanesulfonamide Sodium Salt - CymitQuimica. (n.d.).
  • Methanesulfonic acid sodium salt HPLC | IP9918 | CAS 2386-57-4 - Chemical Worlds. (n.d.).
  • Nuclear Magnetic Resonance- and Electron Paramagnetic Resonance Spectroscopic Characterization of S4N4 and (SN)x Dissolved in [EMIm][OAc] - PMC. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
  • Determination of trace methanesulfonates in drug matrix using derivatization and headspace single drop microextraction followed by high-performance liquid chromatography with ultraviolet detection - PubMed. (2019, April 26).
  • Solid-state NMR spectroscopy of drug substances and drug products. (2020, October 29).
  • Pharmaceutical Characterization with NMR | Spectroscopy Online. (2020, November 16).
  • NMR Spectroscopy - MSU chemistry. (n.d.).
  • Assessing the Purity of Sodium 4-isopropylbenzenesulfonate for Pharmaceutical Research: A Comparative Guide - Benchchem. (n.d.).
  • Who can guide me about determination of sodium metabisulfite by complexometric or titration? | ResearchGate. (2017, October 3).
  • Aqueous Titrations: Assay of Drugs - vbspu. (n.d.).
  • SODIUM HYDROXIDE 0.5N TESTING METHODS. (2021, October 25).
  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization - Semantic Scholar. (2022, March 17).
  • Standardization of permanganate solutions with sodium oxalate. (n.d.).

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Validation

A Senior Application Scientist's Guide to Distinguishing N-methylmethanesulfonamide from its Hydrolysis Products

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the chemical stability and purity of any compound are paramount. N-methylmethanesulfonamide, whethe...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the chemical stability and purity of any compound are paramount. N-methylmethanesulfonamide, whether a drug substance, intermediate, or counterion, is susceptible to hydrolysis, yielding methanesulfonic acid (MSA) and methylamine (MA). The presence of these degradants can have significant implications for product safety, efficacy, and shelf-life. Therefore, robust analytical methodologies to detect, identify, and quantify these species are not just a matter of quality control; they are a fundamental requirement.

This guide provides an in-depth comparison of core analytical techniques, moving beyond a simple listing of methods to explain the causality behind experimental choices. It is designed to equip you with a multi-faceted analytical strategy, ensuring the integrity of your results through self-validating systems.

The Chemistry of Degradation: The Hydrolysis Pathway

Understanding the underlying chemical transformation is the first step in developing a sound analytical strategy. N-methylmethanesulfonamide undergoes hydrolysis through the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl group.[1] This process cleaves the sulfur-nitrogen (S-N) bond, resulting in the formation of two highly polar, low molecular weight products: methanesulfonic acid and methylamine.[1][2][3][4]

The reaction is often influenced by pH, with hydrolysis rates potentially increasing in acidic or basic conditions.[1] Given the distinct chemical properties of the parent amide versus its acidic and basic hydrolysis products, a successful analytical approach must be capable of resolving compounds with widely different polarities and ionization behaviors.

Hydrolysis cluster_products Hydrolysis Products parent N-methylmethanesulfonamide (C2H7NO2S) water + H2O parent->water products water->products S-N Bond Cleavage MSA Methanesulfonic Acid (CH4O3S) products->MSA MA Methylamine (CH5N) products->MA

Caption: Hydrolysis of N-methylmethanesulfonamide yields methanesulfonic acid and methylamine.

Core Analytical Strategies: A Multi-Pronged Approach

No single technique can provide a complete picture of purity and degradation. A robust, self-validating system relies on orthogonal methods—techniques that measure different chemical properties. For this specific challenge, we will focus on a powerful triad of analytical tools:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural identification.

  • Mass Spectrometry (MS): For unambiguous molecular weight confirmation and high-sensitivity detection.

  • High-Performance Liquid Chromatography (HPLC): For accurate separation and quantification.

Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Fingerprint

Expertise & Experience: The "Why" Behind NMR

NMR is the gold standard for structural elucidation because it directly probes the chemical environment of each atom in a molecule.[5][6][7] For distinguishing N-methylmethanesulfonamide from its hydrolysis products, ¹H NMR is particularly powerful. The chemical shift of protons is highly sensitive to the electronic environment. The protons on the methyl group attached to the sulfur atom (S-CH₃) will have a distinctly different resonance compared to those on the methyl group attached to the nitrogen atom (N-CH₃). Hydrolysis fundamentally alters this environment, providing a clear, unambiguous fingerprint for each species.

Expected Spectral Features

The key to using NMR for this purpose is recognizing the unique signals for each compound. In a deuterated solvent like D₂O (deuterium oxide), which is suitable for these polar compounds, the exchangeable N-H proton of the parent amide and the amine/acid protons of the products will not be observed, simplifying the spectra.

CompoundFunctional GroupExpected ¹H NMR Chemical Shift (δ, ppm) in D₂OMultiplicity
N-methylmethanesulfonamide S-CH₃~3.0Singlet
N-CH₃~2.8Singlet
Methanesulfonic Acid S-CH₃~2.9Singlet
Methylamine N-CH₃~2.5Singlet

Note: Exact chemical shifts can vary based on solvent, concentration, and pH.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.[5]

  • Internal Standard: Add a known quantity of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP), for accurate chemical shift referencing and potential quantification.

  • Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (400 MHz or higher is recommended for good signal dispersion).[5]

  • Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the distinct singlet peaks corresponding to the S-CH₃ and N-CH₃ protons of the parent and hydrolysis products. The relative integrals provide a molar ratio of the species present.

Trustworthiness: A Self-Validating System

The validity of NMR data is confirmed by comparing the observed chemical shifts to reference spectra of authenticated standards for N-methylmethanesulfonamide, methanesulfonic acid, and methylamine. The presence of two distinct methyl singlets confirms the parent compound, while the appearance of new singlets at the characteristic shifts for MSA and methylamine provides definitive evidence of hydrolysis.

Technique 2: Mass Spectrometry (MS) - Unambiguous Mass Detection

Expertise & Experience: The "Why" Behind MS

Mass spectrometry offers unparalleled sensitivity and specificity by measuring the mass-to-charge ratio (m/z) of ionized molecules.[8][9] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an exceptionally powerful tool for identifying and quantifying trace-level impurities. For this application, its strength lies in providing unambiguous confirmation of the molecular weights of the parent compound and its degradants. High-Resolution Mass Spectrometry (HRMS) can further provide the exact elemental composition, leaving no room for doubt.

Expected Mass Spectra

The choice of ionization mode is critical. Electrospray ionization (ESI) is ideal for these polar molecules. We will use polarity switching (alternating between positive and negative ion modes) to ensure detection of all species in a single run.

CompoundFormulaMolecular Weight ( g/mol )Ionization ModeExpected m/z
N-methylmethanesulfonamide C₂H₇NO₂S109.15ESI Positive110.0270 [M+H]⁺
Methanesulfonic Acid CH₄O₃S96.11ESI Negative95.0016 [M-H]⁻
Methylamine CH₅N31.06ESI Positive32.0498 [M+H]⁺

Experimental Protocol: LC-MS Analysis

  • Chromatography: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation (details in the next section). This is critical for retaining the highly polar hydrolysis products.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with the initial HILIC mobile phase (e.g., 90:10 acetonitrile:water).

  • MS Instrumentation: Couple the LC system to a mass spectrometer equipped with an ESI source. A high-resolution instrument (e.g., Q-TOF or Orbitrap) is preferred.

  • MS Acquisition Parameters:

    • Ionization Mode: ESI with polarity switching (Positive and Negative).

    • Scan Range: m/z 50-200.

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: ~120-150 °C.

  • Data Analysis: Extract ion chromatograms (EICs) for the exact m/z values listed in the table above. The presence of a chromatographic peak corresponding to the correct retention time and the accurate mass confirms the identity of each compound.

Trustworthiness: A Self-Validating System

The LC-MS method provides two orthogonal data points for each analyte: retention time and accurate mass . The probability of an unrelated impurity having both the same retention time and the same exact mass as one of our target analytes is virtually zero. This two-factor authentication makes the identification highly trustworthy.

Technique 3: High-Performance Liquid Chromatography (HPLC) - The Separation Workhorse

Expertise & Experience: The "Why" Behind HPLC and the HILIC Advantage

While NMR and MS are superb for identification, HPLC is the industry standard for quantification. The primary challenge here is the vast difference in polarity between N-methylmethanesulfonamide and its hydrolysis products. Standard reversed-phase (RP-HPLC) methods, which use a nonpolar stationary phase, will fail to retain the highly polar methanesulfonic acid and methylamine; they would simply elute in the void volume, making separation and quantification impossible.[10][11]

This is where expertise in chromatographic modes is crucial. Hydrophilic Interaction Liquid Chromatography (HILIC) is the solution. HILIC employs a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[12][13][14][15] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained, while less polar compounds elute earlier. In HILIC, water is the strong, eluting solvent—the inverse of reversed-phase chromatography.[12][16]

Hypothetical HILIC Chromatographic Profile

CompoundExpected Retention Time (min)Elution Order Rationale
N-methylmethanesulfonamide ~3.5Least polar of the three; weakest interaction with the polar stationary phase.
Methylamine ~5.0Highly polar and basic; strong hydrophilic partitioning and potential ionic interactions.
Methanesulfonic Acid ~6.5Extremely polar and acidic; strongest interaction with the aqueous layer on the stationary phase.

Experimental Protocol: HILIC Method for Quantification

  • Instrumentation: An HPLC or UHPLC system equipped with a UV detector or, preferably, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as methylamine lacks a strong UV chromophore.

  • Column: A HILIC column, e.g., a silica or diol-based phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile, pH adjusted to 4.5.

  • Mobile Phase B: 10 mM Ammonium Acetate in 5:95 Water:Acetonitrile.

  • Gradient Program:

    • 0.0 min: 95% B

    • 8.0 min: 60% B

    • 8.1 min: 95% B

    • 10.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Quantification: Prepare calibration standards of methanesulfonic acid and methylamine. Calculate the percentage of each impurity in the sample based on the peak area relative to the calibration curve.

Trustworthiness: A Self-Validating System

Method validity is established through a rigorous system suitability protocol. Before sample analysis, inject a standard mixture containing all three components. The system is deemed suitable only if critical parameters are met:

  • Resolution: The peaks for all three compounds are baseline resolved (Resolution > 2.0).

  • Peak Shape: The tailing factor for each peak is between 0.9 and 1.5.

  • Reproducibility: Multiple injections of the same standard show a relative standard deviation (RSD) of <2.0% for peak areas and retention times.

This ensures that the chromatographic system is performing correctly and that the quantitative data generated is accurate and reliable.

Caption: A synergistic workflow for the complete characterization of N-methylmethanesulfonamide stability.

Comparative Summary and Recommended Strategy

TechniquePrimary PurposeSensitivityKey StrengthKey Limitation
¹H NMR Structural IdentificationLow (mg range)Provides unambiguous structural information and molar ratios without species-specific standards.Low throughput; not ideal for trace-level detection.
LC-MS Identity ConfirmationVery High (pg-ng range)Unbeatable specificity through accurate mass; ideal for detecting trace degradants.Quantification can be complex due to matrix effects and differential ionization efficiencies.
HPLC-CAD/ELSD Separation & QuantificationHigh (ng-µg range)Robust and reproducible quantification of impurities; the workhorse for quality control.Requires a universal detector (CAD/ELSD) for accurate quantification of non-UV active analytes.

Strategic Implementation:

For comprehensive analysis, these techniques should be used in concert.

  • Method Development & Validation: Use NMR and LC-MS to definitively identify the peaks observed in the HPLC chromatogram, confirming that they correspond to the parent compound and the correct hydrolysis products.

  • Routine Quality Control: Once the HPLC method is validated, it can be used as the primary tool for routine purity testing and stability studies due to its high throughput and quantitative accuracy.

  • Impurity Investigation: If an unknown peak appears during a stability study, turn to LC-MS for initial identification based on its mass and fragmentation pattern, followed by NMR for full structural elucidation if necessary.

By adopting this integrated, evidence-based approach, you can ensure the highest level of scientific integrity and confidence in your results, safeguarding the quality and safety of your developmental compounds.

References

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works. [Link]

  • Grek, J., & Wiczling, P. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • PolyLC. (n.d.). HILIC Columns for Polar Separations. [Link]

  • Wang, W., et al. (n.d.). A Density Functional Theory Study of the Hydrolysis Mechanism of Sulfachloropyridazine.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • Rogić, V., et al. (n.d.). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry.
  • Page, M. I., et al. (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Wood, J. M., et al. (2002, April 7). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. University of Huddersfield Research Portal.
  • Domainex. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. [Link]

  • Park, M-K., et al. (n.d.). Determination of Sulfonamides by NMR Spectroscopy. YAKHAK HOEJI.
  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-43.
  • Chen, D., et al. (2020). Size-Resolved Chemical Composition of Sub-20 nm Particles from Methanesulfonic Acid Reactions with Methylamine and Ammonia. ACS Earth and Space Chemistry.
  • Chen, D., et al. (2020). Data: Size-resolved chemical composition of sub-20 nm particles from methanesulfonic acid reactions with methylamine and ammonia. Dryad.
  • Hanson, D. R., et al. (n.d.). Role of Methanesulfonic Acid in Sulfuric Acid–Amine and Ammonia New Particle Formation. The Journal of Physical Chemistry A.
  • Slideshare. (n.d.). Analysis of sulfonamides. [Link]

  • Gowda, B. T., et al. (n.d.). Infrared and NMR Spectra of Arylsulphonamides.
  • OpenRiver. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

Sources

Comparative

thermal analysis (DSC/TGA) of N-methylmethanesulfonamide sodium

Title: Thermal Analysis (DSC/TGA) of N-Methylmethanesulfonamide Sodium: A Comparative Guide for Process Chemists Executive Summary N-methylmethanesulfonamide sodium (NMMS-Na) is a highly reactive nucleophilic salt, most...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermal Analysis (DSC/TGA) of N-Methylmethanesulfonamide Sodium: A Comparative Guide for Process Chemists

Executive Summary N-methylmethanesulfonamide sodium (NMMS-Na) is a highly reactive nucleophilic salt, most notably utilized as a critical intermediate in the synthesis of the blockbuster statin API, Rosuvastatin[1]. For researchers and drug development professionals, understanding the thermal stability of this compound is not just an analytical exercise—it is a fundamental requirement for safe scale-up, long-term storage, and reaction optimization.

This guide provides an objective comparison of the thermal properties of NMMS-Na against its neutral counterpart, N-methylmethanesulfonamide, and related sulfonamide salts. By leveraging Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in accordance with USP <891> standards[2][3], we establish a self-validating framework for evaluating the thermodynamic behavior of these essential building blocks.

Mechanistic Insights: The Thermodynamics of Salt Formation

To understand the thermal profile of NMMS-Na, one must examine the causality of its molecular structure. Neutral N-methylmethanesulfonamide exists as a crystalline solid stabilized by intermolecular hydrogen bonding between the sulfonamide N-H and S=O groups. This relatively weak network requires moderate thermal energy to disrupt, resulting in a distinct, low-temperature melting point[4].

In contrast, deprotonating the amine to form the sodium salt (NMMS-Na) fundamentally alters the solid-state physics. The hydrogen bonds are replaced by a high-energy ionic lattice characterized by strong electrostatic interactions between the sodium cation and the delocalized sulfonamide anion.

Causality in Thermal Behavior: Because the ionic bonds in NMMS-Na are significantly stronger than hydrogen bonds, the thermal energy required to induce a phase transition (melting) often exceeds the energy threshold for covalent bond cleavage. Consequently, NMMS-Na—like many organic salts—typically undergoes thermal decomposition (Td) prior to or simultaneously with melting, whereas the neutral form melts cleanly before degrading.

Comparative Thermal Performance

The following table summarizes the quantitative thermal data, illustrating the profound impact of salt formation and methylation on thermal stability.

CompoundCAS NumberStructural StateMelting Point (Tm)Decomposition Onset (Td)Primary Thermal Event
N-Methylmethanesulfonamide 1184-85-6Neutral (Protonated)141 - 144 °C[4][5]~250 °CEndothermic Melting
N-Methylmethanesulfonamide Sodium 41881-75-8Ionic Salt> 250 °C (Decomposes)~280 - 300 °CExothermic Decomposition
Sodium Methanesulfonamide N/AIonic Salt (Non-methylated)> 250 °C (Decomposes)~300 °CExothermic Decomposition

(Note: Decomposition onset temperatures (Td) are highly dependent on heating rates and atmospheric conditions. The values above represent typical empirical ranges for these structural classes.)

Experimental Methodologies: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems compliant with USP <891> guidelines for thermal analysis[2][6]. Every parameter is selected to isolate specific thermodynamic variables.

Protocol 1: Differential Scanning Calorimetry (DSC)
  • Objective: To identify phase transitions (glass transitions, melting) and quantify the heat of fusion/decomposition.

  • Calibration: Calibrate the DSC instrument using high-purity Indium (Tm = 156.6 °C) to ensure temperature and heat flow accuracy[6].

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of NMMS-Na into a standard aluminum crucible.

    • Causality: Aluminum is chosen for its superior thermal conductivity, ensuring rapid and uniform heat transfer to the sample. The lid is crimped to maximize thermal contact and prevent sample spillage during potential outgassing.

  • Atmosphere Control: Purge the sample chamber continuously with dry Nitrogen (N2) at a flow rate of 50 mL/min[3].

    • Causality: An inert nitrogen purge displaces oxygen, preventing oxidative degradation. This ensures that any exothermic peaks observed are strictly due to intrinsic thermal decomposition, not combustion.

  • Thermal Program: Equilibrate at 25 °C, then heat at a constant rate of 10 °C/min up to 350 °C.

Protocol 2: Thermogravimetric Analysis (TGA)
  • Objective: To quantify mass loss as a function of temperature and accurately determine the decomposition onset (Td).

  • Sample Preparation: Weigh 10.0 to 15.0 mg of the sample into an open alumina (Al2O3) pan.

    • Causality: Unlike aluminum, alumina is chemically inert and can withstand temperatures up to 1000 °C. This is critical for organic salts, as decomposition often yields reactive sulfur oxides (SOx) and leaves an inorganic sodium sulfate ash that could alloy with or corrode aluminum pans.

  • Atmosphere Control: Utilize a Nitrogen (N2) purge at 50 mL/min for the primary heating phase.

  • Thermal Program: Heat at 10 °C/min from 25 °C to 500 °C. Record the first derivative of the weight loss curve (DTG) to precisely identify the temperature of maximum degradation rate.

Visualizing the Thermal Dynamics

ThermalWorkflow Prep Sample Prep NMMS-Na DSC DSC Analysis (Phase Transitions) Prep->DSC 2-5 mg Al Crucible TGA TGA Analysis (Mass Loss & Td) Prep->TGA 10-15 mg Alumina Crucible Data Data Synthesis (Thermal Profile) DSC->Data Heat Flow (W/g) TGA->Data Weight % vs Temp

Workflow for the thermal analysis of NMMS-Na using DSC and TGA.

DecompositionPathway Salt NMMS-Na (Solid) High-Energy Ionic Lattice Heat Thermal Energy Input (> 250°C) Salt->Heat Decomp Lattice Breakdown (Exothermic Event) Heat->Decomp Overcomes Ionic Bonds Volatiles Volatile Emission (SO2, NOx, Organics) Decomp->Volatiles Detected via TGA Weight Loss Residue Inorganic Residue (Na2SO4 Ash) Decomp->Residue Measured as TGA Residual Mass

Thermodynamic decomposition pathway of N-methylmethanesulfonamide sodium.

Conclusion

The thermal analysis of N-methylmethanesulfonamide sodium reveals the profound thermodynamic consequences of salt formation. While the neutral precursor offers a predictable, low-temperature melting point[4], the sodium salt's ionic lattice pushes its thermal stability to the point where decomposition supersedes melting. By rigorously applying USP <891> compliant DSC and TGA methodologies[3], process chemists can accurately map these transitions, ensuring the safe and efficient utilization of NMMS-Na in complex API syntheses.

References

  • [5] Title: methy sulfonyl methylamine - Physico-chemical Properties. Source: ChemBK. URL:[Link]

  • [1] Title: US7179916B2 - Process for the preparation of rosuvastatin. Source: Google Patents. URL:

  • [2] Title: Residual Moisture Testing Methods for Lyophilized Drug Products. Source: Pharmaceutical Technology. URL:[Link]

  • [6] Title: Low Temperature Thermal Analysis (LT-TA). Source: Lyophilization Technology. URL: [Link]

  • [3] Title: Lyophilization Process Engineering and Thermostability of ID93 + GLA-SE. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for Sulfonamide Sodium Salts

This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of sulfonamide sodium salts. Designed for researchers, scientists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of sulfonamide sodium salts. Designed for researchers, scientists, and drug development professionals, this document offers objective, data-driven insights into selecting the appropriate analytical strategy to ensure product quality, safety, and regulatory compliance.

Introduction: The Criticality of Elemental Analysis for Sulfonamide Sodium Salts

Sulfonamide sodium salts are a vital class of synthetic antimicrobial drugs.[1] Their molecular structure inherently contains carbon, hydrogen, nitrogen, sulfur, and a sodium counter-ion.[1] Accurate elemental analysis is paramount for two primary reasons:

  • Identity and Purity Confirmation: Verifying the percentages of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) confirms the compound's empirical formula and stoichiometric purity.[2][3] This is a foundational quality control step in Active Pharmaceutical Ingredient (API) manufacturing.[4][5]

  • Safety and Regulatory Compliance: Quantifying elemental impurities, particularly heavy metals, is mandated by global regulatory bodies to protect patient health.[6][7] These impurities can originate from catalysts, manufacturing equipment, or raw materials and pose significant toxicological risks.[8][9]

The analytical landscape for these compounds is governed by two distinct but complementary objectives: stoichiometric analysis and elemental impurity testing . This guide will dissect the standards and techniques for both.

The Duality of Elemental Analysis: A Strategic Overview

The choice of analytical technique is dictated by the primary goal. Are you confirming the core composition of the sulfonamide salt, or are you searching for trace-level contaminants? The answer determines the appropriate regulatory framework and technology.

G Start Goal of Elemental Analysis? Goal1 Confirm Stoichiometric Composition & Purity Start->Goal1  Identity Goal2 Quantify Trace Elemental Impurities Start->Goal2  Safety Method1 Combustion Analysis (CHNS) Goal1->Method1 Method2 Plasma Spectrochemistry (ICP-MS / ICP-OES) Goal2->Method2 Guideline1 Traditional QC (e.g., Purity Assay) Method1->Guideline1 Guideline2 ICH Q3D, USP <232>, EP 5.20 Method2->Guideline2

Caption: Decision workflow for selecting an elemental analysis technique.

Stoichiometric Analysis: The Role of Combustion (CHNS)

Combustion analysis is the foundational method for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in organic compounds like sulfonamides.[2][3] It is a powerful tool for confirming the identity and purity of an API.[4][5][10]

Causality Behind the Method: The technique operates on the principle of "flash combustion," where a sample is instantaneously oxidized at high temperatures (>1000°C) in the presence of oxygen.[3][4] This process quantitatively converts the elements into simple gaseous compounds (CO₂, H₂O, N₂, SO₂). These gases are then separated and measured by a thermal conductivity detector (TCD) or other specific detectors.[2][4]

Experimental Protocol: CHNS Analysis via Flash Combustion

  • System Preparation & Calibration:

    • Ensure the combustion and reduction furnaces are at their setpoints (e.g., 1030°C).[5]

    • Verify stable helium carrier gas flow rates.[5]

    • Perform a multi-point calibration using a certified organic standard with known C, H, N, and S content, such as sulfanilic acid.[4] This step is critical for establishing the detector's response factor for each element.

  • Sample Preparation:

    • Accurately weigh 2-4 mg of the sulfonamide sodium salt into a clean tin capsule.

    • Record the weight to at least four decimal places. The precision of this step directly impacts the accuracy of the final percentage.

    • Seal the capsule to ensure no sample is lost.

  • Analysis:

    • Introduce the sealed capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

    • The resultant gases (CO₂, H₂O, N₂, SO₂) are swept by the carrier gas through a reduction tube (to convert NOx to N₂) and then onto a gas chromatographic column for separation.[4]

    • The separated gases are quantified by the Thermal Conductivity Detector (TCD).

  • Data Processing:

    • The instrument software integrates the peak areas for each gas and calculates the mass percentage of C, H, N, and S based on the sample weight and the calibration curve.

Self-Validating System:

  • Reference Material: A certified reference material (CRM) should be run as an unknown sample after calibration to verify accuracy.

  • Blanks: Empty tin capsules are run to ensure no background contamination.

  • Reproducibility: Multiple preparations of the same sample should yield results with a low relative standard deviation (RSD), typically <0.5%.

Elemental Impurity Analysis: Adhering to Modern Standards

The focus of modern pharmaceutical regulation has shifted to a risk-based approach for controlling all potential elemental impurities.[8][11] The guiding standard is the ICH Q3D guideline , which has been adopted by major pharmacopeias, including the USP (General Chapters <232> and <233>) and the European Pharmacopoeia (Ph. Eur.).[12]

Key Principles of ICH Q3D:

  • Permitted Daily Exposure (PDE): Establishes safe intake limits for 24 elements based on their toxicity.[13]

  • Risk-Based Approach: Requires manufacturers to perform a risk assessment to identify and control potential sources of elemental impurities, including raw materials, catalysts, manufacturing equipment, and container closure systems.[6][9][11]

  • Classification of Elements: Elements are categorized based on their toxicity and likelihood of occurrence (e.g., Class 1 includes highly toxic elements like As, Cd, Hg, and Pb).[12]

For sulfonamide sodium salts, this means assessing not only the "big four" Class 1 elements but also potential catalysts used in synthesis (e.g., Pd, Pt, Ru) and other process-related impurities.[14][15]

Preferred Analytical Techniques: ICP-MS and ICP-OES

Inductively Coupled Plasma (ICP) techniques are the methods of choice for quantifying trace elemental impurities at the levels required by ICH Q3D.[15][16]

  • ICP-Mass Spectrometry (ICP-MS): Offers ultra-low detection limits (parts-per-trillion), making it ideal for identifying and quantifying the most toxic elements with very low PDE limits.[15][17][18]

  • ICP-Optical Emission Spectrometry (ICP-OES): A robust and cost-effective technique suitable for elements with higher concentration limits (parts-per-billion to parts-per-million).[17][18]

Experimental Protocol: Elemental Impurity Analysis via ICP-MS

G cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis Sample Weigh Sulfonamide Sodium Salt Sample Digestion Microwave Digestion (e.g., HNO₃ + HCl) Sample->Digestion Spike Prepare Spiked Sample for Accuracy Check Sample->Spike Dilution Dilute to Final Volume with Deionized Water Digestion->Dilution Intro Introduce Sample into Argon Plasma (~6000°C) Dilution->Intro Ionize Atomization & Ionization Intro->Ionize Separate Mass Spectrometer Separates Ions by m/z Ionize->Separate Detect Detector Quantifies Ion Signal Separate->Detect

Caption: Workflow for ICP-MS analysis of elemental impurities.

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.2 g of the sulfonamide sodium salt into a clean, inert microwave digestion vessel.

    • Add a mixture of high-purity acids (e.g., 5 mL Nitric Acid, 1 mL Hydrochloric Acid). The choice of acid is crucial to completely dissolve the organic matrix and stabilize the target elements.

    • Seal the vessel and place it in a microwave digestion system. A typical program involves ramping the temperature to ~200°C and holding for 20-30 minutes to ensure complete digestion.[19][20]

    • After cooling, quantitatively transfer the digestate to a volumetric flask and dilute to a final volume (e.g., 50 mL) with deionized water. This solution is now ready for analysis.

  • Instrument Calibration & Tuning:

    • Tune the ICP-MS to optimize sensitivity and minimize interferences using a tuning solution.

    • Perform a multi-point calibration using certified standards for all target elements, bracketing the expected concentration range.

  • Analysis Sequence:

    • Run a calibration blank to establish the baseline.

    • Run the calibration standards to generate the calibration curves.

    • Run a continuing calibration verification (CCV) standard to ensure the instrument remains calibrated.

    • Analyze the prepared sample solutions.

    • Analyze a spiked sample preparation (a sample to which a known amount of the target elements has been added) to assess accuracy and matrix effects.

Self-Validating System:

  • Spike Recovery: The recovery of the spiked elements must fall within a defined range (e.g., 80-120%) to demonstrate the method's accuracy for the specific sample matrix.[19]

  • Internal Standards: An internal standard (an element not present in the sample) is added to all blanks, standards, and samples to correct for instrument drift and physical matrix effects.

  • Method Validation: The entire method must be validated according to USP <233> guidelines, which includes assessments of specificity, linearity, accuracy, precision, and robustness.[21][22]

Specific Considerations for Sodium (Na) and Sulfur (S) Analysis

While CHNS analysis provides the percentage of sulfur and ICP can measure sodium, other techniques can be employed for orthogonal verification or when specialized instrumentation is unavailable.

  • Sodium (Na):

    • ICP-OES: An excellent and common alternative to ICP-MS for sodium, as it is a major component (not a trace impurity) and ICP-OES is less susceptible to matrix effects at high concentrations.[17]

    • Ion Chromatography (IC): Can be used to determine the sodium ion concentration, especially in complex matrices where other salts may be present.[23]

    • Thermometric Titration: A less common but viable method where the sample is titrated to form an insoluble salt, with the endpoint detected by a change in temperature.[24]

  • Sulfur (S):

    • Combustion: As discussed, this is the primary method for determining total sulfur content as part of a CHNS analysis.[10]

    • ICP-OES/MS: Can determine total sulfur after digestion but can be prone to interferences.

    • X-Ray Fluorescence (XRF): A non-destructive technique that can provide rapid screening for total sulfur content with minimal sample preparation.[25]

Method Comparison Guide

ParameterCombustion (CHNS)ICP-MSICP-OES
Primary Application Stoichiometric Purity (C,H,N,S %)Trace Elemental ImpuritiesElemental Impurities & Major Elements
Governing Standard Product Specification / MonographICH Q3D, USP <232>/<233>ICH Q3D, USP <232>/<233>
Typical Analytes C, H, N, SFull suite of ICH Q3D elementsICH Q3D elements, Na
Detection Limits Percent Level (%)Ultra-low (ng/L, ppt)[15][17]Low (µg/L, ppb)[17][18]
Sample Prep Simple (weighing in tin cap)Complex (Acid Digestion)[18]Complex (Acid Digestion)[18]
Throughput HighModerateHigh[17]
Instrument Cost ModerateHigh[17]Moderate-High[17]
Key Advantage Confirms empirical formulaUnmatched sensitivity for toxic metalsRobust for higher concentration elements

Conclusion

The elemental analysis of sulfonamide sodium salts requires a dual-pronged approach. Combustion analysis remains the gold standard for confirming the fundamental identity and stoichiometric purity of the API by quantifying its major organic elements (C, H, N, S). In parallel, ICP-MS and ICP-OES are indispensable tools for complying with modern safety standards like ICH Q3D and USP <232>, ensuring that toxic elemental impurities are controlled to safe levels. The selection of a specific method must be guided by a clear understanding of the analytical objective—be it purity confirmation or impurity quantification—and validated rigorously to ensure data integrity and patient safety.

References

  • Guideline for Elemental Impurities Q3D(R2) - ICH. (2022, April 26). ICH. Retrieved from [Link]

  • guideline for elemental impurities q3d(r1) - ICH. (2019, March 22). ICH. Retrieved from [Link]

  • ICH Q3D Elemental Impurities – What are the Requirements? - West. West Pharmaceutical Services. Retrieved from [Link]

  • (PDF) ICH Q3D (R2): Guidelines for Elemental Impurities - ResearchGate. (2025, January 30). ResearchGate. Retrieved from [Link]

  • Implementation of ICH Q3D Elemental Impurities Guideline: Challenges and Opportunities. (2025, May 19). American Pharmaceutical Review. Retrieved from [Link]

  • Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. (2015, March 31). American Pharmaceutical Review. Retrieved from [Link]

  • Microwave-Induced Combustion for ICP-MS: A Generic Approach to Trace Elemental Analyses of Pharmaceutical Products | Spectroscopy Online. (2011, April 1). Spectroscopy Online. Retrieved from [Link]

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP). USP. Retrieved from [Link]

  • Development and Validation of Analytical Method for Quantitative Estimation of Multiple Metal Impurities in Dobutamine Hydrochloride using ICPMS Spectroscopy. (2021, October 15). Research J. Pharm. and Tech. Retrieved from [Link]

  • CHNS-O determination in pharmaceutical products by flash combustion - VELP Scientifica. VELP Scientifica. Retrieved from [Link]

  • ICP-MS vs ICP-OES: choosing the right elemental impurity test - QbD Group. (2025, April 2). QbD Group. Retrieved from [Link]

  • (PDF) Microwave-Induced Combustion for ICP-MS: A Generic Approach to Trace Elemental Analyses of Pharmaceutical Products - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP). (2017, October 24). USP. Retrieved from [Link]

  • Combustion analysis - Wikipedia. Wikipedia. Retrieved from [Link]

  • CHNO by Combustion | Oxidation - Jordi Labs. Jordi Labs. Retrieved from [Link]

  • Elemental analysis: operation & applications - Elementar. Elementar. Retrieved from [Link]

  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233> - Analytik Jena. Analytik Jena. Retrieved from [Link]

  • Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion - VELP Scientifica. VELP Scientifica. Retrieved from [Link]

  • ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety - AELAB. (2025, August 18). AELAB. Retrieved from [Link]

  • Development and validation of ICP-OES for trace element estimation - Recipharm. Recipharm. Retrieved from [Link]

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing - Intertek. Intertek. Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021, September 14). International Journal of Chemical & Pharmaceutical Analysis. Retrieved from [Link]

  • Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉 - PubMed. (2017, October 25). PubMed. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Determination of Sodium Chloride in Yeast Extract by Ion Chromatography. (2019, March 2). Pharmaceutical Technology. Retrieved from [Link]

  • Analysis of Sodium in Foodstuffs by Thermometric Titration - Lab Manager. (2011, May 9). Lab Manager. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

sodium;N-methylmethanesulfonamide proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory obligation, but as a critical extension of the experimental workflow. The safe handling and destruction of reactive intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory obligation, but as a critical extension of the experimental workflow. The safe handling and destruction of reactive intermediates require the same mechanistic rigor as their synthesis.

Sodium N-methylmethanesulfonamide (CAS: 41881-75-8)[1] is an alkali metal salt frequently utilized as a nucleophile in drug development and organic synthesis. While it does not possess the violent, explosive water-reactivity of pure [2], it is a strong, hygroscopic base. Improper disposal—such as direct dissolution in aqueous waste—can lead to localized exothermic runaway and the generation of highly caustic solutions.

The following guide outlines a self-validating, step-by-step quenching protocol designed to safely deactivate this reagent, ensuring both operational safety and environmental compliance.

Quantitative Profiling & Disposal Implications

Before initiating any disposal protocol, it is essential to understand the physicochemical parameters of the waste material. The tables below summarize the chemical properties of sodium N-methylmethanesulfonamide and the stoichiometric ratios required for its safe destruction.

Table 1: Physicochemical Hazard Profile

PropertyValue / DescriptionOperational Disposal Implication
Chemical Name Sodium N-methylmethanesulfonamideIdentifies the specific conjugate base waste[1].
CAS Number 41881-75-8Required for hazardous waste labeling and tracking[1].
Molecular Weight 131.13 g/mol Used to calculate stoichiometric equivalents for quenching[3].
Physical State Solid (Powder/Crystalline)Prone to dust formation; requires suspension in a solvent prior to quenching.
Reactivity Hygroscopic, BasicReacts with ambient moisture to form caustic sodium hydroxide (NaOH).
Hydrolysis Products N-methylmethanesulfonamide + NaOHUnneutralized aqueous waste will be highly basic (pH > 12.5), triggering EPA Corrosivity codes[4].

Table 2: Stoichiometric Quenching Ratios

ReagentFunctionVolume per Gram of WasteAddition Rate
Toluene / Heptane Inert solvent / Thermal sink10.0 mLBolus (prior to quench)
Isopropanol (IPA) Mild proton source2.0 - 3.0 mLDropwise (1 mL/min)
Distilled Water Final hydrolysis agent5.0 mLDropwise (2 mL/min)
1M HCl Neutralization agentTitrate to pH 6-8Variable (Monitor via pH meter)

Mechanistic Rationale: The Causality of Quenching

A robust disposal protocol must be a self-validating system. We do not simply dump reactive salts into water; we engineer their destruction.

Why not directly dissolve the salt in water? Direct hydration of a sulfonamide sodium salt causes rapid, localized exothermic hydrolysis. By first suspending the solid waste in an inert, non-polar solvent (like toluene), we create a thermal mass that absorbs the heat of the quenching reaction.

The subsequent addition of isopropanol is a deliberate kinetic choice. As a secondary alcohol, isopropanol is sterically hindered and acts as a mild, weak acid. It protonates the sulfonamide anion at a slow, controlled rate, converting the reactive salt into neutral N-methylmethanesulfonamide and sodium isopropoxide without a violent exotherm. Only after this initial deactivation is water added to complete the hydrolysis, followed by acid neutralization to prevent the final waste stream from being classified as a by the EPA.

Operational Workflow

QuenchingWorkflow A Solid Waste: Sodium N-methylmethanesulfonamide B Transfer to Fume Hood (Argon/N2 Atmosphere) A->B C Suspend in Non-Polar Solvent (e.g., Toluene/Heptane) B->C D Slowly add Isopropanol (Controlled Protonation) C->D E Add Water Dropwise (Complete Hydrolysis) D->E F Neutralize Aqueous Layer (1M HCl to pH 6-8) E->F G Segregate Streams (Aqueous & Organic Waste) F->G

Fig 1: Controlled quenching and disposal workflow for reactive sulfonamide sodium salts.

Step-by-Step Disposal Methodology

This protocol aligns with the safety standards outlined in and is designed for laboratory-scale waste (1g to 50g).

Phase 1: Preparation and Safety
  • Personal Protective Equipment (PPE): Don a flame-retardant laboratory coat, chemical-resistant gloves (nitrile over neoprene), and safety goggles.

  • Environmental Control: Conduct all procedures inside a certified, high-flow chemical fume hood. Ensure a Class D fire extinguisher and dry sand are immediately accessible[2].

Phase 2: The Quenching Protocol
  • Solvent Suspension: Weigh the residual sodium N-methylmethanesulfonamide waste. Transfer the solid to a round-bottom flask equipped with a PTFE-coated magnetic stir bar. Add 10 mL of dry toluene (or heptane) per gram of waste. Self-Validation Check: The solid should disperse but not dissolve, confirming the solvent is inert.

  • Primary Quench (Controlled Protonation): Place the flask in an ice-water bath to establish a baseline temperature. While stirring vigorously, begin adding isopropanol dropwise via an addition funnel (approx. 2-3 mL per gram of waste). Monitor the temperature; pause the addition if the temperature exceeds 25°C.

  • Secondary Quench (Hydrolysis): Once the isopropanol addition is complete and no further temperature increase is observed (confirming the depletion of the most reactive species), slowly add distilled water dropwise (5 mL per gram). Self-Validation Check: The solid will begin to dissolve into the aqueous phase, creating a biphasic mixture.

  • Neutralization: The resulting aqueous layer contains sodium hydroxide and is highly basic. Insert a pH probe and slowly titrate the mixture with 1M Hydrochloric Acid (HCl) under continuous stirring until the aqueous phase stabilizes at a pH of 6.0 to 8.0.

Phase 3: Segregation and EPA Compliance
  • Phase Separation: Transfer the neutralized biphasic mixture to a separatory funnel. Allow the layers to separate.

  • Organic Phase Disposal: Drain the upper organic layer (containing toluene, isopropanol, and neutral N-methylmethanesulfonamide). Dispose of this in your facility's designated "Hazardous Non-Halogenated Organic Waste" container.

  • Aqueous Phase Disposal: Drain the lower aqueous layer (containing NaCl and trace organics). Dispose of this in the "Hazardous Aqueous Waste" container.

  • Documentation: Update the laboratory's chemical waste inventory, ensuring the labels accurately reflect the final neutralized constituents, compliant with local and federal EPA regulations[4].

References

  • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Research Council, National Academies Press. Available at:[Link]

  • "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." Environmental Protection Agency (EPA). Available at:[Link]

  • "Sodium Amide Safety." Princeton University Environmental Health and Safety. Available at:[Link]

Sources

Handling

Personal protective equipment for handling sodium;N-methylmethanesulfonamide

The handling of reactive alkali metal sulfonamide salts requires a rigorous, chemistry-first approach to laboratory safety. Sodium N-methylmethanesulfonamide (CAS 41881-75-8) is a potent nucleophile and strong base utili...

Author: BenchChem Technical Support Team. Date: March 2026

The handling of reactive alkali metal sulfonamide salts requires a rigorous, chemistry-first approach to laboratory safety. Sodium N-methylmethanesulfonamide (CAS 41881-75-8) is a potent nucleophile and strong base utilized in advanced synthetic workflows, particularly in drug development and medicinal chemistry.

As an application scientist, it is critical to understand that safety protocols are not arbitrary rules; they are direct responses to the physicochemical properties of the reagent. This guide provides a self-validating, step-by-step operational framework for handling this reagent safely, ensuring both scientific integrity and operator protection.

Hazard Causality and PPE Selection

To design an effective safety protocol, we must first understand the mechanistic causality behind the reagent's hazards. Sodium N-methylmethanesulfonamide is highly hygroscopic. When exposed to ambient moisture, it undergoes rapid hydrolysis, yielding the parent compound N-methylmethanesulfonamide—a [1]—and sodium hydroxide (NaOH).

  • Skin & Eye Corrosivity: The localized generation of NaOH upon contact with mucosal membranes or sweat causes an immediate exothermic reaction. This high pH environment leads to the rapid saponification of tissue lipids, resulting in severe chemical burns and potential corneal damage[2].

  • Inhalation Risks: Inhaling the fine, basic dust of this salt can cause severe respiratory tract irritation, mucosal tissue degradation, and in extreme cases, pulmonary edema[3].

  • Moisture Reactivity: While less violently reactive than pure sodium amide, this salt degrades rapidly in humid air. This not only compromises experimental stoichiometry but also generates heat and corrosive dust[4].

Quantitative PPE Matrix

The following table summarizes the required Personal Protective Equipment (PPE) based on the operational scale. This tiered approach ensures adequate protection without compromising manual dexterity.

Operation ScaleEye/Face ProtectionHand ProtectionBody ProtectionEnvironmental Control
Analytical (<100 mg)Safety goggles (ANSI Z87.1)Single Nitrile (≥4 mil thickness)Flame-resistant (FR) lab coatFume hood with standard draft
Preparative (100 mg - 10 g)Safety goggles + Face shieldDouble Nitrile (≥6 mil outer layer)FR lab coat + Chemical apronGlovebox (Ar/N2)
Process (>10 g)Full-face respirator or ShieldHeavy-duty Neoprene over NitrileFull chemical suit / ApronIsolator / Glovebox exclusively

Causality Note: Nitrile is preferred over latex due to its superior chemical resistance against basic amides. Double gloving is mandatory for preparative scales to ensure that if the outer layer is breached by micro-tears, the inner layer maintains the protective barrier against lipid saponification.

Operational Workflows & Handling

The decision to use a fume hood versus a glovebox is dictated by the scale of the reaction and ambient humidity.

HandlingWorkflow A Assess Operation Scale & Moisture Sensitivity B Scale > 1g OR High Ambient Humidity? A->B C Glovebox Operation (Ar/N2 Atmosphere) B->C Yes D Fume Hood Operation (Schlenk Line) B->D No E Standard PPE: Lab Coat, Safety Glasses, Single Nitrile Gloves C->E F Enhanced PPE: Face Shield, Double Gloves, Chemical Apron D->F

Workflow decision tree for handling Sodium N-methylmethanesulfonamide based on scale and humidity.

Step-by-Step Methodology: Inert Handling and Reaction Setup

Every step in this protocol includes a self-validating observation to ensure the integrity of the reagent and the safety of the operator.

  • Preparation & Purging:

    • Action: Ensure the glovebox moisture and oxygen levels are strictly <1 ppm. Transfer the sealed reagent bottle into the antechamber and cycle with Argon three times.

    • Self-Validation: The antechamber gauge must hold a static vacuum for at least 60 seconds between cycles, confirming a leak-free environment.

  • Weighing & Transfer:

    • Action: Using a static-free, grounded spatula, weigh the required mass of Sodium N-methylmethanesulfonamide into a pre-dried Schlenk flask.

    • Self-Validation: The powder must remain highly free-flowing. Any clumping or adherence to the spatula indicates moisture contamination and degradation of the reagent.

  • Solvent Addition:

    • Action: Seal the flask with a high-quality rubber septum, remove it from the glovebox, and immediately connect it to a Schlenk line under positive Argon flow. Add anhydrous solvent (e.g., THF or DMF) dropwise via a syringe.

    • Self-Validation: The dissolution should be mildly exothermic but without gas evolution. Bubbling indicates the presence of trace water reacting with the sodium salt.

  • Post-Reaction Quenching:

    • Action: Cool the reaction mixture to 0°C. Slowly add a weak proton source (e.g., saturated aqueous ammonium chloride) dropwise to neutralize any unreacted sodium salt before exposing the bulk mixture to ambient air.

    • Self-Validation: The complete cessation of temperature spikes and a stabilized internal pH confirm complete neutralization.

Spill Response and Disposal Plan

In the event of a spill, standard aqueous cleanup methods are strictly prohibited. Contact with water will accelerate the release of corrosive hydroxides and heat[2].

SpillResponse S1 Spill Detected: Sodium Salt Reagent S2 Isolate Area & Upgrade PPE (Respirator) S1->S2 S3 Cover with Inert Absorbent (Dry Sand / Vermiculite) S2->S3 S4 Sweep into Compatible Waste Container S3->S4 S5 Neutralize Residue (Dilute Weak Acid/Water) S4->S5 S6 Label as Hazardous Basic Solid Waste S5->S6

Step-by-step spill response and disposal protocol for reactive sodium sulfonamide salts.

Step-by-Step Disposal Methodology
  • Spill Containment: Immediately isolate the area. Do NOT use water or combustible materials like sawdust[3]. Cover the spilled powder completely with dry sand or a commercial inert absorbent.

  • Collection: Using non-sparking tools, carefully sweep the absorbed mixture into a wide-mouth, high-density polyethylene (HDPE) container. Avoid generating dust.

  • Controlled Neutralization: Transfer the container to a certified fume hood[5]. Slowly add a large volume of isopropanol to the waste container to safely and slowly quench residual basicity, followed by the careful addition of dilute hydrochloric acid (1M) until the mixture is neutralized.

  • Labeling & Manifesting: Seal the container and label it explicitly as "Hazardous Waste: Basic Solid (Contains N-methylmethanesulfonamide and Sodium Hydroxide)". Dispose of via an approved hazardous waste contractor.

References

  • Princeton University Environmental Health and Safety. "Sodium Amide Safety Guidelines." Princeton EHS Chemical Specific Protocols, [Link]

  • University of Georgia Research Safety. "Standard Operating Procedure: Sodium Amide." UGA Office of Research, [Link]

Sources

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